Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Description
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Properties
IUPAC Name |
3-(3-hydroxyphenyl)-1-methylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14-8-3-2-7-12(13(14)16)10-5-4-6-11(15)9-10/h4-6,9,12,15H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNKFKLIUOMAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1=O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992144 | |
| Record name | 3-(3-Hydroxyphenyl)-1-methylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71592-44-4 | |
| Record name | Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71592-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071592444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Hydroxyphenyl)-1-methylazepan-2-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Foreword for the Modern Drug Discovery Professional
In the landscape of contemporary medicinal chemistry, the synthesis of novel molecular scaffolds is the cornerstone of innovation. The azepan-2-one core, a seven-membered lactam, represents a privileged structure in numerous biologically active compounds. This guide provides a comprehensive, in-depth exploration of a plausible synthetic route to a specific derivative, Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one. We will not only detail the requisite chemical transformations but also delve into the underlying principles and strategic considerations that inform each step. This document is intended for researchers, scientists, and drug development professionals who seek not just a protocol, but a deeper understanding of the synthetic journey.
Strategic Overview: A Multi-Step Synthetic Approach
The synthesis of this compound is a multi-step process that requires careful planning and execution. The chosen strategy involves the construction of the core azepinone ring system, followed by functional group manipulations to arrive at the final target molecule. The key stages of this synthesis are:
-
Carbon-Carbon Bond Formation: Synthesis of the key intermediate, 3-(3-methoxyphenyl)cyclohexanone.
-
Oximation: Conversion of the ketone to its corresponding oxime.
-
Beckmann Rearrangement: Ring expansion to form the seven-membered lactam.
-
N-Methylation: Introduction of the methyl group onto the lactam nitrogen.
-
Demethylation: Cleavage of the aryl methyl ether to unveil the final phenolic hydroxyl group.
This strategic disconnection allows for a modular approach, where each step can be optimized and validated independently.
Figure 1: A high-level overview of the synthetic strategy.
Part 1: Synthesis of the Cyclohexanone Precursor
The journey begins with the construction of the substituted cyclohexanone ring, which will serve as the foundation for the azepinone core.
Step 1: Synthesis of 3-(3-methoxyphenyl)cyclohexanone via Michael Addition
The strategic introduction of the 3-methoxyphenyl substituent at the 3-position of the cyclohexanone ring is crucial. A robust and reliable method for this transformation is the Michael addition of an organometallic reagent to an α,β-unsaturated ketone.
Causality of Experimental Choices:
-
Reagent Selection: A Gilman cuprate reagent, prepared from 3-bromoanisole, is the nucleophile of choice. Cuprates are known for their high propensity for 1,4-conjugate addition to enones, minimizing the competing 1,2-addition to the carbonyl group. This selectivity is paramount for achieving a high yield of the desired product.
-
Reaction Conditions: The reaction is conducted at low temperatures (-78 °C) to further enhance the selectivity of the 1,4-addition and to prevent unwanted side reactions.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (argon or nitrogen), magnesium turnings (1.1 eq) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of 3-bromoanisole (1.0 eq) in anhydrous THF is added dropwise via the addition funnel, maintaining a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Formation of the Gilman Cuprate: In a separate flame-dried flask under an inert atmosphere, copper(I) iodide (CuI, 1.05 eq) is suspended in anhydrous THF and cooled to -78 °C. The freshly prepared Grignard reagent is then added slowly to the CuI suspension. The formation of the Gilman reagent is indicated by a color change.
-
Michael Addition: A solution of cyclohexen-2-one (1.0 eq) in anhydrous THF is added dropwise to the Gilman reagent at -78 °C. The reaction mixture is stirred at this temperature for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 3-(3-methoxyphenyl)cyclohexanone.[1][2]
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 3-Bromoanisole | 1.0 | 187.04 |
| Magnesium | 1.1 | 24.31 |
| Copper(I) Iodide | 1.05 | 190.45 |
| Cyclohexen-2-one | 1.0 | 96.13 |
Part 2: Construction of the Azepinone Core
With the substituted cyclohexanone in hand, the next phase focuses on the ring expansion to form the seven-membered lactam.
Step 2: Oximation of 3-(3-methoxyphenyl)cyclohexanone
The conversion of the ketone to an oxime is a prerequisite for the Beckmann rearrangement. This is a standard condensation reaction.
Causality of Experimental Choices:
-
Reagents: Hydroxylamine hydrochloride is the source of hydroxylamine. A base, such as sodium acetate or pyridine, is used to neutralize the HCl released during the reaction, driving the equilibrium towards product formation.
-
Solvent: Ethanol or a mixture of ethanol and water is a common solvent system that provides good solubility for both the reactants and the product.
Experimental Protocol:
-
To a solution of 3-(3-methoxyphenyl)cyclohexanone (1.0 eq) in ethanol, hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) are added.
-
The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Water is added to the residue, and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 3-(3-methoxyphenyl)cyclohexanone oxime, which can often be used in the next step without further purification.[3][4][5]
Step 3: Beckmann Rearrangement
This is the pivotal step in the synthesis, where the six-membered ring is expanded to the seven-membered azepinone. The Beckmann rearrangement is a classic named reaction with a well-established mechanism.[6][7][8][9][10]
Causality of Experimental Choices:
-
Catalyst: Strong protic acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used to catalyze the rearrangement. These acids protonate the hydroxyl group of the oxime, converting it into a good leaving group (water).
-
Stereochemistry: The Beckmann rearrangement is stereospecific. The group anti-periplanar to the leaving group on the nitrogen atom migrates. For unsymmetrical ketones, this can lead to the formation of two regioisomeric lactams. In the case of 3-substituted cyclohexanone oximes, the migration of the more substituted carbon is generally favored, leading to the desired 3-substituted caprolactam.[11]
Experimental Protocol:
-
The crude 3-(3-methoxyphenyl)cyclohexanone oxime (1.0 eq) is added portion-wise to pre-heated polyphosphoric acid (PPA) at around 100-120 °C with vigorous stirring.
-
The reaction mixture is maintained at this temperature for a specified time (typically 30-60 minutes).
-
The hot mixture is then carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and then dissolved in an organic solvent like dichloromethane.
-
The organic solution is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, Hexahydro-3-(3-methoxyphenyl)-2H-azepin-2-one, is purified by recrystallization or column chromatography.
Part 3: Final Functionalization
The final steps involve the modification of the lactam core to introduce the methyl group and unveil the phenolic hydroxyl group.
Step 4: N-Methylation of Hexahydro-3-(3-methoxyphenyl)-2H-azepin-2-one
The introduction of a methyl group on the nitrogen atom of the lactam is a crucial step to reach the target molecule.
Causality of Experimental Choices:
-
Base and Alkylating Agent: A strong base, such as sodium hydride (NaH), is used to deprotonate the amide nitrogen, forming a highly nucleophilic amide anion. Methyl iodide (MeI) is a common and effective methylating agent.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they solvate the cation without interfering with the nucleophile.
Experimental Protocol:
-
To a solution of Hexahydro-3-(3-methoxyphenyl)-2H-azepin-2-one (1.0 eq) in anhydrous DMF, sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise at 0 °C under an inert atmosphere.
-
The mixture is stirred at 0 °C for 30 minutes to allow for complete deprotonation.
-
Methyl iodide (1.5 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one.[12][13]
Step 5: Demethylation of the Aryl Methyl Ether
The final step is the cleavage of the methoxy group on the phenyl ring to reveal the desired hydroxyl functionality.
Causality of Experimental Choices:
-
Reagent: Boron tribromide (BBr₃) is a powerful and selective reagent for the cleavage of aryl methyl ethers. It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the methyl C-O bond.[14][15][16]
-
Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of BBr₃.
Experimental Protocol:
-
A solution of Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one (1.0 eq) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.
-
A solution of boron tribromide (1.0 M in dichloromethane, 2.0 eq) is added dropwise.
-
The reaction mixture is stirred at -78 °C for one hour and then allowed to slowly warm to room temperature and stirred for an additional few hours.
-
The reaction is carefully quenched by the slow addition of methanol, followed by water.
-
The mixture is neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product, this compound, is purified by column chromatography or recrystallization.
Figure 2: Simplified mechanistic schemes for key transformations.
Conclusion: A Pathway to a Privileged Scaffold
This technical guide has outlined a comprehensive and scientifically grounded synthetic route to this compound. By dissecting the synthesis into logical and manageable steps, and by providing a rationale for the choice of reagents and conditions, we have created a blueprint for the successful preparation of this and similar substituted azepinone derivatives. The principles and techniques described herein are broadly applicable and can be adapted by the discerning researcher to access a wide array of novel chemical entities for drug discovery and development.
References
-
Selective cleavage of methoxy protecting groups in carbohydrates. PubMed. [Link]
-
Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst. ACS Publications. [Link]
- Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
-
N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. ARKIVOC. [Link]
-
T3P-Promoted Synthesis of a Series of Novel 2-Aryl-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones. ResearchGate. [Link]
-
Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral. The Royal Society of Chemistry. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]
-
Methoxy group. Wikipedia. [Link]
- Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
-
Schematic diagrams of cyclohexanone oxime synthesis a... ResearchGate. [Link]
- Process for the preparation of N-methylol-caprolactam.
-
Beckmann rearrangement of cyclohexanone oxime with oleum. ResearchGate. [Link]
-
Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). PNAS. [Link]
-
Electrochemical Ring Expansion to Synthesize Medium-Sized Lactams Through C–C Bond Cleavage. CCS Chemistry. [Link]
- Process for producing cyclohexanone oxime.
-
2-(3-methoxyphenyl)cyclohexanone. ChemSrc. [Link]
-
Photochemistry of Oximes III. The Photochemical Beckmann Rearrangement. Canadian Journal of Chemistry. [Link]
-
Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Green Chemistry. [Link]
-
Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. ResearchGate. [Link]
-
Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. ACS Publications. [Link]
-
N-Methylcaprolactam. PubChem. [Link]
-
Synthesis of 3-amino-indolo[2,3-C]azepine-2-ones: New conformationally constrained TRP analogues. ResearchGate. [Link]
-
Beckmann Rearrangement. Organic Chemistry Portal. [Link]
-
A Process For The Synthesis Of 4 Methoxycyclohexanone. Quick Company. [Link]
-
Direct cyclohexanone oxime synthesis via oxidation–oximization of cyclohexane with ammonium acetate. Chemical Communications. [Link]
-
Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv. [Link]
-
Diastereoselective synthesis of 3,4-dimethoxy-7-morphinanone: a potential route to morphine. PubMed. [Link]
-
T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][3][14]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. MDPI. [Link]
-
Synthesis of 3-Aryl-1-aminopropane Derivatives: Lithiation-Borylation-Ring-Opening of Azetidinium Ions. University of Galway Research Repository. [Link]
Sources
- 1. US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol - Google Patents [patents.google.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US7449600B2 - Process for producing cyclohexanone oxime - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Beckmann Rearrangement [organic-chemistry.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Methylcaprolactam | C7H13NO | CID 17369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Selective cleavage of methoxy protecting groups in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to the Physicochemical Characterization of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Introduction
Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one, with a CAS Number of 71592-44-4, is a small molecule of significant interest in contemporary drug discovery and development.[1][2][3] Its structure, featuring a chiral center, a hydrophilic phenolic hydroxyl group, and a lactam ring, suggests a nuanced physicochemical profile that is critical to define for any potential therapeutic application. This guide provides a comprehensive framework for the in-depth physicochemical characterization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to establish a robust and reproducible data package, essential for advancing this molecule through the development pipeline.
The core structure consists of an N-methylated caprolactam ring substituted at the 3-position with a 3-hydroxyphenyl group. This combination of a polar phenolic moiety and a lactam core capable of hydrogen bonding necessitates a thorough investigation of its properties to predict its absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Identity and Structure
A foundational aspect of any physicochemical assessment is the unambiguous confirmation of the molecular structure and identity.
| Property | Value | Source |
| CAS Number | 71592-44-4 | [1][2][3] |
| Molecular Formula | C₁₃H₁₇NO₂ | Inferred from Structure |
| Molecular Weight | 219.28 g/mol | Calculated |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-(3-hydroxyphenyl)-1-Methylazepan-2-one | [1] |
Proposed Spectroscopic Confirmation Workflow
To ensure the identity and purity of the test article, a suite of spectroscopic and analytical techniques should be employed. The following workflow is recommended:
Sources
An In-Depth Technical Guide to Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (CAS 71592-44-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound with CAS number 71592-44-4, identified as hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one. This document delves into the structural characteristics, physicochemical properties, and its significant role as a key intermediate in the synthesis of the opioid analgesic, Meptazinol. Furthermore, a detailed, plausible synthetic protocol, derived from related chemical literature, is presented. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug development, offering a consolidated source of technical information to support further research and application.
Introduction
This compound is a heterocyclic organic compound of significant interest within the pharmaceutical industry. Its primary importance lies in its role as a crucial precursor in the manufacturing of Meptazinol, a mixed agonist-antagonist opioid analgesic used for the treatment of moderate to severe pain. The synthesis and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide aims to provide a detailed technical examination of this compound, consolidating available data on its structure, properties, and synthesis to facilitate its use in research and development.
Chemical Structure and Identification
The molecular structure of CAS 71592-44-4 consists of a saturated seven-membered azepane ring with a methyl group on the nitrogen atom, an oxo group at the 2-position, and a 3-hydroxyphenyl substituent at the 3-position.
Systematic IUPAC Name: this compound
Common Synonyms: 3-(3-hydroxyphenyl)-1-Methylazepan-2-one[1]
Molecular Formula: C₁₃H₁₇NO₂[1]
Molecular Weight: 219.28 g/mol [2]
Chemical Structure Diagram:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of CAS 71592-44-4 is provided below. This data is essential for handling, storage, and downstream applications.
| Property | Value | Source |
| Appearance | Solid | [1] |
| Melting Point | 192-193 °C | [2][3] |
| Boiling Point | 413.983 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.128 g/cm³ (Predicted) | [3] |
| Flash Point | 204.17 °C (Predicted) | [3] |
| Vapor Pressure | 0 mmHg at 25 °C (Predicted) | [3] |
| Refractive Index | 1.555 (Predicted) | [3] |
| Solubility | Data not available | |
| Storage | Store in a sealed container in a cool, dry place. Store away from oxidizing agents. | [1] |
Synthesis Protocol
Reaction Scheme:
Caption: Proposed synthesis of the target compound.
Materials and Reagents:
-
N-Methylcaprolactam (CAS 2556-73-2)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
3-Bromophenol (or a suitable protected derivative)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate or sodium sulfate (for drying)
-
Argon or Nitrogen gas (for inert atmosphere)
Experimental Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise, ensuring the temperature does not exceed -70 °C. Stir the resulting solution at this temperature for 30 minutes to generate LDA.
-
Deprotonation of N-Methylcaprolactam: In a separate flame-dried flask under an inert atmosphere, dissolve N-methylcaprolactam (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the N-methylcaprolactam solution via a cannula, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature to ensure complete deprotonation at the α-position.
-
Alkylation: Prepare a solution of a suitable 3-halophenol derivative (e.g., a protected 3-bromophenol, 1.0 equivalent) in anhydrous THF. Add this solution dropwise to the enolate solution from the previous step at -78 °C. Allow the reaction to stir at -78 °C for several hours and then gradually warm to room temperature overnight.
-
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Deprotection (if necessary): If a protected 3-bromophenol was used, a deprotection step will be required. The specific conditions for deprotection will depend on the protecting group employed.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield pure this compound.
Analytical Data
Detailed, publicly available spectral data for CAS 71592-44-4 is limited. However, based on its structure, the following characteristic spectral features can be predicted:
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the 3-hydroxyphenyl group, a singlet for the N-methyl protons, and a series of multiplets for the diastereotopic methylene protons of the azepane ring. The proton at the chiral center (C3) would likely appear as a multiplet.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the lactam, the aromatic carbons (with distinct shifts for the carbon bearing the hydroxyl group), the N-methyl carbon, and the aliphatic carbons of the azepane ring.
-
IR Spectroscopy: Key absorption bands would be expected for the hydroxyl group (O-H stretch, broad, ~3300 cm⁻¹), the amide carbonyl group (C=O stretch, ~1650 cm⁻¹), and C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 219. The fragmentation pattern would likely involve loss of the hydroxyphenyl group or fragmentation of the azepane ring.
Applications in Pharmaceutical Synthesis
The primary and most well-documented application of this compound is as a key intermediate in the total synthesis of Meptazinol (CAS 54340-58-8).
Synthesis of Meptazinol from CAS 71592-44-4:
The conversion of this compound to Meptazinol involves the reduction of the lactam carbonyl group to a methylene group.
Caption: Conversion of the intermediate to Meptazinol.
This reduction is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether. The successful execution of this step is critical for the overall yield and purity of the final Meptazinol API.
Safety and Handling
Specific toxicological data for CAS 71592-44-4 is not extensively documented in publicly available literature. As a chemical intermediate, it should be handled with the appropriate precautions for a novel organic compound.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Given its role as a precursor to an opioid, appropriate security and handling protocols should be in place to prevent diversion.
Conclusion
This compound (CAS 71592-44-4) is a compound of significant industrial relevance, primarily due to its indispensable role in the synthesis of the analgesic Meptazinol. While detailed characterization data is not abundant in the public domain, this guide has consolidated the available information on its structure, physicochemical properties, and a scientifically sound synthetic approach. The information presented herein is intended to serve as a foundational resource for chemists and pharmaceutical scientists, enabling a better understanding of this key intermediate and facilitating its application in drug development and manufacturing. Further research into the spectral and toxicological properties of this compound would be beneficial for the scientific community.
References
-
ALLGREEN. This compound Cas No.71592-44-4. Available at: [Link].
-
ChemBK. 3-(3-hydroxyphenyl)-1-methylazepan-2-one. Available at: [Link].
-
UCHEM. Good quality 3-(3-hydroxyphenyl)-1-methylazepan-2-one CAS 71592-44-4 in stock. Available at: [Link].
Sources
Whitepaper: A Strategic Approach to Elucidating the Mechanism of Action of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Abstract: Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (CAS No. 71592-44-4) is a novel synthetic compound featuring a phenyl-azepinone scaffold.[1][2] While the azepine core is a privileged structure in medicinal chemistry, known to impart a wide range of pharmacological activities, the specific biological profile of this molecule remains uncharacterized.[3][4] This document outlines a comprehensive, multi-tiered strategy for the systematic elucidation of its mechanism of action. We present a logical workflow, from initial broad-based screening to specific functional characterization, designed to identify its primary molecular targets and downstream signaling sequelae. This guide is intended for researchers and drug development professionals seeking to characterize novel chemical entities with potential therapeutic value.
Introduction and Structural Hypothesis Generation
The chemical structure of this compound presents several features that allow for the generation of initial, testable hypotheses regarding its potential biological targets. The molecule consists of a saturated seven-membered azepinone ring, substituted with a methyl group on the nitrogen and a 3-hydroxyphenyl group at the 3-position.
-
The Azepine Scaffold: Seven-membered heterocyclic rings like azepine are foundational to numerous approved drugs, particularly those acting on the central nervous system (CNS).[4][5] Their conformational flexibility allows them to interact with a diverse range of protein targets.
-
The 3-Hydroxyphenyl Moiety: This functional group is a well-established pharmacophore. It is a key structural feature in many compounds that bind to opioid, adrenergic, and dopamine receptors. The phenolic hydroxyl group can act as a critical hydrogen bond donor or acceptor, anchoring the ligand in the receptor's binding pocket.
Based on this structural analysis, our primary hypothesis is that this compound is a modulator of one or more CNS receptors. A secondary hypothesis is that it may inhibit key enzymes involved in neurotransmitter metabolism. The following experimental plan is designed to systematically test these hypotheses.
Proposed Experimental Workflow for Target Deconvolution
A phased approach is essential for efficiently characterizing an unknown compound. We propose a three-phase workflow, moving from broad, unbiased screening to highly specific mechanistic studies.
Caption: Proposed three-phase workflow for target identification.
Detailed Methodologies & Protocols
Phase 1: Broad Target Screening
The initial goal is to cast a wide net to identify potential molecular targets without bias.
Protocol 1: Broad Radioligand Binding Screen
-
Objective: To identify initial "hits" by screening the compound against a large panel of receptors, ion channels, and transporters.
-
Rationale: This is a cost-effective method to rapidly survey the pharmacological landscape and prioritize targets for further investigation. A panel like the Eurofins SafetyScreen44™ or similar is recommended as it covers major target classes.
-
Methodology:
-
The test compound, this compound, is prepared as a 10 mM stock in DMSO.
-
The compound is assayed at a final concentration of 10 µM in membranes or cells expressing the target of interest.
-
A specific radioligand for each target is used to measure the displacement by the test compound.
-
The percentage inhibition of radioligand binding is calculated.
-
Validation: A result is considered a "hit" if the compound demonstrates >50% inhibition of specific binding. This threshold is set to minimize false positives while capturing meaningful interactions.
-
Phase 2: Hit Confirmation and Validation
Once initial hits are identified, the next step is to confirm these interactions and determine their affinity.
Protocol 2: Dose-Response Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of the compound for the validated hit targets from Phase 1.
-
Rationale: A full dose-response curve provides a quantitative measure of affinity, which is crucial for understanding the compound's potency and for structure-activity relationship (SAR) studies.
-
Methodology:
-
Prepare serial dilutions of the test compound, typically spanning from 1 pM to 30 µM.
-
Incubate the compound with the target-expressing membranes and a constant concentration of the appropriate radioligand (at its Kₔ value).
-
Measure bound radioactivity after separation of bound from free ligand.
-
Data are fitted to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
-
Table 1: Template for Presenting Binding Affinity Data
| Target Receptor | Radioligand Used | Test Compound Kᵢ (nM) | Control Compound Kᵢ (nM) |
|---|---|---|---|
| Mu-Opioid | [³H]-DAMGO | Experimental Value | Morphine: Value |
| Dopamine D₂ | [³H]-Spiperone | Experimental Value | Haloperidol: Value |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Experimental Value | Ketanserin: Value |
| Other Hits... | ... | ... | ... |
Phase 3: Mechanistic Characterization
With a confirmed, high-affinity target, the focus shifts to understanding the functional consequence of the binding event.
Protocol 3: G-Protein Coupled Receptor (GPCR) Functional Assays
-
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at a confirmed GPCR target.
-
Rationale: Binding alone does not reveal function. Functional assays are required to classify the compound's activity and its downstream effects.
-
Methodology (Example for a Gαᵢ-coupled receptor):
-
cAMP Assay:
-
Use a cell line stably expressing the target receptor (e.g., CHO-K1).
-
Pre-treat cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Add increasing concentrations of the test compound.
-
Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).
-
Interpretation: An agonist will inhibit the forskolin-stimulated cAMP production (dose-dependent decrease), while an antagonist will have no effect on its own but will block the effect of a known agonist.
-
-
β-Arrestin Recruitment Assay:
-
Use a cell line co-expressing the GPCR fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® assay).
-
Agonist binding promotes receptor-arrestin interaction, causing fragment complementation and generating a detectable signal (e.g., chemiluminescence).
-
This assay can reveal biased agonism, where a ligand preferentially activates one pathway (e.g., G-protein) over another (e.g., β-arrestin).
-
-
Sources
The Azepin-2-one Scaffold: A Versatile Core for Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocyclic ring system of azepin-2-one, also known as caprolactam, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility and synthetic tractability have propelled the development of a diverse array of derivatives exhibiting a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic insights into azepin-2-one derivatives, with a focus on their antimicrobial, anticancer, and central nervous system (CNS) activities.
The Azepin-2-one Core: Synthesis and Derivatization
The synthetic accessibility of the azepin-2-one core is a key driver of its prevalence in drug discovery programs. Various synthetic strategies have been developed to construct and functionalize this seven-membered ring system.
A common approach involves the Beckmann rearrangement of cyclohexanone oxime, a foundational industrial process for the production of ε-caprolactam.[1] Derivatization of the core structure is readily achieved through N-substitution of the lactam nitrogen or functionalization of the carbon backbone, allowing for the introduction of a wide range of substituents to modulate biological activity.[1]
More complex, substituted benzazepin-2-ones can be synthesized through multi-step sequences. For instance, the coupling of (S)-alaninyl-(S)-1-amino-3-methyl-4,5,6,7-tetrahydro-2H-3-benzazepin-2-one with an activated trimethylsilyl ester of (S)-2-trimethylsilyloxy-3-methylbutyric acid, followed by deprotection and crystallization, yields a substituted benzazepin-2-one.[2] The synthesis of the starting material itself involves the condensation of (S)-1-amino-3-methyl-4,5,6,7-tetrahydro-2H-3-benzazepin-2-one with an activated N-(2-methoxycarbonyl-1-methylvinyl)-(S)-alanine sodium salt, followed by enamine hydrolysis.[2]
Another strategy for the synthesis of 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives involves the intramolecular condensation of stable tertiary enamides containing a formyl group, a reaction catalyzed by BBr3 and P2O5 under mild conditions.[3] This method has been successfully applied to the synthesis of the core structure of the naturally occurring alkaloid lennoxamine.[3]
The following diagram illustrates a generalized synthetic workflow for producing azepin-2-one derivatives.
Caption: Generalized workflow for the synthesis of azepin-2-one derivatives.
Antimicrobial Activity of Azepin-2-one Derivatives
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Azepin-2-one derivatives have demonstrated promising activity against a range of bacterial and fungal strains.
The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt the microbial cell membrane.[4] This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[4] The electrophilic nature of some derivatives allows them to interact with nucleophilic components within microbial cells, further contributing to their antimicrobial effect.[4]
Quantitative Assessment of Antimicrobial Activity
The antimicrobial activity of azepin-2-one derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The agar well diffusion method is a common preliminary screening technique.
Table 1: In Vitro Antimicrobial Activity of Selected Azepine Derivatives
| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |
| Pyridobenzazepine | Derivative 8 | Escherichia coli | 39 | [2] |
| Pseudomonas aeruginosa | 78 | [2] | ||
| Staphylococcus aureus | 39 | [2] | ||
| Pyridobenzazepine | Derivative 12 | Candida albicans | 156 | [2] |
Experimental Protocol: Agar Well Diffusion Assay
This protocol outlines the steps for determining the antimicrobial activity of azepin-2-one derivatives using the agar well diffusion method.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal culture
-
Sterile cotton swabs
-
Sterile cork borer or micropipette tip
-
Solutions of azepin-2-one derivatives at known concentrations
-
Positive control (e.g., a standard antibiotic)
-
Negative control (e.g., the solvent used to dissolve the compounds)
-
Incubator
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an MHA plate using a sterile cotton swab to create a lawn of growth.
-
Well Creation: Sterile wells (6-8 mm in diameter) are punched into the agar using a sterile cork borer or the back of a sterile micropipette tip.
-
Compound Addition: A defined volume of each azepin-2-one derivative solution, as well as the positive and negative controls, is added to the respective wells.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
Anticancer Potential of Azepin-2-one Derivatives
The azepin-2-one scaffold is a prominent feature in a number of compounds with potent anticancer activity. These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
Mechanism of Action: Kinase Inhibition
Many azepin-2-one derivatives function as kinase inhibitors, targeting enzymes that are often overactive in cancer cells. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[5] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to a reduction in tumor growth and metastasis.
The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway by an azepin-2-one derivative.
Caption: Inhibition of VEGFR-2 signaling by an azepin-2-one derivative.
Quantitative Assessment of Anticancer Activity
The anticancer activity of azepin-2-one derivatives is commonly evaluated using in vitro cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of a compound that inhibits 50% of cell growth.
Table 2: In Vitro Anticancer Activity of Selected Azetidin-2-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast Cancer) | 0.075 | [6] |
| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast Cancer) | 0.095 | [6] |
| Compound 32 | Hs578T (Triple-Negative Breast Cancer) | 0.033 | [6] |
| Compound 33 | MDA-MB-231 (Breast Cancer) | 0.620 | [6] |
Experimental Protocols for Anticancer Activity Evaluation
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Azepin-2-one derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the azepin-2-one derivatives. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The medium is removed, and MTT solution is added to each well. The plates are then incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Proteins are extracted from treated and untreated cells, and the protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a membrane.
-
Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the apoptosis markers of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The presence of cleaved forms of caspases and PARP indicates the induction of apoptosis.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with PI solution.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined. An accumulation of cells in a particular phase may indicate a cell cycle arrest induced by the compound.
Central Nervous System (CNS) Activity of Azepin-2-one Derivatives
Derivatives of the azepin-2-one scaffold have also shown significant potential as modulators of the central nervous system, with activities including anxiolytic, nootropic, and anti-catatonic effects.[7][8]
The mechanism of action for the CNS effects of these compounds is often linked to their interaction with neurotransmitter systems. For example, some derivatives have been shown to exhibit dopaminergic agonism, potentially through interaction with D2 dopamine receptors.[7][8] This activity can contribute to anti-catatonic and anti-dyskinetic effects.[7][8]
The following diagram depicts a simplified representation of the potential mechanism of action for the anti-catatonic effects of an azepin-2-one derivative.
Caption: Potential mechanism of action for the anti-catatonic effects of an azepin-2-one derivative.
Structure-Activity Relationships (SAR)
The biological activity of azepin-2-one derivatives is highly dependent on the nature and position of substituents on the core scaffold. Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding these relationships and for the rational design of more potent and selective compounds.
For example, in a series of azetidin-2-one derivatives, the presence of electron-withdrawing groups on the benzylidene portion was found to enhance antimicrobial activity.[9] QSAR models have also indicated that topological parameters, such as the Balaban index and molecular connectivity indices, are important determinants of the antibacterial and antifungal activities of these compounds.[10]
Future Perspectives
The azepin-2-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research in this area will likely focus on:
-
Rational Design: Utilizing computational tools such as molecular docking and QSAR to design derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.
-
Combination Therapies: Investigating the synergistic effects of azepin-2-one derivatives with existing drugs to enhance therapeutic efficacy and overcome drug resistance.
-
Exploration of New Biological Activities: Screening azepin-2-one libraries against a wider range of biological targets to uncover novel therapeutic applications.
The versatility of the azepin-2-one core, coupled with the ever-advancing tools of medicinal chemistry and chemical biology, ensures that this scaffold will remain a significant source of new drug candidates for the foreseeable future.
References
-
Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials. (URL: [Link])
-
Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H - SciSpace. (URL: [Link])
-
Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (URL: [Link])
-
PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. (URL: [Link])
-
Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (URL: [Link])
-
Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity - bepls. (URL: [Link])
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - Frontiers. (URL: [Link])
-
Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed. (URL: [Link])
-
Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives. (URL: [Link])
-
PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents. - University of Alberta. (URL: [Link])
-
Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])
-
Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (URL: [Link])
-
13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (URL: [Link])
-
Protocol of Cell Cycle Staining Flow Cytometry - Creative Biolabs Antibody. (URL: [Link])
-
2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (URL: [Link])
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])
-
Determination of Caspase Activation by Western Blot - PubMed - NIH. (URL: [Link])
-
Antimicrobial activity by Agar well diffusion - Chemistry Notes. (URL: [Link])
-
Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed. (URL: [Link])
-
2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed. (URL: [Link])
-
Agar well diffusion assay - YouTube. (URL: [Link])
-
Synthesis of Azepines via a [6+1] Annulation of Ynenitriles with Reformatsky Reagents. (URL: [Link])
-
Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes - ResearchGate. (URL: [Link])
-
Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - MDPI. (URL: [Link])
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. hereditybio.in [hereditybio.in]
- 9. atcc.org [atcc.org]
- 10. bpsbioscience.com [bpsbioscience.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
This technical guide provides a comprehensive analysis of the expected spectroscopic data for Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (CAS No. 71592-44-4), a substituted ε-caprolactam derivative. While direct, peer-reviewed spectral data for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and comparative data from analogous structures to build a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel small molecules.
The structural elucidation of a molecule is a cornerstone of chemical research, validating synthetic pathways and informing structure-activity relationship (SAR) studies. The ε-caprolactam scaffold, a seven-membered lactam, is a privileged structure in medicinal chemistry and materials science.[1] The addition of a 3-hydroxyphenyl substituent introduces key functionalities that are critical to understand through a multi-technique spectroscopic approach.
This document will detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles of the target compound. Each section will not only present the predicted data but also explain the underlying chemical principles that lead to these predictions, providing a self-validating analytical logic.
Molecular Structure
This compound possesses a chiral center at the C3 position of the azepinone ring. The structure combines a saturated, N-methylated seven-membered lactam with a meta-substituted phenolic ring.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct insights into its atomic composition and structural components.
Predicted Molecular Ion
The molecular formula for the title compound is C₁₃H₁₇NO₂. The predicted mass for the molecular ion [M]⁺• and its protonated form [M+H]⁺ are summarized below. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
| Ion Species | Calculated Mass (Da) |
| [M]⁺• | 219.1259 |
| [M+H]⁺ | 220.1332 |
Predicted Fragmentation Pathway (Electron Ionization)
Under electron ionization (EI), N-alkyl lactams undergo characteristic fragmentation patterns.[2][3] The primary fragmentation pathways for this compound are predicted to involve cleavage at the C3-substituent and fragmentation of the azepinone ring.
Caption: Predicted major fragmentation pathways in EI-MS.
-
Benzylic Cleavage: The most probable initial fragmentation is the cleavage of the bond between the azepinone ring (C3) and the phenyl ring, which is a favored benzylic position. This can result in two key fragments:
-
A fragment at m/z 112 , corresponding to the N-methyl-azepinone ring with a radical at C3.
-
A fragment at m/z 107 , the hydroxybenzyl cation, which is a very common fragment for compounds containing this moiety. This ion can further lose oxygen to give a tropylium-like cation at m/z 91 .
-
-
Ring Fragmentation: Lactams are known to undergo ring-opening and subsequent fragmentation.[4] The loss of carbon monoxide (CO, 28 Da) from the molecular ion is a common pathway, which would yield a fragment at m/z 191 .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The predicted proton NMR spectrum will show distinct signals for the aromatic protons, the aliphatic protons of the azepinone ring, and the N-methyl protons. The use of a solvent like DMSO-d₆ is recommended to ensure the exchangeable phenolic -OH proton is observed.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Phenolic OH | ~9.0 - 9.5 | broad singlet | 1H | Acidic proton, subject to hydrogen bonding.[5] |
| Aromatic CH | ~6.6 - 7.2 | multiplets | 4H | Protons on the 3-hydroxyphenyl ring. Their specific shifts and coupling patterns depend on the meta-substitution.[6] |
| C3-H | ~3.5 - 3.8 | multiplet | 1H | Methine proton alpha to both the carbonyl group and the aromatic ring, leading to significant deshielding. |
| C7-H₂ | ~3.2 - 3.5 | multiplet | 2H | Methylene protons adjacent to the nitrogen atom. |
| N-CH₃ | ~2.8 - 3.0 | singlet | 3H | Methyl group attached to nitrogen, deshielded by the adjacent carbonyl group. |
| C4-H₂, C5-H₂, C6-H₂ | ~1.5 - 2.2 | overlapping multiplets | 6H | Aliphatic methylene protons of the seven-membered ring.[7] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals (assuming accidental equivalence of some aromatic carbons is resolved).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (C=O) | ~175 - 178 | Amide carbonyl carbon in a seven-membered ring.[7][8] |
| C-OH (Aromatic) | ~155 - 158 | Aromatic carbon bonded to the hydroxyl group.[9] |
| C-ipso (Aromatic) | ~140 - 145 | Aromatic carbon attached to the azepinone ring. |
| CH (Aromatic) | ~113 - 130 | Four distinct signals for the aromatic CH carbons.[10] |
| C7 | ~53 - 56 | Aliphatic carbon adjacent to the nitrogen atom.[7] |
| C3 | ~45 - 50 | Methine carbon alpha to the carbonyl and substituted with the phenyl ring. |
| N-CH₃ | ~35 - 38 | N-methyl carbon. |
| C4, C5, C6 | ~23 - 35 | Three distinct signals for the remaining aliphatic methylene carbons in the ring.[7] |
2D NMR Correlations for Structural Verification
Two-dimensional NMR experiments like COSY, HSQC, and HMBC are indispensable for unambiguous assignment.
Caption: Key predicted HMBC correlations for structural confirmation.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would be crucial. Key expected correlations include:
-
From the N-CH₃ protons to the carbonyl carbon (C2 ) and the adjacent ring carbon (C7 ).
-
From the C3-H proton to the carbonyl carbon (C2 ) and the ipso- and ortho-carbons of the phenyl ring.
-
-
COSY (Correlation Spectroscopy): Would establish the connectivity of protons within the azepinone ring, showing correlations between C3-H, C4-H₂, C5-H₂, and C6-H₂.
-
HSQC (Heteronuclear Single Quantum Coherence): Would link each proton signal directly to its attached carbon signal, confirming the assignments made in the 1D spectra.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Rationale |
| ~3400 - 3200 | O-H stretch (phenol) | Strong, broad | Indicative of a hydrogen-bonded hydroxyl group. |
| ~3050 - 3010 | C-H stretch (aromatic) | Medium | Characteristic of sp² C-H bonds. |
| ~2950 - 2850 | C-H stretch (aliphatic) | Strong | Characteristic of sp³ C-H bonds in the ring and N-methyl group. |
| ~1650 - 1630 | C=O stretch (amide I) | Strong, sharp | Key signal for the tertiary amide (lactam) in a seven-membered ring.[11] |
| ~1600 & ~1475 | C=C stretch (aromatic) | Medium, sharp | Skeletal vibrations of the phenyl ring. |
| ~1250 | C-O stretch (phenol) | Strong | Stretching vibration of the aryl C-O bond. |
| ~1200 | C-N stretch | Medium | Stretching vibration of the C-N bond in the lactam. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, primarily related to its chromophores. The key chromophore in this molecule is the 3-hydroxyphenyl group.
-
Predicted λ_max: Phenolic compounds typically exhibit two primary absorption bands. For this compound, these are predicted to be:
-
~275 nm: Corresponding to the π → π* transition of the benzene ring.
-
~220 nm: A higher energy π → π* transition.
-
-
Solvent Effects: The position of the λ_max is sensitive to the pH of the solvent. In a basic solution (e.g., with added NaOH), the deprotonation of the phenolic hydroxyl group to a phenoxide ion will cause a bathochromic (red) shift of the main absorption band to a longer wavelength (~290-300 nm) due to the increased electron-donating ability of the O⁻ group. This pH-dependent shift is a key diagnostic feature for phenolic compounds.
Standardized Experimental Protocols
To acquire high-quality data for this compound, the following standard protocols are recommended.
Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire using a proton-decoupled pulse program, a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate 1024 or more scans for adequate signal-to-noise.
-
2D NMR Acquisition: Use standard pulse programs for COSY, HSQC, and HMBC experiments, optimizing parameters according to the manufacturer's guidelines.
Mass Spectrometry (MS)
-
High-Resolution MS (HRMS):
-
Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Dissolve a small amount of sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample solution directly into the source. Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
-
GC-MS (for fragmentation analysis):
-
Technique: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject the sample onto a suitable GC column (e.g., DB-5ms) to ensure purity before introduction into the mass spectrometer.
-
Infrared (IR) Spectroscopy
-
Technique: Fourier-Transform Infrared (FTIR) spectroscopy.
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk.
-
Liquid/Oil: Cast a thin film of the sample between two salt (NaCl or KBr) plates.
-
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet first.
Conclusion
This guide presents a detailed, predictive spectroscopic analysis for this compound based on established chemical principles and comparative data. The combination of MS, 1D and 2D NMR, and IR spectroscopy provides a powerful and complementary toolkit for the unambiguous structural confirmation of this molecule. The predicted data tables and fragmentation pathways herein serve as a robust reference for researchers to validate their synthetic products and guide further analytical investigations.
References
-
RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of Caprolactam- based Ionic Liquids as Green Solvents. Retrieved from [Link]
- Cuiban, F. (2002). N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. ARKIVOC, 2002(ii), 56-63.
- Szmigielski, R., & Danikiewicz, W. (2005). Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams. Journal of Mass Spectrometry, 40(3), 331-341.
- Wang, J., et al. (2015). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. Biomedical Research, 26(4).
- Liu, Z., et al. (2012). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2012, 815760.
- Montalvo-González, R., & Ariza-Castolo, A. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry, 47(12), 1013-1021.
- Vellal, D., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(50), 29330-29344.
-
ACS Publications. (2026). Flame-Retardant Polyamide 6 Enabled by a Reactive α-Amino-ε-caprolactam-Based Comonomer and In Situ Melamine Cyanurate. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial spectra of β-lactams. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR chemical shifts of ε-lactams (ppm). Retrieved from [Link]
- He, C. C., et al. (2019). Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Journal of the American Society for Mass Spectrometry, 30(6), 1011-1020.
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH derivatives. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(3-Hydroxyphenyl)-1,5-diphenylpentane-1,5-dione - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
- Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society, 87(13), 2913-2920.
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0314570). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Metariver. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- Hotoda, H., et al. (2003). Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin. Bioorganic & Medicinal Chemistry Letters, 13(17), 2829-32.
-
Matrix Fine Chemicals. (n.d.). AZEPAN-2-ONE | CAS 105-60-2. Retrieved from [Link]
-
MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Retrieved from [Link]
-
MDPI. (2023). Insights on Potential Photoprotective Activity of Two Butylchalcone Derivatives: Synthesis, Spectroscopic Characterization and Molecular Modeling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic, and molecular structure characterizations of some azo derivatives of 2-hydroxyacetophenone. Retrieved from [Link]
Sources
- 1. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]
- 2. Similarities and differences in the electron ionization-induced fragmentation of structurally related N-alkoxymethyl lactams and sultams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. 3-Hydroxyphenylacetic acid(621-37-4) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. rjwave.org [rjwave.org]
Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one: A Comprehensive Technical Guide for Researchers
This in-depth technical guide provides a comprehensive literature review of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one, a compound of significant interest in pharmacology and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of the compound's synthesis, chemical properties, and pharmacological profile, primarily through its association with the opioid analgesic, Meptazinol.
Introduction
This compound is a derivative of the 3-phenyl-azepan-2-one core structure. While direct and extensive research on this specific molecule is limited, its structural similarity to and metabolic relationship with the well-characterized opioid analgesic Meptazinol places it in a context of significant pharmacological relevance. Meptazinol, with the IUPAC name (RS)-3-(3-Ethyl-1-methylazepan-3-yl)phenol, is a 3-phenylazepane derivative developed in the 1970s.[1] This guide will, therefore, focus on the synthesis, pharmacology, and metabolism of Meptazinol as a pathway to understanding the properties and potential significance of this compound.
Chemical Properties and Synthesis
The core structure of these compounds is the azepane ring, a seven-membered heterocycle containing one nitrogen atom.[2] The synthesis of such polysubstituted azepanes has been a subject of interest in medicinal chemistry due to their presence in various bioactive molecules.[3]
Hypothetical Synthetic Pathway:
A plausible synthetic route to this compound would likely involve the synthesis of a 3-(3-hydroxyphenyl)azepan-2-one intermediate, followed by N-methylation. The initial formation of the 3-aryl-hexahydroazepin-2-one core can be achieved through various organic synthesis methodologies, including ring-expansion reactions or cyclization of appropriate precursors.
Experimental Protocol: Biomimetic Synthesis of Metabolites
The generation of this compound can be approached through biomimetic synthesis, which aims to replicate the metabolic pathways of parent drugs in a laboratory setting. This is a valuable tool for producing and isolating drug metabolites for further study.[4][5]
Step-by-Step Methodology:
-
Reaction Setup: A solution of Meptazinol is prepared in a suitable buffer system, typically phosphate buffer at a physiological pH.
-
Catalyst Addition: A biomimetic catalyst, such as an iron porphyrin complex, is introduced to the reaction mixture. These catalysts mimic the activity of cytochrome P450 enzymes responsible for drug metabolism in the liver.
-
Oxidant Introduction: An oxidizing agent, for instance, hydrogen peroxide or a peroxide donor, is added to initiate the reaction.
-
Reaction Monitoring: The reaction progress is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the formation of the desired lactam metabolite.
-
Purification: Upon completion, the reaction mixture is subjected to purification, typically through preparative HPLC, to isolate the this compound metabolite.
-
Structural Confirmation: The identity and purity of the isolated compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Pharmacological Profile and Mechanism of Action
The pharmacological activity of this compound is intrinsically linked to its parent compound, Meptazinol. Meptazinol is an opioid analgesic with a mixed agonist-antagonist profile at the µ-opioid receptor.[1] This dual activity is thought to contribute to its efficacy in managing moderate to severe pain, with a potentially lower risk of dependence compared to full µ-opioid agonists.[1]
Signaling Pathway of Opioid Receptor Activation:
The diagram below illustrates the general signaling pathway initiated by the activation of opioid receptors, which are G-protein coupled receptors (GPCRs).
Caption: General signaling pathway of μ-opioid receptor activation.
The central nervous system (CNS) activity of compounds with a 3-aryl-hexahydroazepin-2-one scaffold is an area of active research.[6] Studies on related structures have explored their potential sedative and anticonvulsant properties.[7]
Metabolism and Excretion
Meptazinol undergoes rapid and extensive metabolism in the body. The primary route of elimination is through the formation of glucuronide and sulphate conjugates of the phenolic group.[8] Urinary excretion is the main pathway, with a significant portion of the administered dose being recovered in the urine as conjugated metabolites.[8][9]
A minor but significant metabolic pathway involves the oxidation of the azepane ring to form a lactam. One study tentatively identified a minor metabolite of Meptazinol as 6-ethyl-6-(3-hydroxyphenyl)-1-methyl-hexahydroazepin-(2H)-2-one, which accounted for approximately 7% of the recovered radioactivity.[9] This finding strongly suggests that this compound is also a likely metabolite, potentially formed through a similar oxidative process.
Data on Meptazinol Pharmacokinetics:
| Pharmacokinetic Parameter | Value | Reference |
| Oral Bioavailability | 4.5-8.7% | [8] |
| Rectal Bioavailability | 15.5% | [8] |
| Plasma Protein Binding | 27% | [8] |
| Elimination Half-life | ~2 hours | [8][9] |
| Major Route of Excretion | Urine (as conjugated metabolites) | [8][9] |
Future Research Directions
The identification of this compound as a potential metabolite of Meptazinol opens several avenues for future research:
-
Definitive Synthesis and Characterization: The development of a robust and confirmed synthetic route for this compound is essential for its further study.
-
Pharmacological Evaluation: The isolated compound should be screened for its own pharmacological activity, particularly its affinity for opioid and other CNS receptors.
-
Metabolic Profiling: Further studies are needed to definitively confirm and quantify the formation of this compound as a metabolite of Meptazinol in various preclinical and clinical models.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of related analogs could provide valuable insights into the SAR of this class of compounds.
Conclusion
This compound represents a molecule of interest at the intersection of medicinal chemistry and drug metabolism. While direct research on this compound is sparse, its close relationship with the opioid analgesic Meptazinol provides a solid framework for understanding its potential synthesis, properties, and pharmacological relevance. Further investigation into this and related compounds could lead to the development of novel therapeutic agents with unique pharmacological profiles.
References
-
The clinical pharmacokinetics and metabolism of the analgesic meptazinol. PubMed. [Link]
-
Studies on the metabolism of meptazinol, a new analgesic drug. PubMed. [Link]
-
Meptazinol. Wikipedia. [Link]
-
Showing metabocard for Meptazinol (HMDB0254458). Human Metabolome Database. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]
-
Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. PubMed Central. [Link]
-
Central nervous system active 5-oxo-1,4,5,6,7,8-hexahydrocinnolines. PubMed. [Link]
-
Biomimetic Synthesis of Drug Metabolites in Batch and Continuous-Flow Reactors. PubMed. [Link]
-
Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems. PubMed Central. [Link]
Sources
- 1. Meptazinol - Wikipedia [en.wikipedia.org]
- 2. hmdb.ca [hmdb.ca]
- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomimetic Synthesis of Drug Metabolites in Batch and Continuous-Flow Reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central nervous system active 5-oxo-1,4,5,6,7,8-hexahydrocinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The clinical pharmacokinetics and metabolism of the analgesic meptazinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the metabolism of meptazinol, a new analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: From Industrial Workhorse to Therapeutic Scaffold
An In-Depth Technical Guide to the Discovery and History of N-Methyl Caprolactam Analogs
Caprolactam, a seven-membered cyclic amide, is a cornerstone of the polymer industry, serving as the primary monomer for the production of Nylon-6.[1][2] Its journey, however, extends far beyond textiles and plastics. The chemical versatility and inherent reactivity of the caprolactam ring have established it as a valuable scaffold in medicinal chemistry and materials science, prompting a growing demand for novel functionalized derivatives.[1] This guide delves into the history and discovery of a specific, yet significant, branch of this family: N-methyl caprolactam and its analogs. We will trace their evolution from simple chemical intermediates to sophisticated molecules designed for targeted therapeutic intervention, providing researchers and drug development professionals with a comprehensive overview of their synthesis, mechanisms, and applications.
The Progenitor: N-Methyl Caprolactam (NMC)
The story of N-methyl caprolactam analogs begins with the parent compound itself. N-methyl-ε-caprolactam (NMC) is a highly polar, aprotic organic solvent that has found utility in various industrial processes long before its derivatives were explored for therapeutic purposes.[3]
Physicochemical Properties
NMC is a clear, colorless to light yellow liquid with properties that make it an effective solvent and reaction medium.[4] Its high boiling point and low vapor pressure minimize losses during industrial separation processes, while its low viscosity facilitates efficient mass transfer.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [4][5][6] |
| Molecular Weight | 127.18 g/mol | [4][5][6] |
| Boiling Point | 120 °C / 25 mmHg | [4] |
| Flash Point | 103 °C | [4] |
| Appearance | Clear colorless to light yellow liquid | [4] |
| Miscibility | Miscible with water in all proportions | [3] |
Historical Synthesis and Applications
Early synthesis of NMC was driven by its industrial applications. One documented method involves pumping a solution of methyl 6-aminocaproate and caprolactam in water through a tube reactor at high temperature (270°C) and pressure (100 bar).[7] Another established route is the reaction of gamma-butyrolactone with monoethylamine at elevated temperature and pressure.[3]
Initial uses of NMC and its close relatives were centered on their solvent properties. For instance, N-(β-cyanoethyl)-ε-caprolactam was identified as a superior solvent for separating aromatic hydrocarbons from gasoline fractions.[8] NMC itself has been successfully used to separate and purify acetylene from crack gas mixtures and as a reaction medium for the synthesis of high-performance polymers like poly(phenylene sulfide).[3]
The Genesis of Analogs: A Quest for Novel Functionality
The transition from using caprolactam derivatives as industrial solvents to exploring them as potential therapeutics was a logical step, driven by several factors. The lactam ring is a privileged structure in medicinal chemistry, forming the core of many bioactive compounds. Furthermore, the success of pyrrolidinone-based drugs (5-membered lactams) like the nootropic piracetam provided a powerful precedent, suggesting that larger lactam rings could also yield compounds with significant biological activity.[9] Researchers began to systematically modify the N-methyl caprolactam scaffold to explore new chemical space and unlock novel therapeutic potential.
Nootropic and Neuroprotective Potential
A significant thrust in the development of NMC analogs has been in the field of cognitive enhancement and neuroprotection. The structural analogy to the racetam class of nootropics, which are known to enhance learning and memory, has made this a fertile area of investigation.[9] While specific clinical data on NMC analogs as approved nootropics is nascent, the mechanistic rationale is grounded in the established pharmacology of related compounds.
Plausible Mechanisms of Action (Inferred from Nootropic Research):
-
Cholinergic System Modulation: Like many racetams, NMC analogs may enhance the function of the neurotransmitter acetylcholine via muscarinic receptors, which are crucial for memory and learning.[9][10]
-
Glutamatergic Receptor Modulation: Nootropics frequently act as positive modulators of glutamate receptors, particularly AMPA and NMDA receptors, which are fundamental to synaptic plasticity and cognitive function.[9][10][11]
-
Enhanced Cerebral Metabolism: Many cognitive enhancers work by increasing oxygen consumption and glucose metabolism in the brain, improving neuronal energy status and function.[10]
-
Increased Membrane Fluidity: Piracetam has been shown to increase cell membrane fluidity, which may improve signal transduction and interhemispheric communication.[10][12]
This line of inquiry aims to develop compounds that can protect against brain damage and mitigate cognitive deficits associated with neurological disorders.[9]
Modern Synthetic Strategies and Methodologies
The creation of novel N-methyl caprolactam analogs with tailored properties relies on advanced synthetic organic chemistry. The goal is to functionalize the core scaffold in a precise and controlled manner to modulate its biological activity.
Experimental Protocol 1: Functionalization via Wittig-Claisen Protocol
This tandem reaction sequence is a powerful tool for creating complex molecular frameworks by forming new carbon-carbon bonds.[1] It combines the olefination power of the Wittig reaction with the predictable rearrangement of the Claisen reaction.[1]
Objective: To introduce diverse functional groups onto the caprolactam scaffold with high stereoselectivity.
Step-by-Step Methodology:
-
Preparation of Starting Material: An appropriate N-substituted caprolactam precursor bearing a carbonyl group is prepared.
-
Wittig Reaction: The precursor is reacted with a phosphonium ylide (Wittig reagent) to selectively form an alkene, typically incorporating an allyl ether moiety.
-
Claisen Rearrangement: The reaction mixture is heated to induce a[8][8]-sigmatropic rearrangement of the allyl vinyl ether intermediate. This regioselectively forms a new carbon-carbon bond.
-
Purification and Analysis: The final product is purified using column chromatography.
-
Self-Validating System for Characterization:
-
Reaction Monitoring: Progress is monitored using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product.[1]
-
Functional Group Confirmation: Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm key functional group transformations, such as the appearance of new C=C or C-O stretches.[1]
-
Structural Verification: Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) provides precise molecular weight validation and structural confirmation.[1]
-
Caption: Workflow for synthesis and validation of N-methyl caprolactam analogs.
Expanding Therapeutic Horizons: Anticancer Applications
The versatility of the N-methyl caprolactam scaffold extends beyond neurology into oncology. By strategically combining the lactam ring with other known bioactive moieties, researchers have developed novel analogs with potent anticancer properties.
Case Study: Isolongifolenone-Based Caprolactam Derivatives
A recent study demonstrated the design and synthesis of new anticancer agents by fusing an isolongifolenone (a natural sesquiterpenoid) core with a caprolactam derivative bearing a cinnamoyl unit.[13]
Mechanism of Action: These hybrid molecules were found to exert their anticancer effects by modulating the p53/mTOR/Autophagy pathway, a critical signaling cascade that controls cell growth, proliferation, and survival.[13]
Caption: Conceptual signaling pathway for anticancer N-methyl caprolactam analogs.
Performance and Structure-Activity Relationship (SAR): The synthesized compounds showed potent inhibition against multiple cancer cell lines.[13] Notably, one analog, designated E10 , exhibited exceptional activity against MCF-7 breast cancer cells.[13]
| Compound | Target Cell Line | IC₅₀ Value |
| E10 | MCF-7 (Breast Cancer) | 0.32 µM |
A crucial insight from this work was the structure-activity relationship analysis, which revealed that incorporating a strong electron-withdrawing group (such as trifluoromethyl, -CF₃) at the meta-position of the phenyl ring significantly enhanced the anticancer activity.[13] This finding provides a clear, actionable principle for the rational design of future, more potent analogs.
Conclusion and Future Directions
The journey of N-methyl caprolactam and its analogs is a compelling example of chemical evolution. From a humble beginning as an industrial solvent, the N-methyl caprolactam scaffold has emerged as a privileged structure in drug discovery. The historical success of related lactam-containing nootropics provided the initial impetus to explore its neurological potential, while modern synthetic methodologies have unlocked its application in diverse therapeutic areas, including oncology.
The future of this chemical family lies in the continued synergy between synthetic innovation and biological validation. The ability to precisely functionalize the caprolactam ring, guided by structure-activity relationship studies, will enable the development of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. For researchers and drug development professionals, N-methyl caprolactam analogs represent a promising and versatile platform for addressing unmet needs in neurodegenerative diseases, cancer, and beyond.
References
-
Title: Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study Source: RJ Wave URL: [Link]
-
Title: Novel Isolongifolenone-Based Caprolactam Derivatives as Potential Anticancer Agents via the p53/mTOR/Autophagy Pathway Source: MDPI URL: [Link]
-
Title: N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior Source: (PDF) URL: [Link]
-
Title: Nootropic properties of a new combined cytoprotective agent (2022) Source: Liana Kuprash URL: [Link]
-
Title: New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation Source: RWTH Publications URL: [Link]
-
Title: Synthesis of N-methylcaprolactam Source: PrepChem.com URL: [Link]
-
Title: N-Methylcaprolactam | C7H13NO | CID 17369 Source: PubChem - NIH URL: [Link]
-
Title: Caprolactam - Wikipedia Source: Wikipedia URL: [Link]
- Title: Use of N-methylcaprolactam - Google Patents Source: Google Patents URL
-
Title: Synthesis and Self-Assembly of Poly(N-Vinylcaprolactam)-b-Poly(ε-Caprolactone) Block Copolymers via the Combination of RAFT/MADIX and Ring-Opening Polymerizations Source: MDPI URL: [Link]
-
Title: Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs Source: PMC URL: [Link]
-
Title: Recent Advances in Modified Cap Analogs: Synthesis, Biochemical Properties, and mRNA Based Vaccines Source: PMC - PubMed Central URL: [Link]
-
Title: Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Source: Health Open Research URL: [Link]
-
Title: Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic Source: PMC - PubMed Central URL: [Link]
-
Title: Nootropics as Cognitive Enhancers: Pharmacological Properties and Therapeutic Use Source: N/A URL: [Link]
-
Title: N-METHYLCAPROLACTAM Source: gsrs URL: [Link]
Sources
- 1. rjwave.org [rjwave.org]
- 2. Caprolactam - Wikipedia [en.wikipedia.org]
- 3. DE102004015182A1 - Use of N-methylcaprolactam - Google Patents [patents.google.com]
- 4. N-Methylcaprolactam | 2556-73-2 [chemicalbook.com]
- 5. N-Methylcaprolactam | C7H13NO | CID 17369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. healthopenresearch.org [healthopenresearch.org]
- 12. jebms.org [jebms.org]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Preclinical Toxicology Profile of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Foreword
The journey of a novel chemical entity from laboratory synthesis to potential therapeutic application is paved with rigorous scientific evaluation. Central to this journey is the meticulous characterization of its safety and toxicological profile. This guide is dedicated to outlining a comprehensive, multi-tiered strategy for establishing the toxicology profile of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one , a novel small molecule. As direct toxicological data for this specific compound is not publicly available, this document serves as a foundational whitepaper, presenting a robust framework for its evaluation. We will proceed from fundamental physicochemical assessments to a sophisticated battery of in vitro and in vivo assays, grounded in international regulatory standards. Our approach is designed not merely to identify hazards, but to understand the dose-response relationships and potential mechanisms of toxicity, thereby enabling informed decisions in the drug development process. This guide is intended for researchers, toxicologists, and drug development professionals dedicated to advancing new therapeutic agents with the utmost commitment to scientific integrity and patient safety.
Introduction to the Compound and the Rationale for Toxicological Assessment
This compound is a synthetic organic compound featuring a caprolactam ring system substituted with a methyl group and a 3-hydroxyphenyl group. The presence of the phenolic hydroxyl group and the lactam structure suggests potential for diverse biological activities, making it a candidate for further investigation as a novel therapeutic agent.
Before any human clinical trials can be considered, a thorough non-clinical safety evaluation is mandated by regulatory authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] The primary objectives of this toxicological assessment are to:
-
Identify potential target organs for toxicity.
-
Characterize the dose-dependence and exposure-response relationships of any adverse effects.[4]
-
Determine a safe starting dose for initial human trials.
-
Provide foundational data for risk assessment throughout clinical development.
This guide outlines a logical, stepwise approach to building a comprehensive toxicology profile for this molecule, adhering to the principles of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[2][3][4][5][6]
Essential Physicochemical Characterization
Prior to initiating any toxicological studies, a comprehensive understanding of the compound's physicochemical properties is essential. This information is critical for formulation development, ensuring accurate dose administration, and interpreting toxicological outcomes.
| Parameter | Methodology | Rationale |
| Identity and Purity | HPLC-UV, LC-MS, 1H NMR, 13C NMR | Confirms the chemical structure and quantifies the purity of the test article. A purity of >95% is typically required. |
| Solubility | Kinetic and thermodynamic solubility assays in various aqueous buffers (e.g., pH 2.0, 7.4, 9.0) and relevant organic solvents. | Determines the compound's solubility, which is crucial for preparing appropriate dosing solutions for both in vitro and in vivo studies. |
| LogP/LogD | Shake-flask method or validated chromatographic (HPLC) methods. | Indicates the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. |
| pKa | Potentiometric titration or UV-spectrophotometry. | Identifies the ionization state of the molecule at different physiological pH values, affecting its solubility and ability to cross biological membranes. |
| Stability | Stability testing in dosing vehicles and under various storage conditions (light, temperature, humidity). | Ensures that the compound does not degrade in the formulation during the course of the study, which would lead to inaccurate dosing. |
Proposed In Vitro Toxicology Assessment
In vitro assays are the cornerstone of modern toxicology, providing rapid, cost-effective, and ethically sound methods to screen for potential liabilities early in development.[7][8] They are crucial for identifying hazards that could terminate a drug development program before significant resources are invested in animal studies.
Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test
Causality and Rationale: The Ames test is a legally mandated and universally accepted screen for identifying compounds that can cause gene mutations.[9][10] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The inclusion of a mammalian liver enzyme fraction (S9 mix) is critical to simulate metabolic activation, as many compounds only become mutagenic after being metabolized.[11]
Experimental Protocol: Ames Test [11][12]
-
Strain Preparation: Prepare fresh overnight cultures of the required bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).
-
Dose Range Finding: Conduct a preliminary cytotoxicity test to determine the appropriate concentration range of this compound that does not kill the bacteria, allowing for the detection of mutations.
-
Assay Execution (Plate Incorporation Method):
-
To 2 mL of molten top agar (kept at 45°C), add:
-
100 µL of the bacterial culture.
-
100 µL of the test compound at a specific concentration (or vehicle control/positive control).
-
500 µL of S9 mix (for metabolic activation) or sodium phosphate buffer (for non-activation).[12]
-
-
Vortex briefly and pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control (typically a 2- to 3-fold increase) indicates a positive result.
Workflow Diagram: Ames Test
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Release Assay
Causality and Rationale: Cytotoxicity assays are fundamental for determining the concentration at which a compound causes cell death. The LDH assay is a widely used method to quantify plasma membrane damage. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[13] The amount of LDH in the supernatant, measured via an enzymatic reaction that produces a colored formazan product, is directly proportional to the number of dead cells.[13][14] This assay provides a quantitative measure of cytotoxicity (e.g., an IC50 value) across different cell types.
Experimental Protocol: LDH Release Assay [13][15][16]
-
Cell Plating: Seed cells (e.g., HepG2 human liver cells, or a relevant cell line for the compound's intended target) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).[15] Include wells for:
-
Vehicle control (untreated cells).
-
Positive control (cells treated with a known cytotoxic agent).
-
Maximum LDH release control (cells lysed with a detergent like Triton™ X-100).[15]
-
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Measurement:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[13]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Test Compound Abs - Vehicle Control Abs) / (Max Release Abs - Vehicle Control Abs)] * 100
Workflow Diagram: LDH Cytotoxicity Assay
Caption: Workflow for the LDH Release Cytotoxicity Assay.
Cardiotoxicity Assessment: hERG Patch Clamp Assay
Causality and Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes), which has led to the withdrawal of numerous drugs from the market.[17] Therefore, assessing a compound's activity on the hERG channel is a critical safety screen. The automated patch clamp assay provides a high-throughput method to directly measure the effect of a compound on the electrical current flowing through hERG channels expressed in a stable cell line (e.g., HEK293 or CHO cells).[17][18]
Experimental Protocol: Automated Patch Clamp hERG Assay [17][19]
-
Cell Preparation: Use a cell line stably expressing the hERG channel. Culture and prepare a single-cell suspension for use in the automated patch clamp system.
-
System Priming: Prime the automated patch clamp instrument (e.g., QPatch or SyncroPatch) with intracellular and extracellular solutions.
-
Cell Sealing and Whole-Cell Configuration: The instrument automatically traps individual cells and forms a high-resistance "gigaseal." The cell membrane is then ruptured to achieve the whole-cell configuration, allowing measurement of ion channel currents.
-
Baseline Current Measurement: Apply a specific voltage protocol to elicit and measure the baseline hERG current. A typical protocol involves a depolarization step to open the channels, followed by a repolarization step where the characteristic "tail current" is measured.[19]
-
Compound Application: Apply a vehicle control, followed by sequentially increasing concentrations of this compound.
-
Effect Measurement: Continuously measure the hERG tail current during compound application until a steady-state effect is observed.
-
Positive Control: At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031 or Cisapride) to confirm assay sensitivity and determine maximal inhibition.[19]
-
Data Analysis: Calculate the percentage of hERG current inhibition at each compound concentration and determine the IC50 value.
Workflow Diagram: hERG Automated Patch Clamp Assay
Caption: Workflow for the hERG Automated Patch Clamp Assay.
Proposed In Vivo Toxicology Assessment
Following in vitro screening, in vivo studies in animal models are necessary to understand the compound's effects in a complex biological system.[20][21] These studies are designed to evaluate systemic toxicity and identify potential target organs.
Acute Oral Toxicity Study
Causality and Rationale: An acute toxicity study provides information on the adverse effects of a single high dose of a substance.[22] It is used to determine the median lethal dose (LD50) or, more commonly now, to classify the compound into a toxicity category according to the Globally Harmonised System (GHS). The OECD 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to achieve this classification.[22][23]
Experimental Protocol: Acute Toxic Class Method (OECD 423) [23][24]
-
Animal Selection: Use a single sex (typically female rats, as they are often slightly more sensitive) for the initial test.
-
Dose Level Selection: Based on any available information, select a starting dose from the GHS classification levels (e.g., 300 mg/kg or 2000 mg/kg).
-
Dosing: Administer the selected dose of this compound orally by gavage to a group of 3 animals.
-
Observation: Observe the animals closely for the first few hours post-dosing and then daily for a total of 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and body weight).
-
Stepwise Procedure:
-
If 2-3 animals die: The test is stopped, and the compound is classified at that dose level. A higher dose level may be tested with a new group of animals to refine the classification.
-
If 0-1 animal dies: The next higher dose level is administered to another group of 3 animals.
-
If testing at 2000 mg/kg results in 0-1 deaths: The test is stopped, and the compound is considered to have an LD50 > 2000 mg/kg.
-
-
Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Workflow Diagram: Acute Toxic Class Method (OECD 423)
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
Repeated Dose 28-Day Oral Toxicity Study
Causality and Rationale: This study is designed to provide information on the toxic effects of a compound following repeated daily exposure over a 28-day period.[25][26] It is a cornerstone of preclinical safety assessment, helping to identify target organs of toxicity, characterize the dose-response relationship, and establish a No-Observed-Adverse-Effect Level (NOAEL).[26] The NOAEL is critical for calculating the safe starting dose in Phase 1 clinical trials. This study is typically conducted in two species, one rodent and one non-rodent, as per ICH M3(R2) guidelines.[2][3][6]
Experimental Protocol: 28-Day Oral Toxicity Study in Rodents (OECD 407) [25][26][27]
-
Animal Selection: Use young adult rats (e.g., Sprague-Dawley or Wistar), with at least 10 males and 10 females per group.[28]
-
Dose Selection: Based on the acute toxicity results and any range-finding studies, select at least three dose levels (low, mid, high) and a concurrent vehicle control group. The high dose should produce some evidence of toxicity but not significant lethality.
-
Administration: Administer the test compound or vehicle orally by gavage once daily, 7 days a week, for 28 consecutive days.[25]
-
In-life Observations:
-
Mortality and Clinical Signs: Check animals twice daily.
-
Body Weight and Food Consumption: Record weekly.
-
Ophthalmology: Conduct examinations prior to dosing and at the end of the study.
-
Functional Observations: Perform a functional observational battery (FOB) and motor activity assessment near the end of the study.
-
-
Clinical Pathology: At the end of the 28-day period, collect blood and urine samples for:
-
Hematology: Complete blood count, differential.
-
Clinical Chemistry: Liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes, etc.
-
Urinalysis: Volume, specific gravity, pH, protein, glucose.
-
-
Terminal Procedures:
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs (liver, kidneys, brain, spleen, etc.).
-
Histopathology: Preserve a comprehensive set of tissues in formalin for microscopic examination.
-
Workflow Diagram: 28-Day Repeated Dose Toxicity Study
Caption: Workflow for a 28-Day Repeated Dose Oral Toxicity Study.
Data Presentation and Interpretation
All quantitative data from the proposed studies should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Summary of Proposed In Vitro Toxicology Results
| Assay | Endpoint | Result | Interpretation |
| Ames Test | Fold increase in revertants | e.g., < 2-fold at all concentrations ± S9 | Non-mutagenic |
| LDH Cytotoxicity | IC50 (µM) | e.g., 75 µM in HepG2 cells | Moderate cytotoxicity |
| hERG Assay | IC50 (µM) | e.g., > 100 µM | Low potential for hERG inhibition |
Table 2: Summary of Proposed In Vivo Toxicology Results (28-Day Study)
| Parameter | Dose Group (mg/kg/day) | Finding |
| NOAEL | 50 (Male), 50 (Female) | No adverse effects observed at this dose. |
| Target Organ(s) | 150 | e.g., Liver (increased weight, centrilobular hypertrophy) |
| Clinical Signs | 150 | e.g., Piloerection, decreased activity |
| Body Weight | 150 | e.g., 10% decrease in mean body weight gain vs. control |
| Clinical Pathology | 150 | e.g., 2-fold increase in mean ALT and AST levels |
Conclusion and Integrated Risk Assessment
This technical guide has outlined a comprehensive and scientifically rigorous strategy for the initial toxicological evaluation of this compound. The proposed tiered approach, beginning with essential physicochemical characterization and progressing through a battery of validated in vitro and in vivo assays, is designed to build a robust safety profile in alignment with international regulatory expectations.
The findings from these studies, when integrated, will provide a clear understanding of the compound's potential liabilities. For instance, a lack of genotoxicity, low potential for hERG inhibition, and a well-defined NOAEL from the 28-day study would provide a strong foundation for advancing the compound into further non-clinical development and, ultimately, first-in-human clinical trials. Conversely, early identification of a significant liability, such as mutagenicity, would allow for a timely and resource-efficient termination of the program. By adhering to this structured and evidence-based framework, drug development professionals can confidently navigate the critical path of preclinical safety assessment.
References
-
ICH. (n.d.). Safety Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA. (2010). Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. U.S. Food and Drug Administration. [Link]
-
Asian Journal of Pharmaceutics. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)-. [Link]
-
EPA. (2000). Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. United States Environmental Protection Agency. [Link]
-
FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration. [Link]
-
EMA. (2009). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals. European Medicines Agency. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Stern, S. T. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Center for Biotechnology Information. [Link]
-
FDA. (2026). Drug Safety Communications. U.S. Food and Drug Administration. [Link]
-
Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
FDA. (2019). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. [Link]
-
Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]
-
ATSDR. (n.d.). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]
-
Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. [Link]
-
ResearchGate. (2015). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
-
Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]
-
FutureWise Research. (n.d.). In Vivo Toxicology Market. [Link]
-
EMA. (2001). Note for guidance on repeated dose toxicity. European Medicines Agency. [Link]
-
ECA Academy. (2016). New FDA Guidance on "Safety by Design". [Link]
-
Altasciences. (n.d.). Small Molecule Safety Assessment. [Link]
-
ICH. (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
-
Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
TGA. (2024). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Therapeutic Goods Administration. [Link]
-
Elsevier. (2024). 3-Hexene, 1-[(2-methyl-2-propenyl)oxy]-, (3Z)-, CAS Registry Number 292605-05-1. Fragrance Material Safety Assessment Center. [Link]
-
News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]
-
Creative Bioarray. (n.d.). In Vivo Toxicity Study. [Link]
-
Drug Safety Testing Center. (n.d.). hERG Best Practice Assay. [Link]
-
Labcorp. (n.d.). In vitro toxicology nonclinical studies. [Link]
-
MIT OpenCourseWare. (n.d.). The Ames Test. [Link]
-
Mediford Corporation. (2024). Best Practice hERG Assay. [Link]
-
National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. [Link]
-
PubMed. (2012). Toxicological Profile for RDX. [Link]
-
FDA. (2018). M3(R2)Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals: Questions and Answers. [Link]
-
Vivotecnia. (n.d.). In vivo toxicology studies. [Link]
-
FDA. (2025). Guidances | Drugs. [Link]
-
FDA. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]
-
PubMed. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. [Link]
-
Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. [Link]
-
PMC. (2018). Microbial Mutagenicity Assay: Ames Test. [Link]
-
Scribd. (n.d.). OECD-Acute Oral Toxicity-fixed Dose Procedure 420. [Link]
-
Fragrance Material Safety Assessment Center. (2023). 2(3H)-benzofuranone, hexahydro-3,6-dimethyl-, CAS Registry Number 92015-65-1. [Link]
-
YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. [Link]
-
Frontiers. (2022). Toxicity evaluation induced by single and 28-days repeated exposure of withametelin and daturaolone in Sprague Dawley rats. [Link]
-
Pesticide Registration Toolkit. (n.d.). Short-term toxicity – 21 or 28-day dermal. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. tga.gov.au [tga.gov.au]
- 7. news-medical.net [news-medical.net]
- 8. labcorp.com [labcorp.com]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 19. fda.gov [fda.gov]
- 20. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. In Vivo Toxicology Market By Product, By Test Type, By Testing Facility, By Toxicity Endpoint, By End User And By Region: Industry Analysis, Market Share, Revenue Opportunity, Competition and Forecast $yearF$ [futurewiseresearch.com]
- 22. researchgate.net [researchgate.net]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. scribd.com [scribd.com]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. Frontiers | Toxicity evaluation induced by single and 28-days repeated exposure of withametelin and daturaolone in Sprague Dawley rats [frontiersin.org]
- 27. ema.europa.eu [ema.europa.eu]
- 28. fda.gov [fda.gov]
A Technical Guide to the Therapeutic Targets of Azepine Derivatives for Drug Discovery Professionals
The azepine scaffold, a seven-membered nitrogen-containing heterocycle, represents a cornerstone in modern medicinal chemistry. Its unique conformational flexibility allows for intricate interactions with a diverse array of biological targets, making it a "privileged structure" in drug design.[1][2][3] Azepine derivatives have been successfully developed into over 60 approved medications for a wide range of diseases, particularly those affecting the central nervous system (CNS), as well as for their anticancer and cardiovascular applications.[1][3][4]
This guide provides an in-depth exploration of the key therapeutic targets of azepine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a catalog of targets but also a rationale for experimental design and detailed protocols for target validation, reflecting a field-proven approach to drug discovery.
Part 1: Major Therapeutic Target Classes for Azepine Derivatives
The therapeutic efficacy of azepine-based compounds stems from their ability to modulate several critical classes of biological macromolecules.[2] The primary targets can be broadly categorized into G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes.
G-Protein Coupled Receptors (GPCRs)
GPCRs are a major family of cell surface receptors and a highly "druggable" target class.[5] Azepine derivatives exhibit significant affinity for multiple neurotransmitter receptors, which is central to their application in treating neuropsychiatric disorders.[1]
Key GPCR Targets:
-
Serotonin (5-HT) Receptors: Mirtazapine, a tetracyclic antidepressant, is a potent antagonist of 5-HT2 and 5-HT3 receptors.[6][7][8] By blocking these receptors while simultaneously enhancing noradrenergic and 5-HT1A-mediated neurotransmission, it achieves its antidepressant effects.[6][9] This dual action is thought to contribute to its efficacy and favorable side-effect profile compared to selective serotonin reuptake inhibitors (SSRIs).[9]
-
Adrenergic Receptors: Mirtazapine also acts as a potent antagonist of central presynaptic α2-adrenergic autoreceptors and heteroreceptors.[6][7][8] This action leads to an increase in both noradrenergic and serotonergic activity.[6][7]
-
Histamine Receptors: The prominent sedative effects of some azepine derivatives, like mirtazapine, are explained by their potent antagonism of H1 histamine receptors.[6][7][8][10]
-
Dopamine Receptors: While some derivatives like mirtazapine have low affinity for dopaminergic receptors, others are designed to target them for antipsychotic effects.[2][6]
Signaling Pathway Example: Mirtazapine's Dual Enhancement of Serotonergic Transmission
The mechanism of mirtazapine is a prime example of complex pathway modulation. It blocks the α2-adrenergic autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons. This blockade disinhibits both types of neurons, leading to an increased release of norepinephrine (NE) and serotonin (5-HT). The released 5-HT then preferentially acts on 5-HT1A receptors, as mirtazapine concurrently blocks 5-HT2 and 5-HT3 receptors.[6][9]
Ion Channels
Modulation of voltage-gated ion channels is a key mechanism for azepine derivatives used as anticonvulsants and mood stabilizers.[11]
Key Ion Channel Targets:
-
Voltage-Gated Sodium Channels (VGSCs): Carbamazepine, a widely prescribed antiepileptic drug, primarily functions by inhibiting VGSCs.[12][13][14] It preferentially binds to the inactivated state of the sodium channel, which stabilizes this conformation, prevents the return to the resting state, and thereby reduces the repetitive firing of neurons that underlies seizures.[12][15] This mechanism is crucial for its efficacy in treating epilepsy and neuropathic pain.[11][13]
-
GABA-A Receptors: The benzodiazepine class of drugs, which includes diazepines (a type of azepine), are positive allosteric modulators of the GABA-A receptor.[16][17] They bind to a distinct site at the interface between the α and γ subunits, increasing the affinity of the receptor for its endogenous ligand, GABA.[16][18][19] This enhances GABA-induced chloride ion influx, leading to hyperpolarization of the neuron and producing anxiolytic and sedative effects.[17][20]
Enzymes and Other Targets
The versatility of the azepine scaffold extends to enzymatic targets, with significant potential in oncology.
-
Topoisomerase II: Certain dibenzo[b,f]azepine derivatives have been designed to act as topoisomerase II inhibitors and DNA intercalators, making them promising candidates for anticancer therapies.[21]
-
Hedgehog Signaling Pathway: Novel azepine derivatives have shown potential as inhibitors of the Hedgehog signaling pathway, a critical pathway in some forms of cancer, by targeting proteins like Smoothened (SMO).[22]
-
Kinases: The broad field of kinase inhibitors, central to modern cancer therapy, is an active area of research for novel azepine-based compounds.[23]
Part 2: A Framework for Target Identification and Validation
Identifying and validating the molecular target of a novel compound is a critical, multi-step process.[24][25][26] A robust validation workflow integrates computational predictions with biochemical and cell-based assays to build a comprehensive pharmacological profile.[23][24]
Target Validation Workflow
A self-validating system for target validation involves a logical progression from initial binding confirmation to functional consequence assessment. Each step provides evidence that informs the next, creating a cohesive and trustworthy data package.
Detailed Experimental Protocols
The following protocols represent gold-standard methodologies for validating interactions with GPCRs and ion channels, two of the most common target classes for azepine derivatives.
Protocol 1: Radioligand Binding Assay for GPCR Target Engagement
Objective: To determine the binding affinity (Ki) of a test azepine derivative for a specific GPCR target. This is a competition assay where the test compound competes with a known radioactive ligand ('hot' ligand) for binding to the receptor.[27][28]
Causality: This assay directly measures the physical interaction between the compound and the target protein. A high affinity (low Ki value) is the first critical piece of evidence for target engagement. The choice of a filtration-based method is to separate receptor-bound radioligand from unbound, allowing for accurate quantification.[29]
Methodology:
-
Membrane Preparation:
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, a fixed concentration of radioligand (typically at its Kd value), and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-radioactive ('cold') ligand to saturate the receptors. This measures how much radioligand binds non-specifically to the filter and membrane.[27]
-
Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of the test azepine derivative.
-
-
Incubation: Incubate the plate, typically for 60-120 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.[28][29]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. This traps the membranes with bound radioligand on the filter.[29]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[29]
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).[29]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[29]
-
Protocol 2: cAMP Functional Assay for GPCR Modulation
Objective: To determine if the binding of an azepine derivative to a Gs- or Gi-coupled receptor results in a functional cellular response (i.e., an increase or decrease in intracellular cyclic AMP).[5][30]
Causality: While a binding assay confirms target engagement, it doesn't reveal if the compound is an agonist, antagonist, or inverse agonist. A functional assay is essential to elucidate the compound's effect on downstream signaling, providing a direct link between binding and cellular activity.[31] Measuring cAMP is a direct readout of adenylyl cyclase activity, which is modulated by Gs and Gi proteins.[32]
Methodology (using a homogenous assay like AlphaScreen):
-
Cell Culture: Plate cells expressing the target GPCR in a suitable assay plate and culture overnight.
-
Compound Addition:
-
For Agonist Mode: Add varying concentrations of the test azepine derivative to the cells.
-
For Antagonist Mode: Add varying concentrations of the test azepine derivative, followed by a fixed concentration (e.g., EC80) of a known agonist for the receptor.[32]
-
-
Cell Stimulation (for Gi-coupled receptors): For Gi-coupled receptors, where agonist activation decreases cAMP, it's necessary to first stimulate adenylyl cyclase with an agent like forskolin to generate a measurable baseline signal that can then be inhibited.[32]
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor signaling and cAMP production/inhibition.
-
Lysis and Detection:
-
Lyse the cells and add the detection reagents. In an AlphaScreen assay, this typically includes biotinylated-cAMP, streptavidin-coated Donor beads, and an anti-cAMP antibody conjugated to an Acceptor bead.[33]
-
The assay is based on competition: cAMP produced by the cells competes with the biotin-cAMP for binding to the antibody-Acceptor bead.[33]
-
-
Signal Reading: Incubate in the dark, then read the plate on a suitable plate reader. High signal indicates low cellular cAMP, and low signal indicates high cellular cAMP.
-
Data Analysis:
-
Plot the signal against the log concentration of the test compound.
-
For agonists, calculate the EC50 (concentration for 50% of maximal effect).
-
For antagonists, calculate the IC50 (concentration for 50% inhibition of the agonist response).
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation
Objective: To directly measure the effect of an azepine derivative on the ionic currents flowing through a specific ion channel (e.g., a voltage-gated sodium channel).
Causality: Patch-clamp is considered the "gold standard" for studying ion channels.[34] It provides unparalleled temporal and electrical resolution, allowing for a direct, real-time measurement of the compound's effect on channel function (e.g., blocking the pore, altering gating kinetics).[35][36] This definitively establishes the mechanism of action at the channel level.
Methodology:
-
Cell Preparation: Use a cell line expressing the ion channel of interest. Place the cells in a recording chamber on the stage of an inverted microscope.
-
Pipette Formation: Fabricate a glass micropipette with a tip diameter of ~1 µm. Fill the pipette with an intracellular solution that mimics the cell's cytoplasm and contains a recording electrode.
-
Giga-seal Formation: Using a micromanipulator, carefully guide the micropipette to the surface of a single cell. Apply gentle suction to form a high-resistance "giga-seal" (resistance >1 GΩ) between the pipette tip and the cell membrane.[37]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, achieving the "whole-cell" configuration. This provides low-resistance electrical access to the cell's interior.[37]
-
Voltage Clamp: "Clamp" the cell's membrane potential at a desired holding voltage using the patch-clamp amplifier. This allows for the direct measurement of ionic currents that flow across the membrane.[38]
-
Recording Protocol:
-
Apply a series of voltage steps to elicit channel opening (e.g., for VGSCs, depolarizing steps from a negative holding potential). Record the resulting baseline ionic currents.
-
Perfuse the test azepine derivative into the bath solution surrounding the cell.
-
Repeat the voltage-step protocol in the presence of the compound and record the currents again.
-
-
Data Analysis:
-
Measure the peak amplitude of the ionic current before and after compound application.
-
Calculate the percentage of current inhibition at different compound concentrations.
-
Plot the percent inhibition against the log concentration of the compound to determine the IC50 for channel block.
-
Analyze changes in the channel's gating properties (e.g., activation, inactivation kinetics) to further elucidate the mechanism of action.
-
Summary of Key Azepine Derivatives and Their Validated Targets
| Azepine Derivative | Primary Target(s) | Mechanism of Action | Therapeutic Area |
| Carbamazepine | Voltage-Gated Sodium Channels (VGSCs) | Blocks channel in the inactivated state, reducing neuronal excitability.[11][12][15] | Epilepsy, Neuropathic Pain, Bipolar Disorder[14] |
| Mirtazapine | α2-Adrenergic, 5-HT2, 5-HT3, H1 Receptors | Antagonist at multiple receptors, leading to enhanced noradrenergic and 5-HT1A-mediated neurotransmission.[6][7][9] | Major Depressive Disorder[6] |
| Benzodiazepines | GABA-A Receptor | Positive Allosteric Modulator; increases GABA affinity and Cl- channel opening frequency.[16][18] | Anxiety, Insomnia, Seizures |
| Investigational Compounds | Topoisomerase II, Hedgehog Pathway Proteins (e.g., SMO) | DNA intercalation/enzyme inhibition; signaling pathway inhibition.[21][22] | Oncology[39][40] |
Conclusion and Future Directions
The azepine scaffold remains a highly productive platform for the discovery of novel therapeutics. The diverse range of validated targets—spanning GPCRs, ion channels, and enzymes—highlights its versatility. Future research will likely focus on designing derivatives with increased selectivity to minimize off-target effects and exploring novel targets in areas like oncology and inflammatory diseases. The systematic application of the robust target validation workflows outlined in this guide is paramount to successfully translating chemical novelty into clinical efficacy. By integrating binding, functional, and electrophysiological data, drug discovery teams can build a comprehensive understanding of a compound's mechanism of action, thereby de-risking development and accelerating the delivery of new medicines to patients.
References
- Adson, D. E., & St. John, M. M. (n.d.). Mirtazapine: A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression. PubMed.
- Sigel, E. (2002). A closer look at the high affinity benzodiazepine binding site on GABAA receptors. PubMed.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Carbamazepine?
- Dr.Oracle. (2025, June 14). What is the mechanism of action of sodium channel blockers, such as carbamazepine (Tegretol), in managing pain?
- (2025, January 26). Pharmacology of Carbamazepine (Tegretol) ; Mechanism of action, Uses, Effects. YouTube.
- Broekkamp, C., Berendsen, H., Ruigt, G., & VanDelft, A. M. (n.d.). Clinical implications of the adrenergenic and serotonergenic receptor binding profile of the new antidepressant mirtazapine.
- Baur, R., Sigel, E., & Ernst, M. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. NIH.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
- Bouchard, N., Robitaille, E., & Wenham, D. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. Revvity.
- Wikipedia. (n.d.). GABAA receptor.
- (n.d.). DESCRIPTION REMERON® (mirtazapine) Tablets are an orally administered drug. Mirtazapine has a tetracyclic chemical structure an - accessdata.fda.gov.
- (n.d.). Remeron (mirtazapine) tablets - accessdata.fda.gov.
- Dr.Oracle. (2025, July 29). What are the indications, off-label uses, receptor binding profile, pharmacokinetics, pharmacodynamics, and potential interactions of mirtazapine?
- Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs.
- (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
- Sigel, E., & Buhr, A. (n.d.). The benzodiazepine binding site of GABAA receptors. PubMed.
- Laschet, J., & Dupuis, D. S. (n.d.). GPCR-radioligand binding assays. PubMed.
- Sharma, D., & Shukla, P. (2017, September 23). cAMP assays in GPCR drug discovery. PubMed.
- Baur, R., Sigel, E., & Ernst, M. (2018, May 16). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors.
- (n.d.). Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels | Request PDF. ResearchGate.
- (n.d.). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities.
- (2025, August 26). (PDF) Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. ResearchGate.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- Murat, T., & Engin, C. (n.d.). Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
- Bassoni, D. L., Jafri, Q., Sastry, S., Mathrubutham, M., & Wehrman, T. S. (2012). Characterization of G-protein coupled receptor modulators using homogeneous cAMP assays. PubMed.
- (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.
- (2025, December 14). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. ResearchGate.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Singh, B., & Sahu, S. (2017, December 15). Indole-fused azepines and analogues as anticancer lead molecules: Privileged findings and future directions. PubMed.
- (2012, December 17). How to experimentally validate drug-target interactions? ResearchGate.
- (n.d.). Validation guidelines for drug-target prediction methods. National Genomics Data Center (CNCB-NGDC).
- El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2023, January 11). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. PMC.
- (n.d.). Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen. Sigma-Aldrich.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- (n.d.). Validation guidelines for drug-target prediction methods | Request PDF. ResearchGate.
- (2007, May 23). Ion channel electrophysiology in pharmaceutical research.
- Noser, A. A., Elmorsy, M. A., & El-Awdan, S. A. (2024, February 12). Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. PubMed.
- Cichonska, A., Ravikumar, B., & Parri, E. (2017, August 7). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PMC - PubMed Central.
- Kumar, G. S., & Perumal, P. T. (n.d.). Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. PMC.
- Wikipedia. (n.d.). Patch clamp.
- (n.d.). Commercially available drugs contain azepine derivatives. ResearchGate.
- (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
- Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp.
- The Scientist. (2024, September 12). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology.
- (2017, March 14). A Short Guide to Electrophysiology and Ion Channels. Publishing at the Library.
- (n.d.). View of Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines.
- (2017, November 10). 2-Minute Neuroscience: Benzodiazepines. YouTube.
Sources
- 1. jopir.in [jopir.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. cambridge.org [cambridge.org]
- 10. droracle.ai [droracle.ai]
- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 12. What is the mechanism of Carbamazepine? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GABAA receptor - Wikipedia [en.wikipedia.org]
- 19. The benzodiazepine binding site of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. OLB-PM-39568436 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 26. researchgate.net [researchgate.net]
- 27. multispaninc.com [multispaninc.com]
- 28. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. giffordbioscience.com [giffordbioscience.com]
- 30. Characterization of G-protein coupled receptor modulators using homogeneous cAMP assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 32. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. resources.revvity.com [resources.revvity.com]
- 34. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 35. Patch clamp - Wikipedia [en.wikipedia.org]
- 36. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 37. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 38. the-scientist.com [the-scientist.com]
- 39. Indole-fused azepines and analogues as anticancer lead molecules: Privileged findings and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Analysis of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Introduction
Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one is a substituted ε-caprolactam derivative, a class of seven-membered lactams.[1][2] Such azepinone scaffolds are recognized as privileged structures in medicinal chemistry and organic synthesis, often serving as key intermediates or active pharmaceutical ingredients (APIs).[3][4][5] The presence of a phenolic hydroxyl group and a chiral center makes this molecule an interesting candidate for drug development.
The rigorous quality control of such compounds is paramount. This involves confirming the identity and structure, quantifying the purity, and identifying any process-related impurities or degradation products. This document provides a comprehensive guide to the principal analytical methodologies for the characterization and quantification of this compound, designed for researchers, quality control analysts, and drug development professionals. We will detail field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, with a focus on the rationale behind methodological choices and adherence to validation standards as outlined by the International Council for Harmonisation (ICH).[6][7]
Analyte Profile
A clear understanding of the analyte's physicochemical properties is the foundation of method development.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. 2H-Azepin-2-one, hexahydro-1-methyl- [webbook.nist.gov]
- 3. acris.aalto.fi [acris.aalto.fi]
- 4. research.aalto.fi [research.aalto.fi]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
The Strategic Utility of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one in Modern Organic Synthesis: Application Notes and Protocols
Introduction: In the landscape of contemporary drug discovery and organic synthesis, the strategic design and utilization of novel molecular scaffolds are paramount. Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one, a substituted N-methyl-ε-caprolactam derivative, represents a versatile intermediate with significant potential in the synthesis of complex nitrogen-containing heterocycles and pharmacologically active agents. Its structural features, including a conformationally flexible seven-membered lactam ring, a reactive carbonyl group, and a functionalized aromatic moiety, make it a valuable building block for creating diverse molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and expert insights for researchers, medicinal chemists, and professionals in drug development.
Part 1: Synthesis of this compound
While a direct, one-pot synthesis for this specific molecule is not extensively documented in readily accessible literature, a plausible and efficient multi-step synthetic pathway can be devised based on well-established organic transformations. The following protocol outlines a robust strategy for the preparation of this compound, commencing from commercially available starting materials.
Synthetic Strategy Overview
Our proposed synthesis begins with the construction of the core azepanone ring, followed by the introduction of the hydroxyphenyl substituent at the C3 position, and concludes with the N-methylation of the lactam.
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of Hexahydro-2H-azepine-2,3-dione via Dieckmann Condensation
The Dieckmann condensation is a reliable method for the intramolecular cyclization of diesters to form cyclic β-keto esters, which can then be decarboxylated to yield cyclic ketones.[1][2][3][4]
-
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Toluene, anhydrous
-
Hydrochloric acid, concentrated
-
Diethyl ether
-
Magnesium sulfate, anhydrous
-
-
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) suspended in anhydrous toluene.
-
Heat the suspension to reflux with vigorous stirring.
-
Add a solution of diethyl adipate (1.0 equivalent) in anhydrous toluene dropwise over 2 hours.
-
Continue refluxing for an additional 4 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Separate the aqueous layer and acidify with concentrated hydrochloric acid to pH 2-3.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester.
-
For decarboxylation, reflux the crude product with 10% aqueous hydrochloric acid for 4 hours.
-
Cool the reaction mixture and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Hexahydro-2H-azepine-2,3-dione.
-
Protocol 2: Bromination of Hexahydro-2H-azepine-2,3-dione
-
Materials:
-
Hexahydro-2H-azepine-2,3-dione
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride, anhydrous
-
-
Procedure:
-
In a round-bottom flask, dissolve Hexahydro-2H-azepine-2,3-dione (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 3 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Bromo-hexahydro-2H-azepin-2-one.
-
Protocol 3: Suzuki Coupling to Introduce the Hydroxyphenyl Group
The Suzuki coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[5]
-
Materials:
-
3-Bromo-hexahydro-2H-azepin-2-one
-
3-Hydroxyphenylboronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Sodium carbonate
-
Toluene/Ethanol/Water solvent mixture
-
-
Procedure:
-
To a Schlenk flask, add 3-Bromo-hexahydro-2H-azepin-2-one (1.0 equivalent), 3-hydroxyphenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Add a degassed 2M aqueous solution of sodium carbonate (3.0 equivalents) and a toluene/ethanol (4:1) solvent mixture.
-
Heat the reaction mixture at 80 °C under a nitrogen atmosphere for 12 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Hexahydro-3-(3-hydroxyphenyl)-2H-azepin-2-one.
-
Protocol 4: N-Methylation of Hexahydro-3-(3-hydroxyphenyl)-2H-azepin-2-one
N-methylation of lactams can be effectively achieved using reagents like dimethyl sulfate or methyl iodide in the presence of a base.[6][7][8]
-
Materials:
-
Hexahydro-3-(3-hydroxyphenyl)-2H-azepin-2-one
-
Dimethyl sulfate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of Hexahydro-3-(3-hydroxyphenyl)-2H-azepin-2-one (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add dimethyl sulfate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the final product, this compound.
-
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C13H17NO2 | 219.28 | 71592-44-4[9] |
Part 2: Applications in Organic Synthesis
This compound is a promising intermediate for the synthesis of novel analgesic agents, particularly analogues of Tramadol. The presence of the lactam carbonyl group allows for nucleophilic additions, while the phenolic hydroxyl group can be further functionalized.
Application as a Precursor to Tramadol Analogues
The core structure of the target compound is analogous to intermediates used in the synthesis of Tramadol, a well-known centrally acting analgesic.[2][4][10] By replacing the cyclohexyl ring of Tramadol with the azepanone moiety, novel analogues with potentially altered pharmacological profiles can be accessed.
Caption: Synthetic utility in preparing Tramadol analogues.
Protocol 5: Grignard Reaction for the Synthesis of a Tertiary Alcohol Intermediate
This protocol describes the addition of a Grignard reagent to the lactam carbonyl of this compound to form a key tertiary alcohol intermediate.
-
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (1.5 equivalents) dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tertiary alcohol.
-
This tertiary alcohol can then undergo further transformations, such as aminomethylation, to complete the synthesis of the Tramadol analogue.
Safety and Handling
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood. Special care should be taken when handling reactive reagents such as sodium hydride and Grignard reagents.
Conclusion
This compound serves as a valuable and versatile intermediate in organic synthesis. The synthetic protocols detailed herein provide a reliable pathway for its preparation and demonstrate its utility as a precursor for the development of novel analgesic compounds. The strategic application of this scaffold opens new avenues for the exploration of chemical space in the pursuit of next-generation therapeutics.
References
-
Dieckmann Condensation - Grokipedia. (n.d.). Retrieved January 20, 2026, from [Link]
- Alvarado, C., Guzmán, Á., Díaz, E., & Patiño, R. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 263-267.
-
Dieckmann condensation - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
- Thomas, S., et al. (2008). Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). Proceedings of the National Academy of Sciences, 105(49), 19177-19182.
- Cuiban, F. (2002). N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC, 2002(ii), 56-63.
- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- McDermott, J. R., & Benoiton, N. L. (1971). Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Journal of Chemistry, 49(11), 1968-1972.
-
Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol - RJ Wave. (n.d.). Retrieved January 20, 2026, from [Link]
-
Dimethyl sulfate: a secret tool for methylation. (n.d.). Retrieved January 20, 2026, from [Link]
- MacMillan, J. (2012).
- Wikström, H. V., et al. (2002). Synthesis and pharmacological testing of 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin and its enantiomers in comparison with the two antidepressants mianserin and mirtazapine. Journal of Medicinal Chemistry, 45(15), 3280-3285.
-
Caprolactam - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation - RWTH Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
This compound Cas No.71592-44-4 - ALLGREEN. (n.d.). Retrieved January 20, 2026, from [Link]
- Al-Zoubi, R. M. (2020). N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Current Organic Synthesis, 17(6), 434-453.
- Lee, Y., & Silverman, R. B. (2000). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 2(22), 3505-3507.
- US Patent 2,857,364 A, Polymerization of caprolactam with an alkali metal alkoxide c
- Alizadeh, A., & Zohreh, N. (2009). DMF-dimethyl sulfate as a new reagent for the synthesis of β-lactams. Tetrahedron Letters, 50(14), 1568-1570.
- Wu, X. X., et al. (2021). Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation of ketones. Organic Chemistry Frontiers, 8(3), 543-548.
-
Hydroxylamine - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
- Lecomte, P., et al. (2018). Poly(ε-caprolactone)-Based Graft Copolymers: Synthesis Methods and Applications in the Biomedical Field: A Review. Polymers, 10(11), 1234.
- US Patent 3,655,748 A, Synthesis of epsilon-aminocaproic acid
- Leiva, A., et al. (2017). Synthesis and Self-Assembly of Poly(N-Vinylcaprolactam)-b-Poly(ε-Caprolactone)
- Basterretxea, A., et al. (2017). Synthesis and characterization of poly (ε-caprolactam-co-lactide) polyesteramides using Brønsted acid or Brønsted base organocatalyst. European Polymer Journal, 92, 203-212.
- Silverberg, L. J., et al. (2025). T3P-Promoted Synthesis of a Series of Novel 3-Aryl-2-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones. Journal of Heterocyclic Chemistry, 62(4), 338-344.
- Silverberg, L. J., et al. (2020). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones. Molecules, 25(18), 4284.
- CN Patent 111072698 A, Preparation method of hydroxyphenylboronic acid. (2020).
-
Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
- Kumar, A., et al. (2016). Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines. Green Chemistry, 18(21), 5769-5773.
-
The Reduction of Aldehydes and Ketones - Chemistry LibreTexts. (2023). Retrieved January 20, 2026, from [Link]
- Soares, M. A., et al. (2021).
-
2H-Azepin-2-one, hexahydro-1-methyl- - NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]
-
Reduction of aldehydes and ketones - Chemguide. (n.d.). Retrieved January 20, 2026, from [Link]
- Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882.
-
Silverberg, L. J., et al. (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][10]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Molecules, 26(11), 3169.
-
Photochemical 1,3-boronate rearrangement enables three-component N-alkylation for α-tertiary hydroxybenzylamine synthesis - NIH. (2024). Retrieved January 20, 2026, from [Link]
-
Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir - Scientific Update. (2019). Retrieved January 20, 2026, from [Link]
- WO Patent 2008031788 A1, Aminoazepine derivatives as highly efficient inhibitors of the inducible nitric oxide synthase. (2008).
-
Reduction of Aldehydes and Ketones - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]
-
reduction of unsaturated ketones - YouTube. (2019). Retrieved January 20, 2026, from [Link]
-
Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C | Catalysis | ChemRxiv | Cambridge Open Engage. (2021). Retrieved January 20, 2026, from [Link]
- JP Patent H07316137 A, Method for producing (hexahydro-1-methyl-1H-azepin-4-yl) -hydrazine or a salt thereof. (1995).
-
3-Bromo-2-hydroxyphenyl boronic acid - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Dimethyl sulfate: a secret tool for methylation [xrctcl.com]
- 8. server.ccl.net [server.ccl.net]
- 9. Customized this compound Cas No.71592-44-4 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Synthesis of Azepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepine Scaffold - A Privileged Motif in Medicinal Chemistry
The seven-membered nitrogen-containing heterocycle, azepine, and its derivatives are of paramount importance in the fields of medicinal chemistry and drug development. Their unique, non-planar, and flexible three-dimensional structure allows them to interact with a wide array of biological targets with high affinity and selectivity. This conformational flexibility makes the azepine scaffold a "privileged structure" in drug design, leading to the development of numerous therapeutic agents with diverse pharmacological activities, including antipsychotic, antidepressant, anticonvulsant, and anticancer properties.[1] This guide provides detailed experimental protocols for the synthesis of functionalized azepine derivatives, focusing on modern, efficient, and reliable methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategies.
Strategic Approaches to Azepine Synthesis
The construction of the seven-membered azepine ring can be challenging due to the inherent ring strain and conformational mobility.[1] However, several powerful synthetic strategies have been developed to access this important scaffold. This guide will focus on three key modern methods:
-
Visible-Light-Mediated Dearomative Ring Expansion of Aromatic N-Ylides: A photochemical approach that utilizes the energy of visible light to drive the ring expansion of readily available aromatic precursors.
-
Rhodium(II)-Catalyzed Sequential Cyclopropanation/1-Aza-Cope Rearrangement: A transition-metal-catalyzed cascade reaction that allows for the diastereoselective synthesis of fused azepine systems.
-
Copper(I)-Catalyzed Tandem Amination/Cyclization of Allenynes: A versatile method for the synthesis of functionalized azepines through a one-pot intermolecular amination and intramolecular cyclization.
Protocol 1: Visible-Light-Mediated Dearomative Ring Expansion of Aromatic N-Ylides
This method provides a unified and straightforward approach to mono- and polycyclic azepines from N-heteroarenes. The reaction proceeds via a dearomative photochemical rearrangement of aromatic N-ylides, generated in situ from the deprotonation of quaternary aromatic salts.[2][3][4][5]
Causality of Experimental Choices:
-
Visible Light as the Energy Source: The use of visible light is a key feature of this "green chemistry" approach. It allows for a mild and selective reaction, often avoiding the harsh conditions associated with thermal rearrangements. The energy of the photons is sufficient to promote the desired electronic transitions in the N-ylide intermediate, initiating the ring expansion cascade.
-
Choice of Base: The selection of a non-nucleophilic organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N,N',N'-tetramethylguanidine (TMG), is crucial for the efficient in situ generation of the aromatic N-ylide without competing side reactions.[2][3][4][5]
-
Solvent Selection: The choice of solvent is important for solubility of the starting materials and for facilitating the photochemical process. Degassed solvents are often used to prevent quenching of the excited state by oxygen.
Experimental Workflow:
Caption: Workflow for visible-light-mediated azepine synthesis.
Detailed Step-by-Step Protocol:
-
Preparation of the Reaction Mixture:
-
In a quartz reaction tube equipped with a magnetic stir bar, dissolve the quaternary aromatic salt (1.0 equiv.) in anhydrous and degassed solvent (e.g., dichloromethane, 0.1 M).
-
Add the base (DBU or TMG, 1.2 equiv.) to the solution.
-
Seal the tube under an inert atmosphere (e.g., argon or nitrogen).
-
-
Photochemical Reaction:
-
Place the reaction tube in a photoreactor equipped with a visible light source (e.g., blue LEDs, λ = 450 nm).
-
Irradiate the reaction mixture with stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired azepine derivative.
-
Substrate Scope and Yields:
| Starting N-Heterocycle | Product | Yield (%) |
| N-Phenacylpyridinium bromide | 2-Phenyl-2H-azepine | 85 |
| N-Phenacylisoquinolinium bromide | 2-Phenyl-2H-benzo[c]azepine | 92 |
| N-(2-Oxo-2-phenylethyl)quinolinium bromide | 2-Phenyl-2H-benzo[b]azepine | 78 |
| N-(2-(4-Methoxyphenyl)-2-oxoethyl)pyridinium bromide | 2-(4-Methoxyphenyl)-2H-azepine | 88 |
| N-(2-Oxo-2-(thiophen-2-yl)ethyl)pyridinium bromide | 2-(Thiophen-2-yl)-2H-azepine | 75 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.[2][3][4][5]
Protocol 2: Rhodium(II)-Catalyzed Sequential Cyclopropanation/1-Aza-Cope Rearrangement
This elegant cascade reaction provides a highly diastereoselective route to fused 2,5-dihydro[1H]azepines from dienyltriazoles. The reaction is initiated by the Rh(II)-catalyzed formation of an α-imino carbenoid, which undergoes an intramolecular cyclopropanation followed by a rapid 1-aza-Cope rearrangement.[6]
Causality of Experimental Choices:
-
Rhodium(II) Catalyst: Dirhodium(II) carboxylates are excellent catalysts for carbene transfer reactions from diazo compounds (or their triazole precursors). The choice of the specific rhodium catalyst, such as Rh₂(OAc)₄ or a more sterically hindered variant like Rh₂(esp)₂, can influence the efficiency and selectivity of the reaction by modulating the reactivity of the carbenoid intermediate.
-
Dienyltriazole Substrate: The dienyltriazole serves as a stable precursor to the reactive α-imino carbenoid. The geometry and electronic properties of the diene and the triazole substituent can affect the rate and outcome of the cascade reaction.
-
Temperature Control: The reaction temperature is a critical parameter. While the initial cyclopropanation can often occur at room temperature, the subsequent 1-aza-Cope rearrangement may require thermal activation to proceed at a reasonable rate.
Reaction Mechanism:
Caption: Mechanism of Rh(II)-catalyzed azepine synthesis.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the dienyltriazole (1.0 equiv.) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane, 0.1 M).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the progress of the reaction by TLC or ¹H NMR spectroscopy. The reaction is typically complete within 1-12 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure fused azepine derivative.
-
Substrate Scope and Yields:
| Dienyltriazole Substituent (R) | Fused Ring System | Yield (%) |
| Phenyl | Dihydrobenzo[b]azepine | 85 |
| 4-Methoxyphenyl | Methoxy-dihydrobenzo[b]azepine | 90 |
| 4-Chlorophenyl | Chloro-dihydrobenzo[b]azepine | 82 |
| N-Tosyl | Dihydropyrrolo[1,2-a]azepine | 75 |
| Diethyl malonate | Dihydrofuro[3,4-b]azepine | 68 |
Yields are representative and demonstrate the versatility of the method for constructing various fused azepine systems.[6]
Protocol 3: Copper(I)-Catalyzed Tandem Amination/Cyclization of Allenynes
This protocol describes an efficient synthesis of functionalized azepines from readily available allenynes and amines. The reaction proceeds through a copper(I)-catalyzed intermolecular addition of an amine to the alkyne moiety, followed by an intramolecular cyclization onto the allene.
Causality of Experimental Choices:
-
Copper(I) Catalyst: Copper(I) salts, such as CuI or [Cu(CH₃CN)₄]PF₆, are effective catalysts for the activation of terminal alkynes towards nucleophilic attack. The choice of the copper source and any additional ligands can influence the reaction rate and selectivity.
-
Allenynes as Substrates: The allenyne functionality provides the necessary reactive sites for the tandem reaction. The terminal alkyne is activated by the copper catalyst for the initial amination, and the allene participates in the subsequent intramolecular cyclization.
-
Amine Nucleophile: A variety of primary and secondary amines can be used as nucleophiles, allowing for the introduction of diverse substituents on the azepine nitrogen.
Experimental Workflow:
Caption: Workflow for Cu(I)-catalyzed tandem azepine synthesis.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
In a sealed tube, combine the allenyne (1.0 equiv.), the amine (1.2 equiv.), and the copper(I) catalyst (e.g., CuI, 10 mol%).
-
Add anhydrous and degassed solvent (e.g., 1,4-dioxane, 0.2 M) under an inert atmosphere.
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure azepine derivative.
-
Substrate Scope and Yields:
| Allenyne Substituent (R¹) | Amine (R²R³NH) | Product | Yield (%) |
| -CO₂Et | Morpholine | Morpholinyl-azepine carboxylate | 88 |
| -CO₂Et | Piperidine | Piperidinyl-azepine carboxylate | 85 |
| -PO(OEt)₂ | Benzylamine | Benzylamino-azepine phosphonate | 78 |
| -CO₂Me | Aniline | Phenylamino-azepine carboxylate | 72 |
| -CO₂Et | n-Butylamine | n-Butylamino-azepine carboxylate | 80 |
This method is particularly effective for the synthesis of α-amino acid-derived azepines.
Safety Precautions
-
Aryl Azides: Many aryl azides are potentially explosive, especially those with a high nitrogen-to-carbon ratio. They can be sensitive to heat, shock, and friction. Always handle with care, use appropriate personal protective equipment (PPE), and work behind a blast shield. Avoid using metal spatulas.
-
Transition Metal Catalysts: Rhodium and copper catalysts can be toxic and should be handled in a well-ventilated fume hood. Wear gloves and safety glasses. Consult the Safety Data Sheet (SDS) for each specific catalyst.
-
Solvents: Use anhydrous and degassed solvents as specified in the protocols. Many organic solvents are flammable and should be handled with care, away from ignition sources.
Characterization of Azepine Derivatives
The synthesized azepine derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the azepine ring and the position of substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the molecule.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation.
Conclusion and Future Outlook
The synthetic protocols detailed in this guide represent powerful and versatile tools for the construction of azepine derivatives. The choice of a particular method will depend on the desired substitution pattern and the availability of starting materials. The continued development of novel synthetic methodologies, particularly those that are catalytic, stereoselective, and environmentally benign, will undoubtedly facilitate the discovery of new azepine-based therapeutic agents. As our understanding of the biological roles of azepine-containing molecules grows, the demand for efficient and diverse synthetic routes will continue to increase, driving further innovation in this exciting area of organic chemistry.
References
-
Hu, W., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Angewandte Chemie International Edition, 54(42), 12431-12435. [Link]
-
Mailloux, M. J., Fleming, G. S., Kumta, S. S., & Beeler, A. B. (2021). Unified Synthesis of Azepines by Visible-Light-Mediated Dearomative Ring Expansion of Aromatic N-Ylides. Organic Letters, 23(2), 525–529. [Link]
-
Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11735–11742. [Link]
-
Mailloux, M. J., Fleming, G. S., Kumta, S. S., & Beeler, A. B. (2021). Unified Synthesis of Azepines by Visible-Light-Mediated Dearomative Ring Expansion of Aromatic N-Ylides. Organic Chemistry Portal. [Link]
-
Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. Journal of Nepal Chemical Society, 42(1), 106-113. [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
-
University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]
-
Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research, 3(4), 111-118. [Link]
-
Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives. [Link]
-
Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]
-
Barbero, M., et al. (2016). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters, 18(9), 1972–1975. [Link]
-
Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed. [Link]
-
K. Laha, J., et al. (2019). Mild, Metal-Free Oxidative Ring-Expansion Approach for the Synthesis of Benzo[b]azepines. Organic Letters, 21(12), 4577–4581. [Link]
-
Mailloux, M. J., Fleming, G. S., Kumta, S. S., & Beeler, A. B. (2021). Unified Synthesis of Azepines by Visible-Light-Mediated Dearomative Ring Expansion of Aromatic N-Ylides. PubMed. [Link]
-
Rodriguez-Solla, H., et al. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 13(1), 154-160. [Link]
Sources
- 1. Asymmetric Cyclopropanation with 4-Aryloxy-1-sulfonyl-1,2,3-triazoles: Expanding the Range of Rhodium-Stabilized Donor/Acceptor Carbenes to Systems with an Oxygen Donor Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Unified Synthesis of Azepines by Visible-Light-Mediated Dearomative Ring Expansion of Aromatic N-Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate-directed divergent synthesis of fused indole polycycles through Rh(ii)-catalyzed cascade reactions of bis(diazo)indolin-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Profiling of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Introduction: Unveiling the Pharmacological Potential of a Novel Azepinone Derivative
Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (CAS No. 71592-44-4) is a synthetic organic compound with a structure suggestive of potential bioactivity within the central nervous system.[1] The presence of a 3-hydroxyphenyl group is a common feature in molecules targeting monoaminergic and opioid systems. To elucidate the pharmacological profile of this compound, a systematic in vitro screening approach is essential. These application notes provide detailed protocols for a panel of primary in vitro assays designed to investigate the interaction of this compound with high-priority molecular targets: the mu-opioid receptor (MOR) and the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).
The following protocols are designed to be robust and reproducible, enabling researchers to determine the binding affinity and functional inhibition potency of this novel compound, thereby providing critical insights into its potential mechanism of action.
Part 1: Opioid Receptor Interaction Profile
The structural resemblance of this compound to known opioid ligands warrants an initial investigation into its affinity for opioid receptors. The mu-opioid receptor is a primary target for many analgesics and is a crucial starting point for characterization.[2]
Mu-Opioid Receptor (MOR) Competitive Binding Assay
This assay determines the ability of the test compound to displace a radiolabeled ligand from the mu-opioid receptor, providing its binding affinity (Ki).[3]
Principle: A fixed concentration of a radiolabeled MOR ligand (e.g., [³H]-DAMGO) is incubated with a source of MOR (e.g., cell membranes from CHO or HEK293 cells expressing the human receptor) in the presence of varying concentrations of the test compound. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Experimental Workflow: MOR Competitive Binding Assay
Caption: Workflow for the mu-opioid receptor competitive binding assay.
Detailed Protocol:
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor (hMOR).
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).[3]
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone.[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Fluid and Counter.
Procedure:
-
Thaw the hMOR cell membranes on ice.
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate for a final volume of 1 mL:
-
Total Binding: hMOR membranes (10-20 µg protein), [³H]-DAMGO at a concentration near its dissociation constant (Kd) (e.g., 0.5 nM), and assay buffer.[3]
-
Non-specific Binding: hMOR membranes, [³H]-DAMGO, and 10 µM naloxone.[3]
-
Test Compound: hMOR membranes, [³H]-DAMGO, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[3]
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description |
| IC50 | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant for the test compound, representing its binding affinity for the receptor. |
Part 2: Monoamine Transporter Interaction Profile
Monoamine transporters are critical regulators of neurotransmission and are targets for many psychoactive drugs.[4] The following assays will determine if this compound inhibits the reuptake of dopamine, norepinephrine, or serotonin.
Monoamine Transporter Uptake Inhibition Assays
Principle: These assays measure the ability of the test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) into cells expressing the corresponding transporter (DAT, NET, or SERT).[5][6] A decrease in the accumulation of radioactivity inside the cells indicates inhibition of transporter function.
Experimental Workflow: Monoamine Transporter Uptake Inhibition Assay
Caption: Workflow for monoamine transporter uptake inhibition assays.
Detailed Protocol:
Materials:
-
Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radiolabeled Substrates: [³H]-Dopamine (DA), [³H]-Norepinephrine (NE), or [³H]-Serotonin (5-HT).
-
Test Compound: this compound.
-
Non-specific Uptake Controls: 10 µM Mazindol for DAT, 10 µM Nisoxetine for NET, 10 µM Fluoxetine for SERT.[6]
-
Assay Buffer: Krebs-HEPES buffer (KHB) or similar physiological buffer.
-
Cell Lysis Buffer.
-
Scintillation Fluid and Counter.
Procedure:
-
Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
On the day of the experiment, wash the cells once with assay buffer.
-
Pre-incubate the cells for 5-10 minutes at room temperature with varying concentrations of this compound or the appropriate non-specific uptake control.[7]
-
Initiate the uptake by adding the radiolabeled substrate (e.g., final concentration of 5 nM [³H]-DA).[6]
-
Incubate for a short, defined period (e.g., 10 minutes) at room temperature.[6] Timing is critical as this is a kinetic measurement.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation fluid and quantify the intracellular radioactivity.
Data Analysis:
-
Calculate specific uptake: Total Uptake (cpm) - Non-specific Uptake (cpm).
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the IC50 value, which represents the potency of the compound as an inhibitor of the respective transporter.
| Transporter | Radioligand | Non-specific Control |
| DAT | [³H]-Dopamine | Mazindol |
| NET | [³H]-Norepinephrine | Nisoxetine |
| SERT | [³H]-Serotonin | Fluoxetine |
Trustworthiness and Self-Validation
To ensure the validity of the generated data, each assay should include appropriate controls. For binding assays, total and non-specific binding controls are crucial for determining the specific binding window. For uptake assays, a known inhibitor for each transporter should be run in parallel as a positive control to confirm the assay is performing as expected. The data should be collected from at least three independent experiments, with each concentration tested in triplicate.
Conclusion
The protocols outlined in these application notes provide a foundational framework for the initial in vitro characterization of this compound. By systematically evaluating its interaction with the mu-opioid receptor and the monoamine transporters, researchers can gain valuable insights into its potential pharmacological profile. Positive results from these screening assays would warrant further investigation into its functional activity (e.g., agonist vs. antagonist properties at the opioid receptor) and selectivity against a broader panel of receptors and transporters.
References
- BenchChem. (n.d.). Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays of Hodgkinsine.
- Jayanthi, S., & Ramamoorthy, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.
- Schultheiss, U., & Schmidhammer, H. (2009). In vitro opioid receptor assays. PubMed.
- Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
- Luethi, D., & Liechti, M. E. (2020). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Neuropsychopharmacology.
- Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
- BioIVT. (n.d.). SERT Transporter Assay.
- Le, T., & Toll, L. (2021). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Chemical Neuroscience.
- Cooks, R. G., & Jjunju, F. P. M. (2024). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Science.
- ALLGREEN. (n.d.). This compound Cas No.71592-44-4.
- Wikström, H. V., et al. (2002). Synthesis and pharmacological testing of 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin and its enantiomers in comparison with the two antidepressants mianserin and mirtazapine. Journal of Medicinal Chemistry.
- Abdelgawad, M. A., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Advances.
- Gmeiner, P., et al. (2006). Synthesis and biological evaluation of novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. Bioorganic & Medicinal Chemistry Letters.
- ChemicalBook. (2023). This compound | 71592-44-4.
- Geetha, V., & Kannabiran, K. (2018). Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity. ResearchGate.
- NIST. (n.d.). 2H-Azepin-2-one, hexahydro-1-methyl-. NIST WebBook.
- Sanjenbam, P., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -. Asian Journal of Pharmaceutics.
- US EPA. (n.d.). 2H-Azepin-2-one, hexahydro- - Substance Details. SRS.
- PubChem. (n.d.). 3-(3-Hydroxyphenyl)-1-phenylprop-2-en-1-one.
- Salas, J. M., et al. (2021). Synthesis, Structural Characterization, and In Vitro and In Silico Antifungal Evaluation of Azo-Azomethine Pyrazoles. Molecules.
- Sanjenbam, P., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. Asian Journal of Pharmaceutics.
- Perrone, R., et al. (1992). Oxygen isosteric derivatives of 3-(3-hydroxyphenyl)-N-n-propylpiperidine. Journal of Medicinal Chemistry.
- Lang, F., et al. (2008). Aminoazepine derivatives as highly efficient inhibitors of the inducible nitric oxide synthase. Google Patents.
- Sanjenbam, P., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-A]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. ResearchGate.
- Active Biopharma. (n.d.). This compound.
Sources
- 1. This compound | 71592-44-4 [chemicalbook.com]
- 2. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
Application Notes and Protocols for Radioligand Assays of Azepine Compounds
This guide provides a comprehensive overview and detailed protocols for conducting radioligand binding assays to characterize the interaction of azepine-containing compounds with their target receptors. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical execution of these powerful assays, ensuring data integrity and reproducibility.
Introduction: The Significance of Azepines and Radioligand Binding Assays
Azepine scaffolds are privileged structures in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] Their unique seven-membered ring system imparts complex three-dimensional conformations, enabling them to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Understanding the binding characteristics of novel azepine derivatives is a cornerstone of drug discovery, providing critical insights into their potency, selectivity, and mechanism of action.
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[3][4] These assays are lauded for their sensitivity, robustness, and ability to provide quantitative data on receptor-ligand interactions.[3][4] By employing a radioactively labeled ligand (radioligand), these techniques allow for the direct measurement of binding to a target receptor within a biological sample, such as a tissue homogenate or a cell membrane preparation.[5][6]
This document will detail two fundamental types of radioligand binding assays: saturation assays, to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd), and competition assays, to determine the affinity (Ki) of unlabeled azepine compounds.[6][7][8]
Foundational Principles of Radioligand Binding
The interaction between a ligand and its receptor is a reversible process governed by the law of mass action. At equilibrium, the rate of association of the ligand to the receptor is equal to the rate of dissociation. This relationship is defined by the equilibrium dissociation constant (Kd), which is a measure of the ligand's affinity for the receptor. A lower Kd value signifies a higher affinity.
Specific vs. Non-Specific Binding: A critical concept in radioligand binding assays is the distinction between specific and non-specific binding.
-
Specific Binding: This is the saturable binding of the radioligand to the receptor of interest.
-
Non-Specific Binding (NSB): This is the non-saturable binding of the radioligand to other components in the assay matrix, such as lipids, proteins, and the assay vessel itself.[9][10]
To accurately quantify specific binding, it is essential to determine and subtract the non-specific binding from the total binding measured.[9] This is achieved by measuring binding in the presence of a high concentration of an unlabeled ligand that saturates the target receptors, leaving only the non-specific binding of the radioligand to be measured.[11][12]
Saturation Binding Assay: Determining Receptor Density (Bmax) and Radioligand Affinity (Kd)
Saturation binding assays are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand until saturation is reached.[13][14] The goal is to determine the maximal number of binding sites (Bmax) and the concentration of radioligand required to reach half-maximal binding (Kd).[12][15]
Experimental Workflow: Saturation Binding
Caption: Workflow for a saturation radioligand binding experiment.
Protocol: Saturation Binding Assay
A. Materials and Reagents
-
Receptor Source: Membrane preparations from tissues or cultured cells expressing the target receptor.
-
Radioligand: A high-affinity, high-specific-activity radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).
-
Unlabeled Ligand: A structurally distinct, high-affinity unlabeled ligand for determining non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well plates and glass fiber filter mats.
-
Filtration apparatus.
-
Scintillation counter.
B. Step-by-Step Procedure
-
Receptor Membrane Preparation: Homogenize tissue or cells in a lysis buffer and centrifuge to pellet the membranes.[16] Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[16]
-
Assay Setup:
-
Prepare serial dilutions of the radioligand in assay buffer. Typically, 8-12 concentrations are used, spanning a range from approximately 0.1 to 10 times the expected Kd.[11]
-
For each radioligand concentration, set up triplicate wells for total binding and triplicate wells for non-specific binding.
-
-
Incubation:
-
Total Binding Wells: Add assay buffer, receptor membrane preparation (e.g., 50-100 µg protein), and the corresponding concentration of radioligand.[11][13]
-
Non-Specific Binding Wells: Add assay buffer, a high concentration of the unlabeled ligand (at least 100-fold higher than its Ki), receptor membrane preparation, and the corresponding concentration of radioligand.[12]
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16][17] This should be determined in preliminary kinetic experiments.
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Dry the filter mats.
-
Add scintillation cocktail to each filter spot.
-
Count the radioactivity in a scintillation counter.
-
C. Data Analysis
-
Calculate the average counts per minute (CPM) for the total binding and non-specific binding replicates at each radioligand concentration.
-
Subtract the average non-specific binding CPM from the average total binding CPM to obtain the specific binding at each radioligand concentration.
-
Plot the specific binding (y-axis) against the concentration of the radioligand (x-axis).
-
Fit the data using non-linear regression analysis with a one-site binding (hyperbola) model to determine the Kd and Bmax values.[15]
Competition Binding Assay: Determining the Affinity (Ki) of Unlabeled Azepine Compounds
Competition binding assays are used to determine the affinity of an unlabeled test compound (the "competitor") for a receptor by measuring its ability to displace a known radioligand.[3][4][18] In these experiments, a fixed concentration of radioligand and receptor are incubated with varying concentrations of the unlabeled azepine compound.
Experimental Workflow: Competition Binding
Caption: Workflow for a competition radioligand binding experiment.
Protocol: Competition Binding Assay
A. Materials and Reagents
-
Same as for the saturation binding assay, with the addition of the unlabeled azepine test compounds.
B. Step-by-Step Procedure
-
Receptor Membrane Preparation: Prepare as described for the saturation assay.
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled azepine compound. A wide concentration range is recommended to generate a complete inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Set up triplicate wells for each concentration of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled reference ligand).
-
-
Incubation:
-
To each well, add the receptor membrane preparation, the fixed concentration of radioligand (ideally at or below its Kd), and the varying concentrations of the azepine compound.
-
Incubate to reach equilibrium as previously determined.
-
-
Separation and Quantification:
-
Perform filtration and scintillation counting as described for the saturation assay.
-
C. Data Analysis
-
Calculate the percentage of specific binding at each concentration of the azepine compound relative to the total specific binding (in the absence of the competitor).
-
Plot the percentage of specific binding (y-axis) against the logarithm of the competitor concentration (x-axis).
-
Fit the data using a non-linear regression model for a sigmoidal dose-response (variable slope) to determine the IC50 value. The IC50 is the concentration of the azepine compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[19][20]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a saturation binding assay).
-
-
Data Presentation and Interpretation
Quantitative data from radioligand binding assays should be presented clearly to facilitate comparison and interpretation.
Table 1: Representative Binding Parameters for an Azepine Compound
| Parameter | Value | Description |
| Radioligand Kd | 1.5 ± 0.2 nM | Affinity of the radioligand for the target receptor. |
| Bmax | 850 ± 75 fmol/mg protein | Maximum density of receptor binding sites in the preparation. |
| Azepine Compound IC50 | 25.3 ± 3.1 nM | Concentration of the azepine compound that displaces 50% of the radioligand. |
| Azepine Compound Ki | 12.1 ± 1.8 nM | Inhibitory constant, representing the affinity of the azepine compound for the receptor. |
Note: The values presented are for illustrative purposes only and will vary depending on the specific compounds, receptor, and assay conditions.
Trustworthiness and Self-Validation
A robust radioligand binding assay is a self-validating system. Key indicators of a reliable assay include:
-
Low Non-Specific Binding: Ideally, non-specific binding should be less than 20% of the total binding at the Kd concentration of the radioligand.[12] High non-specific binding can obscure the specific binding signal and lead to inaccurate results.
-
Saturable Specific Binding: The specific binding should reach a plateau at high concentrations of the radioligand in a saturation assay.
-
Reproducibility: The assay should yield consistent results across multiple experiments.
-
Ligand Depletion: Ensure that less than 10% of the added radioligand is bound at all concentrations to avoid ligand depletion, which can skew the results.[11][13] This can be managed by adjusting the amount of receptor protein in the assay.
Conclusion
Radioligand binding assays are indispensable tools in the pharmacological characterization of azepine compounds. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can generate high-quality, reproducible data on the binding affinity and receptor density of their compounds of interest. Careful experimental design, execution, and data analysis are paramount to ensuring the scientific integrity of the findings and advancing the development of novel azepine-based therapeutics.
References
-
Hulme, E. C. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164. [Link]
-
Fattahi, A., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 13(2), 569-577. [Link]
-
Limbird, L. E. (1989). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 257(5), L677-L693. [Link]
-
Maguire, J. J., et al. (2011). Radioligand binding methods for membrane preparations and intact cells. ResearchGate. [Link]
-
Bylund, D. B. (2004). Radioligand-Binding Methods for Membrane Preparations and Intact Cells. Springer Protocols. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Brieflands. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
ResearchGate. (2020). Radioligand displacement and functional assays of fragment ligands. [Link]
-
Drug Discovery Methods. (2015). Specific and Non-specific Binding in a ligand binding assay. YouTube. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Creative Bioarray. Radioligand Binding Assay. [Link]
-
Nosir, A. M., et al. (2024). Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. Scientific Reports, 14(1), 3717. [Link]
-
Dahlin, J. L., et al. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual. [Link]
-
Fattahi, A., et al. (2014). Optimum conditions of radioligand receptor binding assay of ligands of benzodiazepine receptors. PubMed. [Link]
-
Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
-
Dorow, R., et al. (1983). A radioreceptor assay to study the affinity of benzodiazepines and their receptor binding activity in human plasma including their active metabolites. British Journal of Clinical Pharmacology, 15(5), 561-569. [Link]
-
Nosir, A. M., et al. (2024). Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. PubMed. [Link]
-
Wikipedia. Ligand binding assay. [Link]
-
De Lean, A., et al. (1980). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]
-
Mukhopadhyay, P., et al. (2011). A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo. Journal of Pharmacological and Toxicological Methods, 64(2), 166-172. [Link]
-
Fattahi, A., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. ResearchGate. [Link]
-
Kenakin, T. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual. [Link]
-
Perceptive Discovery. Radioligand Binding Assay Services. [Link]
-
Wu, S. L., et al. (2012). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. Journal of Proteome Research, 11(11), 5415-5425. [Link]
-
Alfa Cytology. Saturation Radioligand Binding Assays. [Link]
-
GraphPad. Key concepts: Saturation binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
Sources
- 1. Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors [brieflands.com]
- 14. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 15. graphpad.com [graphpad.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Optimum conditions of radioligand receptor binding assay of ligands of benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 19. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azepin-2-one Derivatives as Dermal Penetration Enhancers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: Unlocking the Potential of Transdermal Delivery with Azepin-2-one Derivatives
The skin, our body's largest organ, presents a formidable barrier to the systemic delivery of most therapeutic agents. The outermost layer, the stratum corneum (SC), with its "brick and mortar" structure of corneocytes embedded in a lipid matrix, severely limits the passage of exogenous substances.[1] Chemical penetration enhancers (CPEs) offer a promising strategy to transiently and reversibly modulate the barrier function of the SC, thereby facilitating the transdermal delivery of a wide range of drugs.[2][3]
Among the various classes of CPEs, azepin-2-one derivatives have garnered significant attention since the pioneering development of 1-dodecylazacycloheptan-2-one, commonly known as Laurocapram or Azone®.[2][4] These compounds, characterized by a seven-membered lactam ring, have demonstrated considerable efficacy in enhancing the permeation of both hydrophilic and lipophilic drugs.[4] This guide provides a comprehensive overview of the use of azepin-2-one derivatives as dermal penetration enhancers, detailing their mechanism of action, structure-activity relationships, and robust protocols for their evaluation.
Mechanism of Action: Disrupting the Barrier
The primary mechanism by which azepin-2-one derivatives enhance dermal penetration is through the disruption of the highly ordered lipid bilayer of the stratum corneum.[4][5] The amphiphilic nature of these molecules, possessing a polar lactam head group and a lipophilic alkyl chain, allows them to intercalate into the lipid matrix.[4]
This insertion leads to several key changes:
-
Increased Fluidity of Lipids: The presence of the enhancer molecules disrupts the tight packing of the intercellular lipids, leading to an increase in the fluidity of the lipid chains.[6]
-
Creation of Pores/Holes: This disruption can create transient pores or "holes" within the lipid bilayer, providing pathways for drug molecules to traverse the stratum corneum.[5]
-
Increased Drug Partitioning: Azepin-2-one derivatives can also increase the partitioning of a drug from the formulation into the stratum corneum by altering the solubility of the drug within the skin.[2][7]
Caption: Mechanism of Azepin-2-one Derivatives in Enhancing Dermal Penetration.
Structure-Activity Relationships (SAR): Designing Effective Enhancers
The efficacy of azepin-2-one derivatives as penetration enhancers is intrinsically linked to their molecular structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel and more potent enhancers with favorable safety profiles.[7][8]
Key structural features influencing activity include:
-
The Azacycloalkanone Ring: The seven-membered ring of azepin-2-one is considered optimal. Variations in ring size can impact efficacy.[9]
-
The Alkyl/Alkenyl Chain: The length and degree of unsaturation of the alkyl or alkenyl chain attached to the nitrogen atom significantly affect the enhancer's lipophilicity and its ability to interact with the stratum corneum lipids. A C10 to C12 chain is often found to be most effective.[4][9]
-
Polar Head Group: The carbonyl group within the lactam ring is essential for the molecule's amphiphilic character and its interaction with the polar head groups of the stratum corneum lipids.[4]
| Structural Feature | Influence on Penetration Enhancement | References |
| Ring Size | The 7-membered azepin-2-one ring is generally considered optimal. | [9] |
| Alkyl Chain Length | A carbon chain length of 10-12 atoms often provides the best balance of lipophilicity and disruptive activity. | [4][9] |
| Chain Unsaturation | The presence of double bonds (alkenyl chains) can influence the enhancer's interaction with the lipid bilayer and may reduce skin irritation compared to saturated alkyl chains. | [9] |
| Polar Head Group | The lactam carbonyl group is critical for the amphiphilic nature of the molecule. | [4] |
Experimental Protocols: A Framework for Evaluation
A systematic evaluation of novel azepin-2-one derivatives requires a multi-faceted approach, encompassing efficacy, safety, and mechanistic studies. The following protocols provide a robust framework for this assessment.
Protocol 1: In Vitro Skin Permeation Studies using Franz Diffusion Cells
This protocol is the gold standard for assessing the efficacy of a penetration enhancer.[10][11] It measures the flux of a model drug across an excised skin sample.
Objective: To quantify the enhancement effect of an azepin-2-one derivative on the dermal penetration of a model drug.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine ear) skin[12]
-
Model drug (e.g., caffeine, hydrocortisone)
-
Azepin-2-one derivative
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
-
Water bath with stirrer
Procedure:
-
Skin Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove subcutaneous fat and connective tissue.
-
Cut the skin into sections suitable for mounting on the Franz diffusion cells.
-
Equilibrate the skin sections in receptor solution for at least 30 minutes before mounting.
-
-
Franz Cell Assembly:
-
Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C ± 1°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.[10]
-
Place the Franz cells in a water bath maintained at 32°C ± 1°C to simulate skin surface temperature.
-
-
Application of Formulation:
-
Prepare the formulation containing the model drug and the azepin-2-one derivative at the desired concentration. A control formulation without the enhancer must also be prepared.
-
Apply a precise amount of the formulation to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the concentration of the model drug in the collected samples using a validated HPLC method or another appropriate analytical technique.[13]
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
-
Calculate the Enhancement Ratio (ER) as follows:
-
ER = Jss (with enhancer) / Jss (without enhancer)
-
-
Caption: Workflow for In Vitro Skin Permeation Studies.
Protocol 2: Cytotoxicity Assessment using MTT Assay
It is imperative to ensure that the penetration-enhancing effect is not due to cellular toxicity.[14] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of compounds.[13][15]
Objective: To determine the cytotoxic potential of an azepin-2-one derivative on skin cells (e.g., human keratinocytes - HaCaT).
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Azepin-2-one derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture HaCaT cells in complete medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the azepin-2-one derivative in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the enhancer. Include a vehicle control (medium without enhancer) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the cell viability as a percentage of the vehicle control:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot cell viability against the concentration of the azepin-2-one derivative to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
-
Protocol 3: Quantification of Drug in Skin Layers
Understanding the distribution of the drug within the skin is crucial for topical drug delivery. This protocol outlines a method to quantify the amount of drug retained in the epidermis and dermis.
Objective: To determine the concentration of the model drug in the different layers of the skin following topical application with an azepin-2-one derivative.
Materials:
-
Skin samples from the in vitro permeation study
-
Heat source (e.g., water bath at 60°C)
-
Forceps
-
Homogenizer
-
Solvent for drug extraction (e.g., methanol, acetonitrile)
-
Analytical instrument (e.g., HPLC)
Procedure:
-
Skin Sample Preparation:
-
At the end of the permeation study, dismount the skin from the Franz cell.
-
Gently wipe the surface of the skin to remove any excess formulation.
-
-
Separation of Epidermis and Dermis:
-
Immerse the skin sample in hot water (approximately 60°C) for about one minute.[12]
-
Carefully peel the epidermis from the dermis using forceps.
-
-
Drug Extraction:
-
Mince each skin layer (epidermis and dermis) into small pieces.
-
Place the minced tissue into a tube with a known volume of extraction solvent.
-
Homogenize the tissue to facilitate drug extraction.
-
Centrifuge the homogenate to pellet the tissue debris.
-
-
Analysis:
-
Collect the supernatant and analyze the drug concentration using a validated analytical method.
-
Express the results as the amount of drug per unit area of skin (μg/cm²).
-
Data Visualization and Interpretation
Visualizing the data obtained from these protocols is essential for a clear interpretation of the results.
Caption: A comprehensive workflow for the evaluation of azepin-2-one derivatives.
Conclusion and Future Perspectives
Azepin-2-one derivatives, with Laurocapram as the archetypal example, represent a valuable class of dermal penetration enhancers. Their ability to reversibly disrupt the stratum corneum lipid barrier has been well-documented. By following the detailed protocols outlined in this guide, researchers can systematically evaluate the efficacy and safety of novel azepin-2-one derivatives. Future research in this area should focus on the development of new derivatives with improved efficacy and reduced potential for skin irritation, as well as exploring their application in the delivery of a wider range of therapeutic molecules, including biologics.
References
-
Teledyne Hanson. (2023). In Vitro Permeation as a Development Tool for Transdermal and Topical Patches. YouTube. [Link]
- Das, S., & Roy, S. (2012). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Journal of Young Pharmacists, 4(3), 134-143.
- Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618.
- Frombach, A., et al. (2020). Imaging and quantifying drug delivery in skin – Part 2: fluorescence and vibrational spectroscopic imaging methods. Advanced Drug Delivery Reviews, 153, 119-140.
- Song, Y., et al. (2005). Investigation of iminosulfuranes as novel transdermal penetration enhancers: enhancement activity and cytotoxicity. Pharmaceutical Research, 22(10), 1736-1744.
- U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs.
- Ogiso, T., et al. (1995). Structure-activity relationship of 1-alkyl- or 1-alkenylazacycloalkanone derivatives as percutaneous penetration enhancers. Journal of Pharmaceutical Sciences, 84(4), 482-488.
- Okamoto, H., et al. (1988). Mechanism of skin penetration-enhancing effect by laurocapram. Journal of Pharmaceutical Sciences, 77(10), 868-872.
- Nair, R. S., Billa, N., & Morris, A. P. (2025). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. AAPS PharmSciTech, 26(4), 147.
- Tofiq, R. M., et al. (2022). Enhanced Drug Skin Permeation by Azone-Mimicking Ionic Liquids: Effects of Fatty Acids Forming Ionic Liquids. Pharmaceutics, 14(11), 2393.
- Michael, I. (2025). Cytotoxicity assessment of enhancer-amended amiloride transdermal formulations.
- Evans, C. L., & Xie, X. S. (2020). Imaging and quantifying drug delivery in skin. The Center for Cancer Systems Pharmacology.
- Valenzuela, C., et al. (2022). Effect of Penetration Enhancers and Safety on the Transdermal Delivery of Apremilast in Skin. Pharmaceutics, 14(5), 1013.
- Jurca, T., et al. (2021). Chemical vs. Physical Methods to Improve Dermal Drug Delivery: A Case Study with Nanoemulsions and Iontophoresis. Pharmaceutics, 13(10), 1594.
- López-Cervantes, M., et al. (2006). Chemical Enhancers for the Absorption of Substances Through the Skin: Laurocapram and Its Derivatives.
- Chen, J., et al. (2016). Natural Terpenes as Penetration Enhancers for Transdermal Drug Delivery. Molecules, 21(12), 1709.
- Evans, C. L., & Xie, X. S. (2017). Visualizing and quantifying drug uptake in skin. SPIE.
- Panchagnula, R. (1997). Structure-activity relationship of chemical penetration enhancers in transdermal drug delivery. International Journal of Pharmaceutics, 158(1), 1-16.
- Nair, R. S., Billa, N., & Morris, A. P. (2025). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery.
- Nair, A. B., & Jacob, S. (2016). Transdermal Drug Delivery Systems: Methods for Enhancing Skin Permeability and Their Evaluation. Current Drug Delivery, 13(7), 966-979.
- Ita, K. (2015). Chemical Penetration Enhancers for Transdermal Drug Delivery - Success and Challenges. Current Pharmaceutical Design, 21(20), 2691-2699.
- Sharma, A., et al. (2019). Recent development in Penetration Enhancers and Techniques in Transdermal Drug Delivery System. Journal of Drug Delivery and Therapeutics, 9(4-s), 819-826.
- Zou, L. W., et al. (2019). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology, 10, 1163.
- Kerec, M., et al. (2021). Methods to Evaluate Skin Penetration In Vitro. Pharmaceutics, 13(9), 1478.
-
Thompson, A. M., et al. (2020). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][16][17]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Molecules, 25(18), 4235.
- Bai, H., et al. (2026). Electron irradiation effects on N and Fe3+ doped carbon dots and their application in synergistic radiotherapy of lung cancer.
- Liu, P., & Ma, J. (2013). Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum. Journal of Drug Delivery, 2013, 859387.
Sources
- 1. Natural Terpenes as Penetration Enhancers for Transdermal Drug Delivery [mdpi.com]
- 2. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Penetration Enhancers for Transdermal Drug Delivery - Success and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship of chemical penetration enhancers in transdermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1 [frontiersin.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. d-nb.info [d-nb.info]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of iminosulfuranes as novel transdermal penetration enhancers: enhancement activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical vs. Physical Methods to Improve Dermal Drug Delivery: A Case Study with Nanoemulsions and Iontophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Imaging and quantifying drug delivery in skin – Part 2: fluorescence and vibrational spectroscopic imaging methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (CAS No. 71592-44-4)[1]. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field experience. Our goal is to help you navigate the common challenges encountered in the multi-step synthesis of this valuable azepane derivative.
Introduction: A Plausible Synthetic Strategy
The synthesis of this compound is a multi-step process culminating in the formation of a substituted ε-caprolactam ring system. The core of this synthesis relies on the classic Beckmann rearrangement, a robust method for converting a cyclic ketoxime into a lactam.[2][3][4]
The overall workflow can be logically divided into four main stages, each with its own set of potential challenges.
Caption: Proposed synthetic workflow for this compound.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Stage 1 & 2: Oximation of 3-(3-methoxyphenyl)cyclohexanone
Question 1: My oximation reaction is showing low conversion to the desired 3-(3-methoxyphenyl)cyclohexanone oxime. What are the likely causes and how can I fix it?
Answer: Low conversion in oximation reactions is a common issue often related to reaction equilibrium, pH control, or reagent stability.
-
Causality: The formation of an oxime is a reversible condensation reaction between a ketone and hydroxylamine.[3] The reaction is pH-sensitive. An environment that is too acidic will protonate the hydroxylamine, reducing its nucleophilicity. An environment that is too basic will inhibit the necessary protonation of the carbonyl oxygen and the dehydration step.
-
Troubleshooting Steps:
-
pH Optimization: The optimal pH for oximation is typically between 4 and 6. If you are using hydroxylamine hydrochloride, a weak base like pyridine or sodium acetate is required to liberate the free hydroxylamine and buffer the reaction mixture.
-
Temperature Control: While heating can drive the reaction forward, excessive temperatures can lead to the decomposition of hydroxylamine. Monitor your reaction temperature carefully, typically aiming for a range of 25-80°C.
-
Reaction Time: This equilibrium can be slow to establish. Ensure you are running the reaction for a sufficient duration. Monitor progress using Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.[5]
-
Water Removal: As a condensation reaction, the removal of the water byproduct can shift the equilibrium towards the product. In some cases, adding a dehydrating agent like molecular sieves can improve yields, although this is less common in standard oximation protocols.
-
| Parameter | Recommendation | Rationale |
| Reagents | Hydroxylamine HCl, Sodium Acetate or Pyridine | Provides free hydroxylamine and buffers the reaction medium. |
| Solvent | Ethanol, Methanol/Water mixtures | Effectively dissolves both the ketone and the hydroxylamine salt. |
| Temperature | 25-80 °C | Balances reaction rate against reagent decomposition. |
| Monitoring | TLC (e.g., 20% Ethyl Acetate in Hexane) | To check for the consumption of the starting ketone. |
Stage 3: Beckmann Rearrangement
This is the most critical and challenging step in the synthesis. The acid-catalyzed rearrangement of the oxime forms the seven-membered lactam ring.[4]
Caption: Troubleshooting decision tree for the Beckmann rearrangement step.
Question 2: My Beckmann rearrangement is resulting in a low yield of the desired lactam, with a significant amount of unreacted oxime or a complex mixture of byproducts.
Answer: The success of the Beckmann rearrangement is highly dependent on the choice of acid catalyst and precise temperature control.
-
Causality: The classic Beckmann rearrangement requires a strong acid to protonate the oxime's hydroxyl group, turning it into a good leaving group (water). This initiates the migration of the alkyl group that is anti-periplanar to the leaving group.[3] For a 3-substituted cyclohexanone oxime, this rearrangement is regioselective and will produce a single lactam isomer. However, improper conditions can lead to side reactions.
-
Troubleshooting Steps:
-
Catalyst Selection: While oleum (fuming sulfuric acid) is the traditional reagent for industrial caprolactam production, it is extremely harsh and can lead to charring and sulfonation with sensitive substrates.[6][7]
-
Polyphosphoric Acid (PPA): An excellent alternative that often gives cleaner reactions and high yields at temperatures around 100-120°C.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): A very powerful dehydrating acid system that can promote rearrangement at lower temperatures.
-
Solid Acid Catalysts: For cleaner, more environmentally friendly processes, consider heterogeneous catalysts like zeolites (e.g., ZSM-5), which can facilitate the rearrangement in the gas or liquid phase.[4][6]
-
-
Temperature Management: This reaction is typically exothermic. The initial addition of the oxime to the acid must be done slowly and with cooling. After the initial exotherm, the reaction mixture is heated to the optimal temperature (often 85-125°C) to drive the rearrangement to completion.[7] Too high a temperature can cause decomposition and polymerization.
-
Work-up Procedure: The reaction must be carefully quenched by pouring the acidic mixture onto ice and then neutralizing with a strong base (e.g., NaOH, NH₄OH) while cooling in an ice bath. This is a highly exothermic process. The product is then typically extracted with a solvent like dichloromethane or ethyl acetate.
-
Question 3: I am concerned about the formation of diastereomers. How does the 3-phenyl substituent affect stereochemistry?
Answer: The 3-position of the azepinone ring is a stereocenter. Unless you start with an enantiomerically pure precursor or use a chiral catalyst, your synthesis will produce a racemic mixture (a 50:50 mixture of two enantiomers). For most applications, this racemic mixture may be suitable. If a single enantiomer is required, you will need to incorporate a resolution step (e.g., chiral HPLC or diastereomeric salt formation with a chiral acid/base) after the synthesis is complete. The Beckmann rearrangement itself does not typically affect the existing stereocenter at the 3-position.
Stage 4: N-Methylation and Demethylation
Question 4: I am having trouble with the N-methylation step. The reaction is incomplete or I am seeing O-methylation of the phenol.
Answer: This issue points to the choice of base and methylating agent. The N-H of the lactam is weakly acidic and requires a strong base for deprotonation.
-
Causality: To achieve selective N-methylation, you must first deprotonate the lactam nitrogen to form a nucleophilic amide anion. If the demethylation of the methoxy-phenyl group has already occurred, you will have a free phenol, which is more acidic than the lactam N-H. In this case, the base will deprotonate the phenol first, leading to O-methylation. This is why the synthetic strategy places N-methylation before demethylation.
-
Troubleshooting Steps:
-
Use a Strong Base: Sodium hydride (NaH) is the preferred base for deprotonating lactams. It is highly effective and the only byproduct is hydrogen gas.
-
Appropriate Solvent: Use an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Methylating Agent: Methyl iodide (MeI) or dimethyl sulfate are standard choices. Add the methylating agent slowly after the initial deprotonation with NaH is complete (cessation of gas evolution).
-
Order of Events: Ensure you are methylating the nitrogen of Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one before you attempt to cleave the methyl ether to form the final phenolic product.
-
Question 5: The final demethylation step to reveal the phenol is giving me low yields or cleaving the lactam ring.
Answer: Cleavage of aryl methyl ethers requires potent reagents that can be aggressive towards other functional groups.
-
Causality: The amide bond in the lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions at high temperatures. The goal is to find a reagent that selectively cleaves the aryl-O-CH₃ bond under conditions that leave the lactam intact.
-
Troubleshooting Steps:
-
Boron Tribromide (BBr₃): This is the reagent of choice for cleaving aryl methyl ethers. It is highly effective at low temperatures (e.g., -78°C to room temperature), which helps to preserve sensitive functional groups like the lactam. The reaction is typically performed in an anhydrous solvent like dichloromethane.
-
Aqueous Hydrobromic Acid (HBr): Refluxing in concentrated HBr is a more traditional method. While effective, the high temperature and strong acid can pose a risk to the lactam ring. This should be considered a secondary option if BBr₃ is not available.
-
Reaction Monitoring: Carefully monitor the reaction by TLC to ensure you stop it as soon as the starting material is consumed, preventing over-exposure to the harsh conditions and potential byproduct formation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the key ring-expansion step? A1: The key step is the Beckmann rearrangement. The mechanism involves (1) Protonation of the oxime hydroxyl group by a strong acid, (2) Elimination of water to form an electron-deficient nitrenium ion intermediate, and (3) A 1,2-alkyl shift where the group anti to the departing water molecule migrates to the nitrogen atom. This concerted migration and charge redistribution results in a nitrilium ion, which is then attacked by water during work-up to form the final lactam product.[3]
Q2: What are the primary safety concerns during this synthesis? A2: Several steps require significant caution:
-
Beckmann Rearrangement: Handling of strong, corrosive acids like PPA, oleum, or H₂SO₄ is required. The quenching of the reaction with water is extremely exothermic and must be done slowly with vigorous cooling.
-
N-Methylation: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Methyl iodide (MeI) is a toxic and volatile alkylating agent. All manipulations should be done under an inert atmosphere (Nitrogen or Argon).
-
Demethylation: Boron tribromide (BBr₃) is highly toxic, corrosive, and reacts violently with moisture. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Q3: How can I purify the final product? A3: The final product, this compound, is a polar molecule.
-
Column Chromatography: This is the most likely method for obtaining high purity material. A silica gel column with a gradient elution system (e.g., starting with dichloromethane and gradually increasing the percentage of methanol) should effectively separate the product from nonpolar impurities.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, isopropanol) can be an effective final purification step.[8]
-
Distillation: While caprolactam itself can be distilled, the high boiling point and thermal sensitivity of this substituted derivative make high-vacuum distillation a challenging option, best avoided unless chromatography fails.[9]
Q4: Can I use other substituted phenols to create analogues? A4: Yes, this synthetic route is amenable to variation. You can begin with different substituted methoxy-phenylcyclohexanones (e.g., 2-methoxy, 4-methoxy, or those with other alkyl or halogen substituents) to generate a library of related 3-aryl-azepin-2-one compounds. Each new substrate may require re-optimization of the reaction conditions, particularly for the Beckmann rearrangement.
Part 3: Experimental Protocols
Protocol 1: Beckmann Rearrangement of 3-(3-methoxyphenyl)cyclohexanone oxime
This protocol is a representative example and should be adapted and optimized for your specific scale and laboratory conditions.
-
Setup: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with Polyphosphoric Acid (PPA) (approx. 10 mass equivalents relative to the oxime).
-
Heating: Begin stirring and heat the PPA to approximately 80°C.
-
Substrate Addition: Slowly and portion-wise, add the 3-(3-methoxyphenyl)cyclohexanone oxime to the hot PPA over 30 minutes. The internal temperature will rise; maintain it below 125°C by controlling the addition rate.[7]
-
Reaction: After the addition is complete, heat the viscous mixture to 120°C and maintain for 2-4 hours. Monitor the reaction progress by periodically taking a small aliquot, quenching it in ice/water, extracting with ethyl acetate, and analyzing by TLC.
-
Quenching: Once the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice water with vigorous stirring. This is highly exothermic.
-
Neutralization: Cool the aqueous mixture in an ice bath. Slowly add a 50% aqueous solution of NaOH or concentrated ammonium hydroxide until the pH is > 9.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude lactam, Hexahydro-3-(3-methoxyphenyl)-2H-azepin-2-one.
-
Purification: Purify the crude product by silica gel column chromatography.
References
-
RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Available from: [Link]
-
Scribd. Chemistry of Beckmann Rearrangement. Available from: [Link]
-
ResearchGate. Formation of ε-Caprolactam via Catalytic Beckmann Rearrangement Using P2O5 in Ionic Liquids. Available from: [Link]
- Google Patents. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime.
-
OSTI.GOV. FULL PAPER Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. Available from: [Link]
- Google Patents. US5350847A - Purification of caprolactam.
-
ALLGREEN. This compound Cas No.71592-44-4. Available from: [Link]
-
Nature. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available from: [Link]
- Google Patents. US3882102A - Process for the purification of caprolactam.
-
RJ Wave. Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Available from: [Link]
Sources
- 1. Customized this compound Cas No.71592-44-4 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. rjwave.org [rjwave.org]
- 6. osti.gov [osti.gov]
- 7. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]
- 8. US3882102A - Process for the purification of caprolactam - Google Patents [patents.google.com]
- 9. US5350847A - Purification of caprolactam - Google Patents [patents.google.com]
"improving yield in multistep synthesis of azepine compounds"
A Guide to Improving Yields in Multistep Synthesis
Welcome to the technical support center for azepine compound synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing seven-membered nitrogen-containing heterocycles. The synthesis of azepines is notoriously challenging, often plagued by low yields due to unfavorable ring-strain, competing side reactions, and difficult purifications.
This resource is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from general principles to troubleshooting specific, critical reactions, grounding our advice in established chemical principles and peer-reviewed literature.
Section 1: Core Principles for Maximizing Yield in Multistep Synthesis
Before delving into specific reaction troubleshooting, it's crucial to address the overarching strategies that can have the most significant impact on the overall yield of a multistep sequence. The cumulative nature of yield loss means that even small improvements at each stage can lead to a dramatic increase in the final amount of your target azepine.
Question: My overall yield is consistently below 5%. Where do I even begin to optimize?
Answer: A yield below 5% after a multi-step synthesis is a common yet solvable problem. The issue often lies not in a single catastrophic failure, but in small, compounding losses. Before re-optimizing every single reaction, we recommend a systematic diagnostic approach.
A Systematic Diagnostic Workflow
Caption: A systematic workflow for diagnosing and addressing low overall yields.
Expert Advice:
-
Re-analyze Your Intermediates: Do not trust that a "white powder" is pure. Before you begin any optimization, re-run NMR and LCMS on all isolated intermediates. Impurities carried forward are a primary cause of reaction failures and low yields in later steps. An impurity that is 5% of your material in step 2 can become the major component by step 6.
-
Identify the Yield Bottleneck: Pinpoint the specific reaction or purification step with the most significant mass loss. This is your primary target for optimization. Spending a week to improve a single step from 30% to 60% yield is a more effective use of time than marginally improving five steps that already work at 85%.
-
Re-evaluate the Route: Some synthetic routes are inherently low-yielding for certain azepine scaffolds. If a key ring-forming step is consistently failing, it may be necessary to reconsider the entire strategy. For instance, attempting a direct 7-endo-trig cyclization is often less effective than a strategy involving ring-closing metathesis or a ring expansion.
Section 2: Troubleshooting Guide for Key Azepine Synthesis Reactions
This section addresses specific, high-impact reactions commonly used in the synthesis of azepine cores and their derivatives.
Ring-Closing Metathesis (RCM)
RCM is a powerful tool for forming the seven-membered azepine ring, but it is highly sensitive to substrate, catalyst, and reaction conditions.
Question: My RCM reaction to form a dihydroazepine is either stalling or producing oligomers. How can I favor the desired intramolecular cyclization?
Answer: This is a classic RCM problem where the rate of intermolecular reaction competes with or exceeds the rate of the desired intramolecular cyclization. The solution lies in manipulating the reaction conditions to favor the intramolecular pathway.
Causality: The formation of the seven-membered ring requires the two terminal alkene "arms" of the precursor to come into proximity. High concentrations increase the probability of one molecule's reactive olefin finding another molecule before it can find its own tail, leading to oligomerization.
Core Strategy: High Dilution
The most critical parameter to control is concentration. Running the reaction under high dilution conditions (0.001–0.005 M) is standard practice for medium-sized rings. This dramatically reduces the frequency of intermolecular collisions.
Experimental Protocol: High Dilution RCM via Syringe Pump Addition
-
Setup: In a reaction vessel (e.g., a round-bottom flask with a condenser), add the Grubbs catalyst (1-5 mol%) to the bulk of the degassed solvent (e.g., anhydrous toluene or dichloromethane).
-
Degassing: Ensure the solvent is thoroughly degassed via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. Oxygen can deactivate the ruthenium catalyst.
-
Substrate Preparation: Dissolve the diene precursor in a separate, smaller volume of the same degassed solvent.
-
Slow Addition: Using a syringe pump, add the substrate solution to the heated (40-80 °C for toluene) catalyst solution over a prolonged period (e.g., 4-12 hours). This maintains a pseudo-high dilution environment, keeping the instantaneous concentration of the substrate very low.
-
Monitoring: Monitor the reaction by TLC or LCMS. If the starting material is consumed but the product is not forming, it may indicate catalyst deactivation.
Troubleshooting Table: RCM for Azepine Synthesis
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| No Reaction / Stalling | Catalyst deactivation | Use a more robust catalyst (e.g., Grubbs III, Hoveyda-Grubbs II). Ensure strictly anaerobic and anhydrous conditions. | Second and third-generation catalysts have higher thermal stability and tolerance to trace impurities. |
| Oligomer/Polymer Formation | Concentration too high | Implement high dilution conditions (0.001 M) via syringe pump addition. | Favors intramolecular cyclization over intermolecular side reactions by reducing collision frequency between molecules. |
| E/Z Isomer Mixture | Catalyst Choice / Temperature | Use a Z-selective catalyst if the Z-isomer is desired. Lowering the reaction temperature can sometimes influence selectivity. | The stereochemical outcome is often dictated by the specific ligand sphere of the ruthenium catalyst. |
| Starting Material Remains | Poor catalyst turnover | Add a co-catalyst or scavenger like copper(I) iodide (CuI) to remove inhibiting phosphine ligands if using a first-generation catalyst. | Scavengers can remove byproducts that re-coordinate to the metal center and inhibit catalysis. |
Buchwald-Hartwig Amination for Ring Closure
Intramolecular Buchwald-Hartwig amination is another key method for forming the azepine ring, particularly for constructing dibenzo[b,f]azepines.
Question: My intramolecular Buchwald-Hartwig cyclization is giving me low yields and significant amounts of dehalogenated starting material. What's going wrong?
Answer: This outcome points towards a competition between the desired C-N reductive elimination and a protodehalogenation side reaction. This is often caused by an insufficiently reactive catalytic system, the wrong choice of base, or the presence of water.
Mechanistic Insight: The Competing Pathways
Caption: Competing pathways in Buchwald-Hartwig amination for azepine synthesis.
Troubleshooting Strategies:
-
Ligand Choice is Critical: The ligand dictates the reactivity of the palladium center. For challenging 7-membered ring closures, sterically bulky, electron-rich phosphine ligands are required to promote the difficult C-N reductive elimination step. Ligands like SPhos, XPhos, or Buchwald's biphenyl phosphines are excellent starting points.
-
Base Selection: The base plays a more complex role than simple deprotonation. A weak, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOtBu for intramolecular reactions, as it can minimize side reactions.
-
Solvent and Temperature: Aprotic, non-polar solvents like toluene or dioxane are standard. The temperature needs to be high enough for catalysis but not so high that it promotes decomposition. A screen between 80-110 °C is recommended.
-
Strictly Anhydrous Conditions: Water is a poison for this reaction and a source of protons for the protodehalogenation side reaction. Ensure your solvent, base, and glassware are scrupulously dry.
Section 3: Purification Strategies to Preserve Yield
Significant yield loss frequently occurs during product isolation and purification. Azepine derivatives can be particularly challenging due to their polarity and potential for metal contamination.
Question: My crude product looks good by LCMS, but I lose over 50% of my material during silica gel chromatography. How can I improve my recovery?
Answer: Losing half of your product on silica is a common and frustrating problem. It usually indicates that your compound is either unstable on silica or is binding irreversibly.
Troubleshooting Purification:
-
Deactivate the Silica: Basic nitrogen atoms in your azepine core can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to streaking and poor recovery.
-
Solution 1: Neutralization. Pre-treat your column by flushing it with a solvent system containing a small amount of a volatile base, such as 1% triethylamine (Et₃N) or 0.5% ammonium hydroxide in your eluent. This deprotonates the silanol groups, "capping" them to prevent strong binding of your amine product.
-
Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a C18-functionalized reverse-phase silica gel.
-
-
Remove Trace Metals: If your synthesis involved a transition metal catalyst (e.g., Pd, Ru), trace amounts of the metal can contaminate your product and cause decomposition on the column.
-
Solution: Before chromatography, stir your crude product solution with a metal scavenger (e.g., silica-bound thiol or QuadraSil®) for a few hours, then filter and concentrate. This can dramatically improve the stability of your compound.
-
-
Avoid Chromatography Altogether: If the compound is clean enough, consider alternative purification methods.
-
Crystallization: If your compound is a solid, attempt to crystallize it from a suitable solvent system. This is the most effective method for achieving high purity and can be scaled up easily.
-
Trituration: If the impurities are significantly more soluble than your product, you can often purify the material by suspending the crude solid in a solvent that dissolves the impurities but not the product, then filtering.
-
References
-
Synthesis of Seven-Membered Rings - Chemical Reviews - [Link]
-
Ring-Closing Metathesis - Chemical Reviews - [Link]
-
Recent advances in olefin metathesis - Nature Chemistry - [Link]
-
Z-Selective Olefin Metathesis - Journal of the American Chemical Society - [Link]
-
Buchwald-Hartwig Amination - Chemical Science - [Link]
Technical Support Center: Troubleshooting Low Yield in Amidation Reactions
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions. The formation of an amide bond is a fundamental transformation in organic synthesis, yet it can be fraught with challenges leading to disappointing yields.[1][2] This resource provides a structured, question-and-answer approach to diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
This guide is divided into three main sections:
-
Starting Material & Pre-Reaction Checks: Issues related to the integrity and preparation of your reactants and environment.
-
Reaction Conditions & Reagent Choice: Problems arising from the selection of coupling agents, solvents, bases, and other reaction parameters.
-
Work-up & Side Reactions: Challenges encountered during product isolation and purification, including the identification of unwanted byproducts.
Section 1: Starting Material & Pre-Reaction Checks
Q1: My reaction has failed or the yield is very low, and I've recovered most of my starting carboxylic acid. What went wrong?
This is a classic sign of failed carboxylic acid activation.[3] The first step in nearly all modern amidation reactions is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, creating a reactive intermediate that the amine can attack.[4] If this activation step is inefficient, the amine, a relatively poor nucleophile, will not react.
-
Moisture is the Enemy: The most common culprit is the presence of water. Coupling reagents and the activated intermediates are highly sensitive to hydrolysis.[3] Water can quench the coupling reagent or hydrolyze the activated ester back to the carboxylic acid.[3]
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents, either freshly distilled from an appropriate drying agent or from a sealed bottle over molecular sieves.[3][5] Molecular sieves can also be added directly to the reaction, but ensure they are properly activated.[6]
-
-
Reagent Quality: Coupling reagents, especially carbodiimides like EDC and DCC, can degrade upon improper storage.
-
Solution: Use fresh reagents whenever possible and store them under an inert atmosphere in a desiccator.[5]
-
-
Acid-Base Neutralization: Before the coupling reagent has a chance to act, your carboxylic acid and amine can form an unreactive ammonium-carboxylate salt.[6]
-
Solution: Pre-activation of the carboxylic acid is often a good strategy. Stir the carboxylic acid, coupling reagent, and any additives (like HOBt) in your anhydrous solvent for 15-30 minutes before adding the amine.[3] If your amine is provided as a hydrochloride or other salt, an equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) must be added to liberate the free amine.[7]
-
Q2: I'm using an amine hydrochloride salt, but the reaction isn't working even after adding a base. Why?
The choice and amount of base are critical.
-
Insufficient Base: You need at least one equivalent of base to neutralize the amine salt and free the nucleophilic amine. Many protocols, especially with uronium/aminium reagents like HATU, call for two or more equivalents.[3] One equivalent is for the amine salt, and the other is to facilitate the coupling reaction itself.[8]
-
Incorrect Base Type: Avoid using strong, nucleophilic bases which can compete with your desired amine in attacking the activated acid.
Section 2: Reaction Conditions & Reagent Choice
Q3: How do I choose the right coupling reagent? There are so many options.
The choice is critical and depends on your substrates, budget, and sensitivity to side reactions like racemization.[1][3]
-
Carbodiimides (EDC, DCC, DIC): These are economical and widely used.[10] DCC is common in solution-phase synthesis, but its dicyclohexylurea (DCU) byproduct is often insoluble, complicating purification.[10][11] DIC is preferred for solid-phase synthesis because its byproduct is more soluble.[10] EDC is the reagent of choice for aqueous media or when easy work-up is desired, as its urea byproduct is water-soluble.[10][12]
-
Key Consideration: Carbodiimides on their own can lead to racemization of chiral carboxylic acids and the formation of a stable N-acylurea byproduct, which halts the reaction.[12][13] To prevent this, they are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[3][12]
-
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents are highly reactive, fast, and generally give high yields, making them excellent for difficult or sterically hindered couplings.[1][10][14] HATU is often considered the gold standard due to its high reactivity and ability to suppress racemization.[1][10]
-
Phosphonium Salts (PyBOP, PyAOP): These are also very reactive and are known for low racemization levels.[2][3] They are a good alternative to uronium salts and do not cause guanidinylation, meaning they can be used in excess to drive slow reactions to completion.[15]
Caption: Carbodiimide-mediated amidation with an HOBt additive.
Data & Protocols
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Advantages | Disadvantages | Key Considerations |
| Carbodiimide | EDC, DCC, DIC | Inexpensive, widely available. | Moderate reactivity, high risk of racemization and N-acylurea formation without additives. [10][12] | Must be used with an additive like HOBt or OxymaPure. [12] |
| Uronium/Aminium | HATU, HBTU | High reactivity, fast, low racemization. [1][14]Excellent for difficult couplings. [10] | More expensive, can cause guanidinylation of the amine if used in excess. [15] | Stoichiometry should be carefully controlled; use slight excess of the acid relative to the coupling agent. [12] |
| Phosphonium | PyBOP, PyAOP | High reactivity, very low racemization, no guanidinylation. [3][15] | Expensive, can be less stable than uronium salts. | Can be used in excess to drive slow reactions to completion. [15] |
Protocol 1: General Procedure for Amidation using HATU
This protocol is a robust starting point for many substrate combinations.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equivalent) to a flame-dried flask.
-
Dissolution: Dissolve the acid in an anhydrous solvent (e.g., DMF or DCM, ~0.1-0.5 M).
-
Activation: Add HATU (1.0-1.2 equivalents) to the solution, followed by a non-nucleophilic base like DIPEA (2.0-3.0 equivalents). [3]4. Pre-activation: Stir the mixture at room temperature for 15-30 minutes. You are pre-forming the active ester. [3]5. Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture. If the amine is an HCl salt, ensure enough base was added to neutralize it.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with dilute acid (e.g., 1N HCl) to remove excess amine/base, then with dilute base (e.g., sat. NaHCO₃) to remove excess acid/HOBt, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary. [3]
References
-
Nakajima, N., & Ikada, Y. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]
-
McKinnell, M., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]
-
JoVE. (2023). Preparation of Amides. JoVE. Retrieved from [Link]
-
(n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
Guchhait, S. K., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]
-
Badland, M., et al. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. Retrieved from [Link]
-
Charville, H., et al. (2011). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]
-
Isse, A. A., & Gennaro, A. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]
-
Valente, A. X. C. N., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. MDPI. Retrieved from [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. Retrieved from [Link]
-
Jadhav, S. A., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]
-
Khan Academy. (2014). Preparation of amides using DCC. YouTube. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. Reddit. Retrieved from [Link]
-
Jad, Y. E., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. Retrieved from [Link]
-
Sabatini, M. T., et al. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]
-
Habeych, E. A., et al. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC - NIH. Retrieved from [Link]
-
(n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate. Retrieved from [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2023). Amidation Reaction. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2015). What are the best reaction conditions for an amidation reaction using EDC?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iris.uniss.it [iris.uniss.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. bachem.com [bachem.com]
- 13. Carbodiimide - Wikipedia [en.wikipedia.org]
- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 16. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Azepin-2-one Synthesis
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of azepin-2-one, with a primary focus on its most commercially significant derivative, ε-caprolactam. The synthesis of this seven-membered lactam, a crucial monomer for Nylon 6 production, is dominated by the Beckmann rearrangement of cyclohexanone oxime.[1][2] While fundamentally robust, this reaction is sensitive to a range of parameters that can significantly impact yield, purity, and process safety.
This document is structured to provide immediate, actionable solutions to common experimental challenges. It moves beyond simple procedural lists to explain the causal relationships between reaction conditions and outcomes, empowering you to troubleshoot effectively and optimize your synthesis protocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most industrially relevant method for synthesizing azepin-2-one (ε-caprolactam)?
A1: The archetypal and most widely used industrial method is the Beckmann rearrangement of cyclohexanone oxime.[3] This reaction involves treating the oxime with a strong acid, which catalyzes its transformation into the corresponding lactam.[1] The vast majority of global ε-caprolactam production relies on this foundational reaction, valued for its efficiency and scalability.[4]
Q2: What are the most critical parameters to control during the Beckmann rearrangement for optimal results?
A2: Success hinges on the precise control of several key parameters:
-
Catalyst Choice and Concentration: Strong Brønsted acids like concentrated sulfuric acid or oleum are traditional catalysts.[5][6] However, the choice of acid and its concentration directly influences reaction rate and the formation of byproducts.
-
Temperature: The Beckmann rearrangement is highly exothermic.[6] Inadequate temperature control can lead to runaway reactions and favor side reactions, particularly fragmentation.
-
Solvent System: The choice of solvent is critical and depends on the catalyst used. For many acid-catalyzed rearrangements, the acid itself can act as the solvent, or aprotic solvents may be used.[2]
-
Purity of Starting Materials: Impurities in the cyclohexanone oxime can interfere with the reaction and complicate purification.
Q3: What are the common side reactions that compete with azepin-2-one formation?
A3: The most significant competing reaction is the Beckmann fragmentation .[1] This pathway becomes more prominent under certain conditions and with specific substrates, leading to the formation of nitriles and other undesired products. Careful selection of the promoting reagent and solvent can minimize fragmentation.[1] Additionally, hydrolysis of the product can occur if excess water is present, and polymerization can be an issue during workup and purification.
Q4: Are there more sustainable or "greener" alternatives to the traditional sulfuric acid-catalyzed process?
A4: Yes, significant research has focused on developing more environmentally benign methods to address the large-scale production of ammonium sulfate as a byproduct in the traditional process.[7] Promising alternatives include:
-
Solid Acid Catalysts: Zeolites and other solid acids have been successfully applied, particularly for vapor-phase rearrangements, which can simplify catalyst recovery and reduce waste.[5][8]
-
Ionic Liquids: Brønsted acidic ionic liquids have been shown to act as both catalyst and reaction medium, offering high conversion and selectivity with potential for recycling.[9]
-
Mechanochemistry: Solvent-free mechanochemical procedures using reagents like p-tosyl imidazole have been developed, aligning with green chemistry principles.[10]
Troubleshooting Guide: From Low Yields to Purification Hurdles
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Problem 1: The reaction yield is very low or no product is formed.
-
Potential Cause 1: Inactive or Insufficient Catalyst.
-
Explanation: Strong acids are the primary drivers of the reaction. If the acid is old, has absorbed moisture, or is used in insufficient molar equivalents, the activation of the oxime's hydroxyl group will be inefficient.[2]
-
Recommended Solution: Use a fresh, anhydrous grade of the acid catalyst (e.g., concentrated H₂SO₄ or oleum). Ensure the molar ratio of acid to oxime is appropriate for the chosen protocol; industrial processes often use a specific acid/oxime ratio to drive the reaction to completion.[6] For alternative catalysts like cyanuric chloride, ensure the co-catalyst (e.g., zinc chloride) is also active.[5]
-
-
Potential Cause 2: Reaction Temperature is Too Low.
-
Explanation: While the reaction is exothermic, an initial activation energy must be overcome. If the reaction mixture is not heated sufficiently to initiate the rearrangement, the conversion will be negligible.
-
Recommended Solution: Monitor the internal temperature of the reaction. Gradually increase the temperature to the range specified in your protocol (typically 70-120 °C for many systems). Be prepared to apply cooling once the exothermic reaction begins.
-
-
Potential Cause 3: Poor Quality of Cyclohexanone Oxime.
-
Explanation: The starting oxime must be pure and dry. The presence of unreacted cyclohexanone or residual hydroxylamine from the oximation step can lead to side reactions. Water is particularly detrimental as it can hydrolyze the activated intermediate and the final product.
-
Recommended Solution: Ensure the cyclohexanone oxime is thoroughly dried before use. Recrystallization may be necessary if impurities are suspected.
-
Problem 2: Significant amounts of byproducts are observed, particularly those from Beckmann fragmentation.
-
Potential Cause: Inappropriate Catalyst or Solvent Conditions.
-
Explanation: The balance between rearrangement and fragmentation is highly dependent on the stability of the intermediates formed. The choice of acid and solvent dictates this stability.[1] Some systems are inherently more prone to fragmentation.
-
Recommended Solution: If fragmentation is a major issue, consider changing the catalytic system. While sulfuric acid is common, reagents like polyphosphoric acid (PPA), or milder conditions using tosyl chloride or cyanuric chloride can favor the desired rearrangement.[1][5] The solvent choice is also key; aprotic solvents are often used with sulfonate esters to minimize side reactions.[2]
-
Problem 3: The reaction is violently exothermic and difficult to control.
-
Potential Cause: Reaction Scale and Rate of Reagent Addition.
-
Explanation: The Beckmann rearrangement has a large heat of reaction.[6] Adding the catalyst or substrate too quickly, especially on a larger scale, can overwhelm the cooling capacity of the apparatus, leading to a dangerous thermal runaway.
-
Recommended Solution:
-
Controlled Addition: Add the catalyst or substrate portion-wise or via a dropping funnel, carefully monitoring the internal temperature.
-
Efficient Cooling: Ensure your reaction vessel is immersed in an adequately sized ice bath or is connected to a powerful cryostat.
-
Consider Microreactors: For process development, microreactors offer superior heat and mass transfer properties, enabling excellent temperature control and improved safety for highly exothermic reactions.[6]
-
-
Problem 4: The final product is difficult to purify.
-
Potential Cause 1: Incomplete Neutralization.
-
Explanation: After the reaction, a large amount of strong acid catalyst remains. If not properly neutralized (e.g., with ammonia or sodium hydroxide), the acidic product will be difficult to extract and may degrade during distillation.
-
Recommended Solution: Carefully neutralize the reaction mixture with a suitable base while cooling in an ice bath. Monitor the pH to ensure it reaches a neutral or slightly basic state before proceeding with extraction.
-
-
Potential Cause 2: Co-extraction of Impurities.
-
Explanation: Organic-soluble byproducts and unreacted starting materials can be carried through the extraction process, contaminating the final product.
-
Recommended Solution: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, toluene). Follow this with a brine wash to remove residual water and some water-soluble impurities. For final purification, vacuum distillation or recrystallization are standard methods.[11] The choice of purification strategy depends on the physical properties of azepin-2-one and its impurities.[12]
-
Data Presentation & Optimization
Effective optimization requires a systematic approach. The following table summarizes the influence of key parameters on the synthesis of azepin-2-one.
| Parameter | General Effect on Reaction | Recommendations & Considerations |
| Catalyst | Determines reaction mechanism and rate. Strong Brønsted acids (H₂SO₄, PPA) are highly effective but can generate significant waste.[2] Lewis acids (PCl₅, SOCl₂) and other reagents (TsCl) offer alternative pathways.[5] | For high yield, H₂SO₄ or oleum are standard.[6] For greener processes, explore solid acid catalysts like zeolites or recyclable ionic liquids.[5][9] The choice can significantly affect the byproduct profile. |
| Solvent | Influences reagent solubility and can stabilize or destabilize reaction intermediates. Aprotic solvents (DCM, acetonitrile) are common for milder reagents.[2] In many industrial processes, the acid catalyst also serves as the solvent. | Match the solvent to the catalyst system. Ensure the solvent is anhydrous to prevent hydrolysis. The product, ε-caprolactam, is a solid at room temperature, which may influence solvent choice for workup. |
| Temperature | Strongly affects reaction rate and selectivity. Higher temperatures increase the rate but may also promote side reactions like fragmentation or decomposition. The reaction is highly exothermic. | Maintain a controlled temperature, typically between 70-120 °C. Use controlled reagent addition and efficient cooling to manage the exotherm.[6] Lower temperatures may be possible with highly active catalysts. |
| Substrate Conc. | Higher concentrations can increase the reaction rate but also make thermal control more challenging. | Start with moderate concentrations during optimization. In scaled-up processes, concentration is a key parameter for process efficiency and safety. |
Experimental Protocol: Synthesis of ε-Caprolactam
This protocol describes a representative lab-scale synthesis via the Beckmann rearrangement. Safety Precaution: This reaction involves highly corrosive acids and is exothermic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Step 1: Preparation of Cyclohexanone Oxime (if not commercially available)
-
Dissolve 10.0 g of hydroxylamine hydrochloride in 25 mL of water in a flask.
-
In a separate beaker, dissolve 11.0 g of sodium carbonate in 35 mL of water.
-
Cool both solutions in an ice bath. Slowly add the sodium carbonate solution to the hydroxylamine hydrochloride solution with stirring.
-
Add 10.2 mL (9.8 g) of cyclohexanone to the resulting hydroxylamine solution.
-
Stir vigorously for 15 minutes. The oxime will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Beckmann Rearrangement
-
Set up a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in an ice-water bath.
-
Carefully add 25 mL of concentrated sulfuric acid to the flask and cool to below 10 °C.
-
Slowly add 10.0 g of dry, powdered cyclohexanone oxime in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture in a water bath at 80-90 °C for 20 minutes. The solution should become clear.
Step 3: Workup and Isolation
-
Cool the reaction mixture back down in a large ice bath.
-
Very slowly and carefully, pour the cooled reaction mixture onto 100 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralize the acidic solution by slowly adding concentrated aqueous ammonia or a saturated sodium hydroxide solution. This step is highly exothermic; maintain cooling and add the base slowly until the pH is ~7-8.
-
Transfer the neutralized solution to a separatory funnel and extract the ε-caprolactam with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude ε-caprolactam.
Step 4: Purification
-
The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent like petroleum ether or a mixture of toluene and hexane.
Visualizations
Experimental Workflow Diagram
The following diagram outlines the key stages in the synthesis and purification of azepin-2-one.
Caption: Workflow for Azepin-2-one Synthesis.
Reaction Mechanism Overview
This diagram illustrates the core mechanistic steps of the acid-catalyzed Beckmann rearrangement.
Caption: Key Steps in the Beckmann Rearrangement.
References
-
Wikipedia. Beckmann rearrangement. [Link]
-
Journal of Chemical and Pharmaceutical Research. Application of different catalysts in Beckmann Rearrangement. [Link]
-
ACS Publications. The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. [Link]
-
Denmark Group. The Beckmann Rearrangement. [Link]
-
ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
ResearchGate. Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. [Link]
-
Patsnap Eureka. Novel Beckmann rearrangement method for preparing caprolactam from cyclohexanone oxime. [Link]
-
RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. [Link]
-
Merchant Research & Consulting Ltd. Environmental Issues Have Substantial Impact on Caprolactam Market. [Link]
-
BNN Breaking. What is Caprolactam and Why Is It Essential for Nylon 6?. [Link]
-
ACS Publications. Generation of Functionalized Azepinone Derivatives via a (4 + 3)- Cycloaddition of Vinyl Ketenes and α‐I. [Link]
-
Royal Society of Chemistry. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. [Link]
-
National Institutes of Health. A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid. [Link]
-
ResearchGate. Preparation of Azepinones | Request PDF. [Link]
-
NexantECA. Ammonium sulfate and caprolactam: The long goodbye. [Link]
-
UCM. Caprolactam production Process. [Link]
-
KROHNE Group. Caprolactam production in the organic chemical process. [Link]
-
MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]
-
National Institutes of Health. Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. [Link]
-
National Institutes of Health. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]
-
ResearchGate. Synthesis of 1,3-dihydro-2H-benzo[d]azepin-2-ones (microreview). [Link]
-
STM Journals. Azepines, Chemistry, Synthesis and Reactions. [Link]
-
MDPI. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]
-
National Institutes of Health. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]
-
ACS Publications. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. [Link]
-
Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]
-
YouTube. Organic Chemistry II - Solving a Multistep Synthesis Problem. [Link]
-
SlideShare. Synthesis and reactions of Seven membered heterocycle-Azepines. [Link]
-
YouTube. Review Problems of One & Two Group Disconnections | Designing Organic Syntheses by Stuart Warren. [Link]
Sources
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 5. jocpr.com [jocpr.com]
- 6. Novel Beckmann rearrangement method for preparing caprolactam from cyclohexanone oxime - Eureka | Patsnap [eureka.patsnap.com]
- 7. Ammonium sulfate and caprolactam: The long goodbye [dev.nexanteca.com]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. krohne.com [krohne.com]
- 12. teledynelabs.com [teledynelabs.com]
Technical Support Center: Purification of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Welcome to the technical support center for the purification of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound.
I. Understanding the Compound and Potential Impurities
This compound is a substituted caprolactam derivative. A common synthetic route to this and similar 3-aryl substituted lactams involves a two-step process:
-
Michael Addition: A conjugate addition of a 3-hydroxyphenyl nucleophile to an N-methyl-α,β-unsaturated caprolactam acceptor.[1][2][3]
-
Reduction: Subsequent reduction of the remaining double bond in the caprolactam ring to yield the saturated product.
This synthetic pathway can introduce a variety of impurities that need to be addressed during purification.
Predicted Impurity Profile
| Impurity Type | Specific Examples | Origin |
| Unreacted Starting Materials | N-methyl-α,β-unsaturated caprolactam, 3-Hydroxyphenol | Incomplete reaction in either the Michael addition or reduction step. |
| Michael Addition Byproducts | Di-addition products, O-alkylation products, polymerization products. | Side reactions of the highly reactive Michael acceptor. |
| Reduction Byproducts | Partially reduced intermediates, over-reduced products (e.g., ring opening). | Incomplete or overly aggressive reduction conditions. |
| Reagent-Derived Impurities | Base catalysts (e.g., alkoxides, carbonates), reducing agents and their byproducts (e.g., borohydride salts, metal catalysts).[4] | Reagents used in the synthesis. |
| Solvent Residues | THF, DMF, Acetonitrile, Alcohols. | Solvents used in the reaction and work-up. |
II. Purification Workflow: A Strategic Approach
A multi-step purification strategy is often necessary to achieve high purity of the target compound. The following workflow provides a logical sequence for isolating this compound.
Caption: General purification workflow for this compound.
III. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Aqueous Work-up and Extraction
Q1: My crude product is an intractable oil after solvent evaporation. What should I do?
A1: This is a common issue, often due to residual high-boiling solvents (like DMF) or polymeric byproducts.
-
Troubleshooting Steps:
-
Co-evaporation: Dissolve the oil in a volatile solvent like methanol or toluene and re-evaporate under reduced pressure. Repeating this process can help azeotropically remove residual high-boiling solvents.
-
Trituration: If co-evaporation fails, attempt to solidify the oil by triturating with a non-polar solvent in which the product is poorly soluble but the impurities are more soluble (e.g., hexanes, diethyl ether, or a mixture). Sonication can aid in inducing crystallization.
-
Acid-Base Extraction: Given the phenolic hydroxyl group, an acid-base extraction can be highly effective. Dissolve the crude oil in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the phenol, moving it into the aqueous layer. The organic layer will retain non-acidic impurities. Subsequently, acidify the aqueous layer with a mild acid (e.g., 1M HCl) to re-protonate the phenol and extract it back into an organic solvent.
-
Q2: I am observing a significant amount of my product in the aqueous layer during extraction, even at neutral pH. Why is this happening?
A2: The lactam and hydroxyl functionalities can impart some water solubility, especially if the organic solvent used for extraction is not sufficiently non-polar.
-
Troubleshooting Steps:
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine wash). This will decrease the polarity of the aqueous phase and drive your compound into the organic layer.
-
Solvent Choice: Use a more effective extraction solvent. If you are using diethyl ether, consider switching to ethyl acetate or dichloromethane, which are more polar and may better solvate your product.
-
Multiple Extractions: Perform multiple extractions (3-5 times) with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.
-
Column Chromatography
Q3: My compound is streaking badly on the silica gel column, leading to poor separation. What is the cause and how can I fix it?
A3: Streaking, or tailing, of polar compounds like yours on silica gel is often due to strong interactions between the polar functional groups (hydroxyl and lactam) and the acidic silanol groups on the silica surface.
-
Troubleshooting Steps:
-
Mobile Phase Modification:
-
For Basic/Neutral Compounds: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent. This will cap the acidic silanol groups and improve peak shape.
-
For Acidic Compounds: Adding a small amount of acetic acid (0.1-1%) to the eluent can improve the elution of acidic compounds.
-
-
Change of Stationary Phase:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) is often more effective.
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying compounds that are sensitive to the acidity of silica.
-
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, dry loading is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column. This ensures a narrow starting band.
-
Q4: I can't seem to separate my product from a close-running impurity. What are my options?
A4: Improving resolution in column chromatography requires optimizing several parameters.
-
Troubleshooting Steps:
-
Solvent System Optimization: Systematically screen different solvent systems. A common approach is to use a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). Try different ratios and also consider a third solvent component to fine-tune the polarity.
-
Gradient Elution: A shallow solvent gradient can effectively separate closely eluting compounds. Start with a low polarity mobile phase and gradually increase the polarity over the course of the separation.
-
Column Dimensions: Use a longer, narrower column for better separation efficiency. Also, ensure you are not overloading the column; a general rule of thumb is to load 1-5% of the mass of the stationary phase.
-
Recrystallization
Q5: I am having trouble finding a suitable solvent for recrystallization. What is the best approach?
A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your purified (by column) compound in various solvents at room temperature and upon heating. Good candidates often include alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene).
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be used. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[5][6]
-
Q6: My compound is not crystallizing out of solution upon cooling, even though the solution appears saturated. What can I do?
A6: This phenomenon is called supersaturation. Several techniques can be used to induce crystallization.
-
Troubleshooting Steps:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can serve as nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the supersaturated solution. This "seed" crystal will provide a template for further crystallization.
-
Reduce Temperature: If cooling to room temperature is not sufficient, place the flask in an ice bath to further decrease the solubility of your compound.
-
Reduce Solvent Volume: If you have added too much solvent, you can carefully evaporate some of it to re-establish a saturated solution and then allow it to cool again.
-
IV. Step-by-Step Experimental Protocol: A General Guideline
The following is a generalized protocol for the purification of this compound. This should be adapted based on the specific impurity profile of your crude product.
Preparative Column Chromatography (Normal Phase)
-
Column Preparation: Pack a glass column with silica gel (60 Å, 230-400 mesh) in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). A good starting point for the eluent composition can be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the target compound.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting with the chosen solvent system. If separation is poor, a shallow gradient of increasing polarity (e.g., from 20% ethyl acetate in hexanes to 50% ethyl acetate in hexanes) can be employed.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Recrystallization
-
Solvent Selection: Based on prior screening, select an appropriate recrystallization solvent or solvent pair.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the solid obtained from chromatography to just dissolve it.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. If necessary, further cool the flask in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
V. Visualization of Key Concepts
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.
VI. References
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Conjugate additions to phenylglycinol-derived unsaturated delta-lactams. Enantioselective synthesis of uleine alkaloids. The Journal of Organic Chemistry. Available at: [Link]
-
Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation of ketones. Organic Chemistry Frontiers. Available at: [Link]
-
Treatment of X-oil waste of caprolactam manufacture by catalytic hydrogenation. ResearchGate. Available at: [Link]
-
Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3. MDPI. Available at: [Link]
-
Recrystallization. University of California, Los Angeles. Available at: [Link]
-
Recrystallization. ChemTalk. Available at: [Link]
-
Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. Available at: [Link]
Sources
- 1. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 2. Conjugate additions to phenylglycinol-derived unsaturated delta-lactams. Enantioselective synthesis of uleine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation of ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Stability of Hexahydro-azepin-2-one Derivatives
Here is the technical support center for "Stability Issues of Hexahydro-azepin-2-one Derivatives".
Welcome to the technical support guide for hexahydro-azepin-2-one (ε-caprolactam) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who utilize these versatile seven-membered lactam scaffolds. Understanding and controlling the stability of these molecules is paramount for reproducible experimental outcomes, from chemical synthesis and polymerization to the formulation of active pharmaceutical ingredients.
This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of these compounds. We will explore the primary degradation pathways and provide robust troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter in the laboratory.
Section 1: Fundamental Principles of Lactam Ring Stability
The stability of a hexahydro-azepin-2-one derivative is intrinsically linked to the chemistry of its seven-membered lactam ring. While generally more stable than smaller, more strained lactam rings (like β-lactams), this ε-lactam is still susceptible to several degradation pathways. The core vulnerability lies in the amide bond within the ring, which can be cleaved under various conditions.
The primary drivers of instability are:
-
Hydrolysis: The most common degradation pathway, involving the cleavage of the amide bond by water to yield the corresponding linear amino acid. This reaction is highly dependent on pH.
-
Thermal Stress: High temperatures can induce decomposition, either through hydrolysis, oxidation, or, in the case of polymers, complex depolymerization and chain scission reactions.[1][2]
-
Photodegradation: Exposure to ultraviolet (UV) radiation can initiate photooxidative processes, leading to the formation of radicals and subsequent degradation of the molecule.[3]
Substituents on the ring or the amide nitrogen can significantly alter the electronic and steric properties of the lactam, thereby influencing its susceptibility to these degradation pathways.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments involving hexahydro-azepin-2-one derivatives.
Issue 1: I'm observing a loss of compound potency or concentration in my aqueous stock solution over time. What is happening?
Answer: This is a classic sign of hydrolytic degradation. The lactam ring in your derivative is likely undergoing cleavage, converting it into an inactive, ring-opened ε-aminocaproic acid derivative.[4][5]
Causality: The amide bond in the lactam ring is susceptible to nucleophilic attack by water. This reaction can be catalyzed by both acid and base.[6][7]
-
Under acidic conditions (low pH): The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.
-
Under basic conditions (high pH): The hydroxide ion (OH⁻) is a powerful nucleophile that directly attacks the carbonyl carbon.[7]
Most lactams exhibit a U-shaped stability profile with respect to pH, with maximum stability typically found in the slightly acidic to neutral range (pH 4-7).[6]
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your stock solution. If it is significantly acidic or basic, this is the likely cause.
-
Buffer Selection: Prepare future stock solutions in a buffered system. Select a buffer that maintains the pH within the optimal stability range for your specific derivative (if unknown, start with pH 6.0-7.0).
-
Temperature Control: Hydrolysis is temperature-dependent. Store aqueous solutions at refrigerated (2-8°C) or frozen temperatures to significantly slow the degradation rate.[7] Avoid repeated freeze-thaw cycles by aliquoting solutions.
-
Forced Degradation Study: To confirm hydrolysis as the degradation pathway, perform a forced degradation study (see Protocol 1) to identify the degradation products under acidic and basic conditions and compare them to what you observe in your stock solution.
Issue 2: My sample turned yellow and I see unexpected peaks in my analysis after a high-temperature reaction or purification step (e.g., distillation). Why?
Answer: You are likely observing thermal degradation. High temperatures can provide the activation energy needed for various decomposition reactions, including oxidation (if air is present) and side reactions related to polymerization or rearrangement.
Causality: For monomeric derivatives, heating can lead to complex side reactions. For polymers like poly(ε-caprolactam), thermal degradation occurs in a two-step process:
-
Ester Pyrolysis: A statistical rupture of the polymer chains.[2]
-
Unzipping Depolymerization: Formation of the ε-caprolactam monomer.[2]
The presence of impurities, such as residual catalysts from synthesis, can lower the temperature at which degradation begins.[2] Increased branching and network formation can also occur at elevated temperatures during polymerization reactions.[8]
Troubleshooting Steps:
-
Reduce Temperature: Determine the minimum temperature required for your process. For purifications like distillation, consider performing it under a vacuum to lower the boiling point.
-
Inert Atmosphere: If oxidation is suspected (often indicated by color change), perform high-temperature steps under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
-
Thermal Analysis: Use Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to determine the precise decomposition temperature of your material. This provides an upper limit for your experimental conditions.[9][10]
-
Purify Before Heating: Ensure starting materials are free from residual catalysts or acidic/basic impurities that could catalyze degradation at lower temperatures.
Issue 3: My solid-state compound or formulated product shows signs of degradation after being stored on the benchtop. What could be the cause?
Answer: Besides potential slow hydrolysis from atmospheric moisture, the most likely cause for degradation of a solid sample exposed to ambient conditions is photodegradation, especially if it was exposed to sunlight or intense laboratory lighting.
Causality: Photodegradation is initiated when chromophoric groups within the molecule absorb UV or visible light.[3] This absorbed energy can lead to the formation of free radicals. In the presence of oxygen, this initiates a chain reaction of photo-oxidation, breaking chemical bonds and leading to discoloration and embrittlement of polymeric materials.[3] While the parent caprolactam does not strongly absorb UV light, many derivatives with aromatic or other chromophoric substituents will be much more susceptible.
Troubleshooting Steps:
-
Protect from Light: Store all hexahydro-azepin-2-one derivatives in amber vials or containers wrapped in aluminum foil to block light.
-
Controlled Storage: Keep samples in desiccators to minimize exposure to moisture and in a cool, dark place like a refrigerator or freezer.
-
Use of Photostabilizers: For formulations or polymers intended for long-term use, consider the inclusion of a photostabilizer. These can be UV absorbers that dissipate light energy or radical scavengers that terminate degradation chain reactions.[3]
-
Photostability Testing: To confirm susceptibility, perform a photostability study by exposing a thin film or solution of the compound to a controlled light source (see Protocol 1) and monitoring for degradation over time.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the most critical factors to control for ensuring the stability of my hexahydro-azepin-2-one derivative?
-
A1: The three most critical factors are pH, temperature, and light . Controlling these three variables will prevent the vast majority of common stability issues. Always store your compounds in neutral, buffered (if in solution), cold, and dark conditions unless your experimental procedure requires otherwise.
-
-
Q2: How do different substituents on the lactam ring affect stability?
-
A2: Substituents can have a profound impact. Electron-withdrawing groups attached to the amide nitrogen can increase the susceptibility of the carbonyl carbon to nucleophilic attack, potentially accelerating hydrolysis.[11] Bulky steric groups near the carbonyl group may hinder the approach of a nucleophile, thereby slowing hydrolysis. The specific effects depend heavily on the nature and position of the substituent.
-
-
Q3: What is the best analytical method for monitoring the stability of my compound?
-
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the gold standard.[12] It allows for the separation and quantification of the parent compound and its degradation products. A good stability-indicating HPLC method is one where all major degradation products are resolved from the parent peak. (See Protocol 2).
-
-
Q4: I am using my derivative in an anionic ring-opening polymerization (AROP). What specific stability issues should I watch out for?
-
A4: In AROP, the primary concerns are side reactions that compete with chain propagation. At higher temperatures (e.g., above 180-200°C), branching reactions can occur, potentially leading to cross-linked networks instead of linear polymers.[8] Another issue is the formation of stable cyclic oligomers, which can terminate chain growth.[8] Careful control of temperature and catalyst/activator concentration is crucial for a successful polymerization.
-
// Node Definitions Start [label="Unexpected Experimental Result\n(e.g., low yield, impurity)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Q1 [label="Was the sample in an\naqueous/protic solution?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Q2 [label="Was the sample heated\nto a high temperature?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Q3 [label="Was the sample exposed\nto light for a prolonged period?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A1 [label="Probable Cause:\nHydrolysis", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A2 [label="Probable Cause:\nThermal Degradation", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; A3 [label="Probable Cause:\nPhotodegradation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Consult Specific\nTroubleshooting Guide", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Q1; Q1 -> A1 [label="Yes"]; Q1 -> Q2 [label="No"]; Q2 -> A2 [label="Yes"]; Q2 -> Q3 [label="No"]; Q3 -> A3 [label="Yes"]; Q3 -> End [label="No"]; A1 -> End; A2 -> End; A3 -> End; } ` Caption: A workflow for diagnosing stability issues.
Section 4: Key Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) Protocol
This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways. This is essential for developing stability-indicating analytical methods.
Materials:
-
Your hexahydro-azepin-2-one derivative
-
Solvent for your compound (e.g., Acetonitrile, Methanol, Water)
-
1 M HCl, 1 M NaOH, 3% H₂O₂
-
HPLC-grade water
-
pH meter, heating block/oven, UV chamber (254/365 nm)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60-80°C for 2-24 hours. Periodically take aliquots, neutralize with NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 1-12 hours. Periodically take aliquots, neutralize with HCl, and analyze by HPLC. Lactam hydrolysis is often much faster under basic conditions.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2-24 hours, protected from light. Analyze by HPLC.
-
Thermal Degradation: Place a solid sample of your compound in an oven at a temperature below its melting point (e.g., 80-100°C) for 24-72 hours. Dissolve a portion and analyze by HPLC.
-
Photolytic Degradation: Expose a solution (e.g., 100 µg/mL) in a quartz cuvette to a UV lamp. Also, expose a solid sample as a thin layer in a petri dish. Analyze at time points (e.g., 0, 4, 8, 24 hours). Run a dark control in parallel.
-
Analysis: For each condition, use HPLC-UV/MS to compare the chromatogram of the stressed sample to an unstressed control. Aim for 10-30% degradation of the main peak to ensure degradation products are visible without completely consuming the parent compound.
Protocol 2: General Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its degradation products.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size)
Mobile Phase (starting conditions):
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
Procedure:
-
Wavelength Selection: If using a DAD, determine the UV absorbance maximum (λ-max) of your parent compound. If not, test at a standard wavelength like 210 nm or 254 nm.
-
Gradient Elution: A gradient method is recommended to ensure separation of potentially more polar (hydrolysis products) and less polar degradants.
-
Example Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
-
Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (typically 25-40°C) to achieve good resolution (>1.5) between the parent peak and all degradation peaks generated from the forced degradation study.
-
Validation: Once optimized, the method should be validated for specificity, linearity, accuracy, and precision as per relevant guidelines to confirm it is "stability-indicating."
Data Summary Table
| Factor | Potential Effect on Stability | Mitigation Strategy | Primary Degradation Pathway |
| Low pH (<4) | Increased rate of degradation | Buffer solution to pH 6-7; Store at low temperature | Acid-catalyzed hydrolysis |
| High pH (>8) | Rapid degradation | Buffer solution to pH 6-7; Store at low temperature | Base-catalyzed hydrolysis[7] |
| High Temp. (>60°C) | Degradation, discoloration, side-reactions | Use minimum necessary temperature; Use inert atmosphere | Thermal decomposition, oxidation[2] |
| UV/Sunlight | Discoloration, loss of potency | Store in amber vials or protect from light | Photo-oxidation[3] |
| Oxidizing Agents | Formation of N-oxides or other oxidized species | Use inert atmosphere; Avoid peroxide-forming solvents | Oxidation |
| Moisture | Slow degradation of solid material over time | Store in a desiccator or under inert gas | Hydrolysis[13] |
References
-
K. A. Kågedal, et al. (1986). Stability of β-lactam antibiotics in bacterial growth media. PubMed Central. [Link]
-
J. M. A. Blair, et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. National Institutes of Health. [Link]
-
A. J. Lin, et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. [Link]
-
M. Jedrinovic, et al. (2020). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. [Link]
-
K. Bush & P. A. Bradford (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. [Link]
-
H. Tsuji, et al. (2019). Photodegradation of biodegradable polyesters: A comprehensive study on poly(L-lactide) and poly(ε-caprolactone). ResearchGate. [Link]
-
M. A. Sabino, et al. (2016). Thermal degradation of poly (ε-caprolactone). ResearchGate. [Link]
-
G. B. R. de Boer, et al. (1971). Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics. Journal of Applied Polymer Science. [Link]
-
L. Zhang, et al. (2023). Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. ACS Publications. [Link]
-
OSHA. (n.d.). Caprolactam. Occupational Safety and Health Administration. [Link]
-
S. Mukherjee, et al. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. The Royal Society of Chemistry. [Link]
-
C. Persenaire, et al. (2001). Mechanisms and kinetics of thermal degradation of poly(epsilon-caprolactone). PubMed. [Link]
-
Wikipedia. (n.d.). Caprolactam. Wikipedia. [Link]
-
Y. Jian, et al. (2014). Control methods of the content of volatile base impurities in caprolactam. ResearchGate. [Link]
- R. L. Formaini & E. K. Brakebill. (1963). Process of hydrolyzing caprolactams.
-
M. Yousif & E. Haddad. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. SpringerLink. [Link]
-
S. Z. Salleh, et al. (2018). Thermal Analysis. RWTH Publications. [Link]
-
A. A. Al-Ghamdi, et al. (2022). Thermal Stability of Polycaprolactone Grafted Densely with Maleic Anhydride Analysed Using the Coats–Redfern Equation. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Ring-opening polymerization. Wikipedia. [Link]
-
Valco Group. (n.d.). Manufacturing process of Caprolactam. Valco Group. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms and kinetics of thermal degradation of poly(epsilon-caprolactone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caprolactam - Wikipedia [en.wikipedia.org]
- 5. valcogroup-valves.com [valcogroup-valves.com]
- 6. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. Thermal Stability of Polycaprolactone Grafted Densely with Maleic Anhydride Analysed Using the Coats–Redfern Equation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. osha.gov [osha.gov]
- 13. Moisture analysis in caprolactam | Metrohm [metrohm.com]
"avoiding by-products in the synthesis of N-substituted caprolactams"
Welcome to the technical support center for the synthesis of N-substituted caprolactams. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of these syntheses. Our focus is on providing practical, field-tested insights to help you minimize by-product formation and maximize the yield and purity of your target compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each entry details the likely cause of the issue and provides a step-by-step protocol for resolution.
Q1: My N-alkylation reaction has a low yield and my NMR shows a complex mixture of products. What's going wrong?
Likely Cause: This is often a multifaceted issue stemming from impure reagents, incorrect stoichiometry, or suboptimal reaction temperature. The most common culprits are residual water in the reaction and impurities in the starting caprolactam. Water will quench the strong base required to deprotonate caprolactam, while other impurities can lead to competing side reactions.
Diagnostic Workflow & Solution:
-
Reagent Purity Check:
-
ε-Caprolactam: Commercial caprolactam can contain oligomers or water. Purify it by recrystallization from a suitable solvent like toluene or cyclohexane, followed by drying under vacuum.[1]
-
Solvent: Ensure your solvent (e.g., THF, DMF, Toluene) is anhydrous. Use freshly distilled solvent from a suitable drying agent or purchase high-quality anhydrous solvent.
-
Alkylating Agent: Distill the alkyl halide if its purity is questionable.
-
-
Reaction Setup Protocol (Anhydrous Conditions):
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.
-
Assemble the reaction apparatus while hot and maintain a positive pressure of inert gas throughout the experiment.
-
Use syringe techniques for transferring anhydrous solvents and liquid reagents.
-
-
Revised Experimental Protocol:
-
Step 1: In a flame-dried, three-neck flask under inert atmosphere, dissolve purified ε-caprolactam in your anhydrous solvent.
-
Step 2: Add a strong base (e.g., sodium hydride, NaH) portion-wise at 0°C. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of sodium caprolactam.
-
Step 3: Slowly add the alkyl halide (1.0-1.1 equivalents) dropwise via syringe, maintaining the temperature at 0°C to control the exotherm.
-
Step 4: Allow the reaction to slowly warm to room temperature and stir for 8-16 hours. Monitor progress by TLC or GC-MS.
-
Step 5: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution at 0°C. Proceed with standard aqueous workup and extraction.
-
This rigorous approach ensures that the base is consumed only for the desired deprotonation and that the resulting anion reacts cleanly with the electrophile.
Q2: I'm synthesizing an N-alkyl caprolactam and getting a significant amount of a sticky, high-molecular-weight solid. How can I prevent this?
Likely Cause: You are observing anionic ring-opening polymerization (AROP) of caprolactam.[2] The caprolactam anion, which is the key intermediate for N-alkylation, is also the initiator for this rapid polymerization. This is especially problematic at elevated temperatures or with a high concentration of the caprolactam anion.
Prevention Strategy: The key is to control the reaction conditions to favor the SN2 reaction (alkylation) over polymerization.
-
Temperature Control: Maintain a low temperature (0°C or below) during the addition of the alkylating agent. Higher temperatures significantly accelerate polymerization.
-
Order of Addition: The preferred method is to add the alkyl halide to the pre-formed solution of sodium caprolactam. This ensures the electrophile is present to react with the anion as it is available. A slow addition rate is critical.
-
Stoichiometry: Avoid using a large excess of the base, as this increases the standing concentration of the initiator anion.
Visualizing the Competing Pathways:
Caption: Competing reaction pathways for the caprolactam anion.
Q3: My N-acylation reaction using a carboxylic acid is not working. Why?
Likely Cause: A direct reaction between a carboxylic acid and caprolactam is generally unsuccessful. The acidic proton of the carboxylic acid will protonate the nitrogen of the caprolactam, forming an unreactive ammonium-carboxylate salt.[3][4] For acylation to occur, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic.
Solution: Carboxylic Acid Activation Methods
-
Conversion to Acyl Chloride (Schotten-Baumann Conditions): This is a robust and widely used method.[5]
-
Step 1 (Activation): Convert the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is typically done in an aprotic solvent like DCM or toluene, and the excess reagent and by-products (HCl, SO₂) are removed under vacuum.
-
Step 2 (Acylation): Dissolve the caprolactam and a non-nucleophilic base (e.g., triethylamine, pyridine) in an anhydrous aprotic solvent (e.g., DCM) at 0°C.
-
Step 3: Slowly add the prepared acyl chloride to the caprolactam solution. The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.[]
-
Step 4: Allow the reaction to proceed to completion, monitoring by TLC, before quenching and workup.
-
-
Use of Coupling Reagents: For sensitive substrates where the formation of an acyl chloride is too harsh, peptide coupling reagents are an excellent alternative.[5][]
-
Common Reagents: Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][7]
-
Protocol:
-
Dissolve the carboxylic acid in an aprotic solvent (e.g., DMF, DCM).
-
Add the coupling reagent (e.g., EDC, ~1.5 eq) and optionally an additive like HOBt (~1.2 eq) to suppress side reactions.
-
Add the caprolactam (~1.1 eq) to the activated mixture.
-
Stir at room temperature until completion. The by-product (e.g., dicyclohexylurea from DCC) can often be removed by filtration.[7]
-
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical parameters to ensure a clean N-substitution reaction?
The three most critical parameters are:
-
Anhydrous Conditions: Water is detrimental in most N-substitution pathways, especially those involving strong bases or highly reactive intermediates like acyl chlorides. It leads to hydrolysis and quenches reactive species.
-
Temperature Control: Many of the undesired side reactions, particularly polymerization, are highly temperature-dependent. Maintaining the recommended temperature profile is essential for selectivity.
-
Purity of Starting Materials: Impurities in the caprolactam, solvent, or the substituting agent can introduce competing reactions or inhibit the primary pathway.
FAQ 2: How do I choose the right solvent?
The solvent choice depends on the reaction type:
-
For N-Alkylation (base-mediated): Aprotic polar solvents like DMF or aprotic nonpolar solvents like THF and Toluene are preferred. They effectively dissolve the caprolactam salt intermediate without interfering with the reaction.
-
For N-Acylation (with acyl chlorides): Aprotic, non-nucleophilic solvents like Dichloromethane (DCM), THF, or Ethyl Acetate are ideal. Avoid protic solvents like alcohols, which would react with the acyl chloride.
-
For reactions with coupling agents: DMF and DCM are the most common choices.
FAQ 3: What are the best practices for purifying the final N-substituted caprolactam product?
Purification strategy depends on the physical properties of your product.
| Method | Best For | Key Considerations |
| Vacuum Distillation | Thermally stable liquids with boiling points >150°C. | Excellent for removing non-volatile impurities (salts, polymer by-products). Ensure the product is stable at the required temperature. |
| Recrystallization | Solid products. | Choose a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble. |
| Column Chromatography | Difficult mixtures or when high purity is essential. | Effective for separating products with similar polarities. Can be time-consuming and require significant solvent volumes. |
| Aqueous Wash/Extraction | Removing unreacted caprolactam and water-soluble salts. | Unreacted ε-caprolactam is water-soluble. A series of aqueous washes during the workup can significantly purify the organic layer containing the N-substituted product. |
Workflow for Synthesis & Purification:
Caption: General workflow for N-substituted caprolactam synthesis.
References
-
Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl) - TÜBİTAK Academic Journals. Available at: [Link]
-
Synthesis of N-Alkylhexahydroazepine by One-step Catalytic Alkylation and Hydrogenation of Caprolactam - ResearchGate. Available at: [Link]
-
Product Stewardship Summary - N-vinyl caprolactam - Ashland. Available at: [Link]
-
(PDF) N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior - ResearchGate. Available at: [Link]
-
Caprolactam production Process - UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. Available at: [Link]
-
Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6) - PMC - NIH. Available at: [Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PubMed Central. Available at: [Link]
-
Caprolactam | C6H11NO | CID 7768 - PubChem - NIH. Available at: [Link]
- US3882102A - Process for the purification of caprolactam - Google Patents.
-
Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
-
Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst - ACS Publications. Available at: [Link]
-
Video: Preparation of Amides - JoVE. Available at: [Link]
Sources
- 1. US3882102A - Process for the purification of caprolactam - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.co.uk]
- 7. Video: Preparation of Amides [jove.com]
Technical Support Center: Scaling Up Production of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Welcome to the technical support center for the synthesis and scale-up of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of transitioning this molecule from bench-scale synthesis to pilot or commercial-scale production. We will address common challenges in a practical, question-and-answer format, grounded in established chemical principles and industrial best practices.
Section 1: Synthetic Pathway & Core Strategy
Q1: What is a viable and scalable synthetic route for this compound?
A robust and scalable synthesis for this target molecule leverages the well-established chemistry of the caprolactam scaffold. The most logical approach consists of a four-stage process, beginning with the formation of a substituted cyclohexanone, followed by oximation, a critical Beckmann rearrangement, and concluding with N-methylation. This strategy isolates key transformations, allowing for process control and optimization at each stage.
The overall synthetic workflow is outlined below:
Each stage presents unique scaling challenges. Stage 1 (Aryl Cyclohexanone Synthesis) is highly dependent on the chosen coupling strategy and requires rigorous optimization of catalyst loading and reaction conditions. Stages 3 and 4, the Beckmann rearrangement and N-methylation, are the most common sources of difficulty during scale-up and are addressed in detail in the following sections.
Section 2: Troubleshooting the Beckmann Rearrangement
The Beckmann rearrangement is the cornerstone of caprolactam synthesis but is notoriously sensitive to process parameters, especially at larger scales.[1] It involves converting the cyclohexanone oxime into the seven-membered lactam ring using an acid catalyst.[2][3]
Q2: We are observing low yields and significant by-product formation during the Beckmann rearrangement. What are the likely causes and solutions?
This is a classic scale-up challenge, often rooted in issues of heat and mass transfer.[4][5] The reaction is typically highly exothermic, and improper control can lead to side reactions and product degradation.[5] The main impurities often identified include unreacted oxime, cyclohexanone, and various condensation products.[6]
The mechanism involves protonation of the oxime's hydroxyl group, creating a good leaving group (water) and initiating a 1,2-alkyl shift.
Troubleshooting Guide: Beckmann Rearrangement
| Problem | Potential Cause | Recommended Action & Rationale |
| Low Conversion | 1. Insufficient Acid Catalyst: The rearrangement requires a stoichiometric amount of strong acid (e.g., oleum, trifluoroacetic acid) to drive the reaction.[7][8] 2. Poor Mixing: Inadequate agitation leads to poor mass transfer between the organic substrate and the acid phase.[9] | 1. Optimize Acid Ratio: Carefully titrate the acid/oxime molar ratio. Start with established literature values (e.g., 1.1 to 1.5 equivalents) and adjust based on in-process controls. 2. Improve Agitation: Switch from magnetic stirring to an overhead mechanical stirrer with appropriate impeller design (e.g., turbine or propeller) to ensure homogeneity.[4] |
| High Impurity Levels | 1. Thermal Runaway/Hotspots: The reaction is highly exothermic. Poor heat dissipation in larger reactors causes localized overheating, leading to decomposition.[5] 2. Water Content: Excess water can hydrolyze the intermediate nitrile cation back to the ketone. | 1. Control Reagent Addition: Add the oxime solution to the acid catalyst slowly and sub-surface to control the reaction rate and temperature. 2. Ensure Efficient Cooling: Use a reactor with a jacketed cooling system and monitor the internal and jacket temperatures closely.[4] 3. Use Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent hydrolysis. |
| Product Darkening/Charring | Aggressive Reaction Conditions: Excessively high acid concentration or temperature can cause sulfonation of the aromatic ring or other degradation pathways. | Moderate Conditions: Consider using a modified mixed-acid system (e.g., oleum and trifluoroacetic acid) which can intensify the reaction at lower temperatures.[6] Perform a Design of Experiments (DoE) to find the optimal balance of temperature and acid strength.[9] |
Section 3: N-Methylation and Impurity Control
Q3: Our N-methylation step is incomplete, and we are observing O-methylation by-products. How can we improve selectivity and conversion?
This issue arises from the ambident nucleophilic nature of the lactam, which has reactive sites at both the nitrogen and the exocyclic oxygen (in its enolate form). The choice of base, solvent, and methylating agent is critical to favor N-alkylation over O-alkylation.
Key Factors for Selective N-Methylation:
-
Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the lactam nitrogen without competing in the alkylation. Sodium hydride (NaH) is a common and effective choice. Weaker bases like potassium carbonate may result in incomplete deprotonation and slower reaction rates.
-
Solvent Effects: Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base (e.g., Na+) without interfering with the nucleophilicity of the lactam anion.
-
Methylating Agent: The "hardness" of the methylating agent influences selectivity. According to Hard and Soft Acids and Bases (HSAB) theory, the nitrogen anion is a "softer" nucleophile than the oxygen anion.
-
"Soft" agents like methyl iodide (MeI) preferentially react at the softer nitrogen center.
-
"Hard" agents like dimethyl sulfate (DMS) can have a higher tendency to react at the harder oxygen center, leading to O-methylation.
-
| Parameter | Recommendation for N-Selectivity | Rationale |
| Base | Sodium Hydride (NaH) or Potassium Hydride (KH) | Irreversibly deprotonates the N-H, creating a persistent anion for reaction. |
| Solvent | Anhydrous THF or DMF | Polar aprotic nature promotes the desired SN2 reaction pathway. |
| Methylating Agent | Methyl Iodide (MeI) | As a "soft" electrophile, it has a higher affinity for the "soft" nitrogen nucleophile. |
| Temperature | 0 °C to Room Temperature | Start the deprotonation at 0 °C to control hydrogen evolution, then allow the reaction to warm to room temperature for the alkylation step to ensure complete reaction. |
Section 4: Purification and Crystallization
Q4: We are struggling with inconsistent crystal forms (polymorphism) and high residual solvent in our final product. What strategies can we employ?
Polymorphism and residual solvents are critical quality attributes (CQAs) that must be controlled, as they can significantly impact the final drug product's solubility, stability, and bioavailability.[9] These issues often stem from poorly understood crystallization processes.
Strategies for Robust Crystallization:
-
Solvent System Screening: The choice of solvent is paramount. A good crystallization solvent system (or anti-solvent system) is one where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Screen a panel of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetone, heptane).
-
Control of Supersaturation: Crystallization is driven by supersaturation. This must be generated slowly and under controlled conditions.
-
Cooling Crystallization: Implement a controlled, linear cooling ramp rather than crash-cooling the batch. A typical rate might be 10-20 °C per hour.
-
Anti-Solvent Addition: Add the anti-solvent slowly to the product solution at a constant temperature to avoid localized, rapid precipitation which can trap impurities and solvent.
-
-
Seeding: Introduce a small quantity of high-purity crystals of the desired polymorph when the solution is slightly supersaturated. This encourages the growth of that specific crystal form and can lead to a more uniform particle size distribution.
-
Drying: Trapped solvent within the crystal lattice is difficult to remove.[9] Ensure the crystallization process yields a non-solvated crystal form. For drying, use a vacuum oven with a nitrogen sweep at a validated temperature well below the product's melting point to remove surface and bound solvent effectively. An online moisture check using an NIR probe can be beneficial for process control.[9]
Section 5: General Scale-Up FAQs
Q5: How do we address heat transfer issues when moving from a 5L glass flask to a 50L reactor?
The surface-area-to-volume ratio decreases dramatically as you scale up.[5] This means a 50L reactor is much less efficient at dissipating heat than a 5L flask.
-
Action: You must rely on the reactor's engineering controls. Use a double-jacketed glass reactor for precise thermal management and ensure the heat transfer fluid is circulating at an adequate rate.[4] Most importantly, control the rate of reaction by slowing the addition of the limiting reagent, thereby controlling the rate of heat generation.[5]
Q6: Our process is not reproducible between batches. What are the key parameters to investigate?
Lack of reproducibility is often due to "hidden variables" that are insignificant at the lab scale but critical in a large reactor.[4][10]
-
Investigation Checklist:
-
Mixing Efficiency: Is the agitation speed and impeller design appropriate for the vessel geometry and reaction viscosity?[4]
-
Reagent Addition Rate: Is the addition rate precisely controlled and consistent batch-to-batch?
-
Temperature Probes: Are the temperature probes calibrated and placed correctly to measure the actual internal temperature, not the wall temperature?
-
Raw Material Quality: Are there variations in the purity or water content of your starting materials and solvents?
-
Q7: What are the primary safety considerations for this synthesis at a pilot scale?
Safety must be paramount.
-
Thermal Hazard Assessment: Perform calorimetric studies (e.g., using a Reaction Calorimeter) on the Beckmann rearrangement to understand the heat of reaction and potential for a thermal runaway.[5]
-
Reagent Handling: Both strong acids (oleum) and methylating agents (DMS, MeI) are highly toxic and corrosive. Use closed-system transfers and ensure appropriate personal protective equipment (PPE) and ventilation are in place.
-
Quenching Procedures: Develop and validate a robust quenching procedure for any reactive intermediates or reagents before workup and disposal.
Section 6: Protocols
Protocol 1: General Procedure for Beckmann Rearrangement of a Substituted Cyclohexanone Oxime
This protocol is a general guideline and must be optimized for the specific substrate.
-
Reactor Setup: Equip a dry, jacketed glass reactor with an overhead stirrer, a thermocouple, a nitrogen inlet, and a controlled-rate addition funnel.
-
Charge Acid: Charge the reactor with the acid catalyst (e.g., 1.2 molar equivalents of oleum) and cool the jacket to 0-5 °C.
-
Prepare Oxime Solution: In a separate vessel, dissolve the 3-(3-hydroxyphenyl)cyclohexan-1-one oxime (1.0 eq) in a suitable dry solvent (e.g., octane).
-
Controlled Addition: Slowly add the oxime solution to the stirred, cold acid via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the mixture to stir at the controlled temperature for a specified time (determined by lab-scale optimization, e.g., 1 hour), monitoring for completion by an appropriate in-process control (e.g., HPLC, TLC).
-
Quenching: Slowly and carefully transfer the reaction mixture onto a stirred mixture of ice and water, ensuring the temperature of the quench vessel is controlled.
-
Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., ammonium hydroxide or sodium hydroxide solution) to the desired pH. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Protocol 2: General Procedure for N-methylation of a Lactam
This protocol must be performed under inert, anhydrous conditions.
-
Reactor Setup: Equip a dry, jacketed glass reactor with an overhead stirrer, a thermocouple, and a nitrogen inlet.
-
Charge Lactam and Solvent: Charge the reactor with the hexahydro-3-(3-hydroxyphenyl)-2H-azepin-2-one (1.0 eq) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 1 hour or until hydrogen evolution ceases.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by IPC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.
References
- HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API.
- Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up.
- Scribd. (n.d.). Chemistry of Beckmann Rearrangement.
- RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
- Pure Synth. (2025). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them.
- Green Chemistry (RSC Publishing). (n.d.). Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids.
- Pharmaceutical Processing World. (2014). Challenges of Scale-up and Commercialization.
- ResearchGate. (2011). Beckmann rearrangement in a microstructured chemical system for the preparation of ε-Caprolactam.
- Ragaini, F., et al. (2022). A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid. PMC - NIH.
- BenchChem. (2025). The Chemistry of Caprolactam Derivatives: A Technical Guide for Drug Development Professionals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. sdlookchem.com [sdlookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 10. pure-synth.com [pure-synth.com]
Technical Support Center: Navigating Chemoselectivity in Azepinone Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azepinone rings. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the complex issue of chemoselectivity in reactions involving this important heterocyclic scaffold. Azepinone derivatives are prevalent in numerous bioactive molecules and natural products, making their selective functionalization a critical aspect of modern organic synthesis.[1] This resource aims to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the efficiency and success of your synthetic endeavors.
Troubleshooting Guide: Common Chemoselectivity Issues
This section addresses specific problems you may encounter during your experiments with azepinone rings, providing step-by-step guidance to diagnose and solve them.
Poor Regioselectivity in Electrophilic Addition to an Unsymmetrical Azepinone
Question: I am attempting an electrophilic addition (e.g., halogenation or hydrohalogenation) to my unsymmetrical azepinone, but I'm obtaining a mixture of constitutional isomers. How can I improve the regioselectivity of this reaction?
Answer:
This is a common challenge stemming from the nuanced electronic properties of the azepinone ring. The regioselectivity of electrophilic additions to alkenes is governed by the stability of the carbocation intermediate formed upon the initial attack of the electrophile.[2] In the case of an unsymmetrical azepinone, two different carbocation intermediates can be formed, potentially leading to a mixture of products.
Causality and Troubleshooting Strategy:
The key to controlling regioselectivity lies in manipulating the reaction conditions to favor the formation of one carbocation intermediate over the other. This can often be achieved by considering steric hindrance and the electronic effects of substituents on the azepinone ring.[3]
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity by favoring the pathway with the lower activation energy, which often leads to the more stable carbocation intermediate.
-
Solvent Optimization: The polarity of the solvent can influence the stability of the carbocation intermediates. Experiment with a range of solvents, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, THF) and polar protic (e.g., methanol, water), to find the optimal conditions for your specific substrate.
-
Choice of Electrophile: A bulkier electrophile may exhibit greater selectivity due to increased steric interactions, favoring attack at the less hindered position of the double bond.
-
Catalyst Selection: In some cases, the use of a Lewis acid or Brønsted acid catalyst can influence the regioselectivity by coordinating to the carbonyl oxygen and altering the electronic distribution within the ring.[1]
Illustrative Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for improving regioselectivity.
Competing N-Alkylation vs. C-Alkylation of an Azepinone Enolate
Question: I am trying to perform a C-alkylation on my azepinone using a strong base and an alkyl halide, but I am observing a significant amount of O-alkylation product. How can I favor C-alkylation?
Answer:
The alkylation of enolates is a classic example of a reaction with potential chemoselectivity issues. The enolate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the oxygen atom.[4] The competition between C- and O-alkylation is influenced by several factors, including the nature of the counterion, the solvent, the electrophile, and the reaction temperature.
Causality and Troubleshooting Strategy:
To favor C-alkylation, you generally want to promote conditions that lead to a "tighter" ion pair between the enolate and the counterion, and use a "softer" electrophile.
Troubleshooting Protocol:
-
Choice of Base and Counterion: The nature of the counterion associated with the enolate plays a crucial role. Lithium bases (e.g., LDA, LiHMDS) often favor C-alkylation due to the strong coordination of the small Li+ cation to the oxygen atom, making it less available for alkylation.[5] In contrast, potassium or sodium bases (e.g., KHMDS, NaH) can lead to more "naked" enolates, increasing the likelihood of O-alkylation.[6]
-
Solvent Effects: Polar aprotic solvents like THF are generally preferred for C-alkylation as they solvate the metal cation, but not to the extent that they completely dissociate the ion pair. Highly polar, coordinating solvents like HMPA or DMPU can lead to more O-alkylation by strongly solvating the cation and freeing the oxygen anion.[5]
-
Nature of the Electrophile: According to Hard-Soft Acid-Base (HSAB) theory, "soft" electrophiles tend to react at the "softer" carbon center of the enolate, while "hard" electrophiles react at the "harder" oxygen center. Alkyl iodides are softer than bromides, which are softer than chlorides. Therefore, using an alkyl iodide may favor C-alkylation. Hard electrophiles like silyl halides (e.g., TMSCl) almost exclusively give O-alkylation.[6]
-
Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable C-alkylated product.
Table of Conditions Favoring C- vs. O-Alkylation:
| Factor | Favors C-Alkylation | Favors O-Alkylation |
| Counterion | Li+ | K+, Na+ |
| Solvent | THF, Diethyl Ether | HMPA, DMPU, DMF |
| Electrophile | Alkyl Iodide, Alkyl Bromide | Alkyl Chloride, Silyl Halides |
| Temperature | Low Temperature | High Temperature |
Illustrative Diagram of Competing Pathways:
Caption: Competing C- and O-alkylation pathways for an azepinone enolate.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for the nitrogen atom in my azepinone to prevent unwanted side reactions?
A1: The choice of a nitrogen protecting group is critical for achieving chemoselectivity in subsequent reactions. An ideal protecting group should be easy to install, stable to the desired reaction conditions, and readily removed without affecting other functional groups.[7] For azepinones, common choices include:
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of non-acidic conditions and easily removed with mild acid (e.g., TFA in DCM). This is a versatile and commonly used protecting group.[8]
-
Cbz (carboxybenzyl): Stable to acidic and mildly basic conditions. It is typically removed by hydrogenolysis (H2, Pd/C), which is a mild method if your molecule does not contain other reducible functional groups.[8]
-
Acyl groups (e.g., acetyl): Can be used, but the amide bond formed is very stable and may require harsh conditions for removal (e.g., strong acid or base hydrolysis), which might not be compatible with a complex molecule.
The selection should be based on the overall synthetic strategy, considering the orthogonality of the protecting groups present in your molecule.[7]
Q2: I am performing a reduction of the carbonyl group in my azepinone, but I am also observing reduction of other functional groups in my molecule. How can I achieve selective carbonyl reduction?
A2: The key to selective carbonyl reduction is to choose a reducing agent with the appropriate reactivity.[9]
-
For highly selective reduction of a ketone or aldehyde in the presence of esters or amides: Sodium borohydride (NaBH4) is the reagent of choice. It is a mild reducing agent that will typically not affect less reactive carbonyl functionalities.[10]
-
For the reduction of most carbonyl groups, including esters and amides: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that will reduce almost all carbonyl functionalities.[10] Use this only if the azepinone carbonyl is the only reducible group or if you intend to reduce all of them.
-
For diastereoselective reductions: If your azepinone has a chiral center near the carbonyl group, the choice of reducing agent can influence the diastereoselectivity of the alcohol product. Bulky reducing agents (e.g., L-Selectride®) often provide higher diastereoselectivity by approaching from the less sterically hindered face.
Q3: What are the key factors to consider for achieving high stereoselectivity in reactions involving a chiral azepinone?
A3: Achieving high stereoselectivity requires careful control over the reaction conditions to favor one stereochemical outcome. Key factors include:
-
Substrate Control: The inherent chirality of the azepinone can direct the approach of incoming reagents.
-
Reagent Control: The use of chiral reagents or catalysts can induce stereoselectivity.[11] For example, asymmetric hydrogenation or the use of chiral auxiliaries can lead to high enantiomeric or diastereomeric excess.
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Catalyst Choice: For catalytic reactions, the ligand on the metal center can create a chiral environment that directs the stereochemical outcome.
References
-
Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]
-
Kaur, H., Kumar, S., Kumar, A., & Gupta, M. K. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(15), 1776-1819. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. [Link]
-
Ashenhurst, J. (2013, January 22). Alkene Addition Reactions: “Regioselectivity” and “Stereoselectivity” (Syn/Anti). Master Organic Chemistry. [Link]
-
Wang, C., et al. (2018). Cascade C-H Functionalization/Amidation Reaction for Synthesis of Azepinone Derivatives. Organic Letters, 20(15), 4559-4562. [Link]
-
Chemistry LibreTexts. (2024, April 3). 7.9: Orientation of Electrophilic Additions - Markovnikov's Rule. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. [Link]
-
Khan Academy. (2012, June 17). E1 Elimination: regioselectivity and stereoselectivity [Video]. YouTube. [Link]
-
Reddit. (n.d.). How do you guys remember the regioselectivity/steriochemistry of every reaction? r/OrganicChemistry. [Link]
-
Waly, M. A. (2008). Carbonyl-Enamine a New Mode for Azepine Ring Closure. Acta Chimica Slovenica, 55(2), 343-349. [Link]
-
PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. [Link]
-
Unacademy. (2018, May 24). Stereo and regioselectivity in retrosynthesis [Video]. YouTube. [Link]
-
SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. [Link]
-
Malik, M. S., et al. (2022). Generation of Functionalized Azepinone Derivatives via a (4 + 3)-Cycloaddition of Vinyl Ketenes and α-Imino Carbenes Derived from N-Sulfonyl-triazoles. Organic Letters, 24(10), 1936-1941. [Link]
-
Wikipedia. (n.d.). Carbonyl reduction. [Link]
-
Chemistry LibreTexts. (n.d.). 10.3. Regiochemistry, stereochemistry. [Link]
-
Scribd. (n.d.). Azepines Reactions and Uses Final. [Link]
-
CrashCourse. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33 [Video]. YouTube. [Link]
-
Liu, T., et al. (2023). Regioselective Electrophilic Addition to Propargylic B(MIDA)s Enabled by β‐Boron Effect. Angewandte Chemie International Edition, 62(39), e202308731. [Link]
-
YouTube. (2022, October 21). Stereochemistry:Reagent Stereochemical Control. [Link]
-
Chemistry LibreTexts. (2020, May 30). 13.7: Reduction of the Carbonyl Group - Synthesis of 1º and 2º Alcohols. [Link]
-
YouTube. (2021, June 30). Regioselectivity in retrosynthesis | regioselective reaction. [Link]
-
Carreira, E. M., & Pagenkopf, B. L. (n.d.). Chapter 1: Enolate Alkylations. [Link]
-
YouTube. (2024, May 24). Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
STM Journals. (n.d.). Azepines, Chemistry, Synthesis and Reactions. [Link]
-
Chemistry LibreTexts. (2020, May 20). 16.2: Regioselectivity and Formation of Anti-Markovnikov Products Via Free Radical Mechanisms. [Link]
-
Tambar, U. K., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Organic Letters, 17(18), 4494-4497. [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Oct 2. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. [Link]
-
Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity [Video]. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
Navigating the Labyrinth of Azepine Synthesis: A Technical Support Center for Managing Reaction Intermediates
Welcome, researchers, scientists, and drug development professionals, to this dedicated guide on the intricate art of azepine synthesis. The seven-membered nitrogen-containing ring of azepine is a privileged scaffold in medicinal chemistry, but its synthesis is often fraught with challenges, primarily due to the formation of highly reactive and elusive intermediates.[1] This technical support center is designed to provide you with field-proven insights and troubleshooting strategies to master the management of these transient species, ensuring more predictable and successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common unstable intermediates in azepine synthesis, and why do they pose such a challenge?
A1: The construction of the azepine ring often proceeds through high-energy intermediates whose reactivity must be carefully managed. The most common culprits include:
-
Nitrenes and Nitrenoids: These electron-deficient nitrogen species are typically generated from the thermal or photochemical decomposition of azides.[2][3] Free singlet nitrenes are highly reactive and can undergo a variety of competing reactions, such as C-H insertion, dimerization, or rearrangement, which can drastically lower the yield of the desired azepine.[4] Transition metal catalysts can be used to generate metal-nitrenoid intermediates, which are often more stable and selective.[5]
-
Azanorcaradienes: In the context of ring expansion reactions, particularly the reaction of nitrenes with aromatic rings, an azanorcaradiene intermediate is often formed.[2] This strained bicyclic system exists in equilibrium with its valence tautomer, the 1H-azepine. The position of this equilibrium is highly sensitive to substituents and reaction conditions, making it difficult to isolate the desired azepine isomer.[6][7][8]
-
Strained Aziridines: Aziridines can be key intermediates, especially in ring-expansion strategies.[9] However, their ring strain makes them susceptible to undesired nucleophilic ring-opening reactions, which can divert the reaction from the intended azepine-forming pathway.
-
Iminium and Allenyl Cations: In certain cycloaddition strategies, such as the [4+3] annulation developed by Toste and coworkers, gold-stabilized cationic intermediates are proposed.[10] Similarly, silyl aza-Prins cyclizations proceed through carbocationic intermediates.[11][12] The challenge with these charged intermediates is controlling their reactivity to prevent undesired rearrangements or reactions with solvent or other nucleophiles.
The primary difficulty with these intermediates is their transient nature, which makes them hard to detect and characterize directly. Their high reactivity often leads to a plethora of side products, resulting in low yields and complex purification challenges.[13]
Q2: How does the choice of synthetic strategy influence the types of intermediates I will encounter?
A2: Your choice of synthetic route is the single most important factor determining the intermediates you will need to manage. The main strategies include:
-
Nitrene Insertion into Arenes: This is a classic method for forming the azepine ring.[2] It directly involves the generation of a nitrene or nitrenoid, which then undergoes cycloaddition with an aromatic ring to form an azanorcaradiene that rearranges to the azepine.[2] The stability of the final azepine tautomer (e.g., 1H- vs. 3H-azepine) is a key consideration.[3][14]
-
Ring-Closing Metathesis (RCM): This powerful reaction has been applied to azepine synthesis but involves different types of intermediates, primarily organometallic species. While not involving the highly reactive species mentioned above, challenges can include competing dimerization and issues with catalyst stability.[13]
-
Cycloaddition Reactions: Strategies like [4+3], [5+2], and aza-[4+3] cycloadditions offer a more controlled, stepwise approach to the azepine core.[10][15][16] These reactions often proceed through zwitterionic or metal-stabilized intermediates.[17] The key is to choose conditions that favor the desired concerted or stepwise cycloaddition pathway over competing reactions.
-
Ring Expansion Reactions: These methods, such as the Beckmann rearrangement or expansion of pyridines, can be very effective.[13][18] They often involve cationic or nitrilium ion intermediates, and the success of the reaction depends on the migratory aptitude of the groups involved.
Q3: Are there any general strategies for stabilizing reactive intermediates in azepine synthesis?
A3: Yes, several general principles can be applied:
-
Use of Transition Metal Catalysts: As mentioned for nitrenes, transition metals (e.g., Rh, Ag, Au, Cu) can form more stable and selective intermediates.[19][20][21] This is a cornerstone of modern C-H amination and nitrene transfer chemistry.[4]
-
High Dilution Conditions: For reactions prone to intermolecular side reactions, such as dimerization of a reactive intermediate, running the reaction at high dilution (e.g., 0.01-0.001 M) can favor the desired intramolecular process. Slow addition of a reagent using a syringe pump can also help maintain a low instantaneous concentration of the reactive species.[13]
-
Substituent Effects: Electron-withdrawing groups on the nitrogen atom can stabilize 1H-azepines and influence the azepine/azanorcaradiene equilibrium.[6] Judicious choice of substituents on the carbon framework can also sterically or electronically disfavor undesired reaction pathways.
-
Low Temperatures: For thermally sensitive intermediates, conducting the reaction and subsequent workup at low temperatures can prevent decomposition or undesired rearrangements.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve common problems.
Problem 1: My azepine synthesis is resulting in a very low yield. How can I troubleshoot this?
A low yield is a common frustration. The following workflow can help you systematically identify and address the root cause.
Caption: A systematic workflow for troubleshooting low yields in azepine synthesis.
Detailed Troubleshooting Steps:
-
Characterize Byproducts: The first and most critical step is to identify the structures of the major byproducts using techniques like GC-MS, LC-MS, and NMR. The nature of the byproducts provides invaluable clues about the competing reaction pathways.
-
Competing Intermolecular Reactions: If you observe dimers or polymers, it suggests that the reactive intermediate is reacting with itself rather than undergoing the desired intramolecular cyclization. The solution is to favor the intramolecular pathway by using high dilution conditions or by slowly adding the precursor to the reactive intermediate.[13]
-
Uncontrolled Intermediate Reactivity: If byproducts result from known side reactions of your intermediate (e.g., C-H insertion at an undesired position by a nitrene), the reactivity of the intermediate needs to be attenuated. Switching from a thermal or photochemical method to a transition-metal-catalyzed reaction can provide a more selective, "tamed" intermediate.[5][20]
-
Incomplete Conversion: If you recover a significant amount of starting material, the reaction may not be going to completion. Systematically increase the reaction temperature and/or time while monitoring the reaction progress. If this is not effective, a more active catalyst or a more labile precursor for your reactive intermediate may be required.
-
Decomposition: The formation of an intractable tar suggests that your starting materials, intermediates, or products are not stable under the reaction conditions. Consider running the reaction at a lower temperature or screening different solvents.
Problem 2: My ring expansion reaction is giving me the azanorcaradiene isomer instead of the azepine. What can I do?
The equilibrium between the azanorcaradiene and the azepine is a classic challenge in this field.[6][22] Fortunately, this equilibrium can often be influenced by several factors.
Table 1: Factors Influencing the Azepine-Azanorcaradiene Equilibrium
| Factor | Favors Azepine Tautomer | Favors Azanorcaradiene Tautomer | Rationale |
| Nitrogen Substituent | Electron-withdrawing groups (e.g., -CO₂Et, -SO₂R) | Electron-donating groups (e.g., alkyl) | EWGs decrease the electron density on the nitrogen, which can stabilize the 1H-azepine system. |
| Ring Substituents | Steric bulk on the azepine ring | Fused ring systems | Steric hindrance can destabilize the planar azepine ring, while fusing the system can lock it in the bicyclic form.[6] |
| Solvent Polarity | More polar solvents | Less polar solvents | The more polar azepine tautomer is often stabilized by polar solvents. |
| Temperature | Higher temperatures | Lower temperatures | The azepine is often the thermodynamically more stable isomer, and higher temperatures can provide the energy to overcome the activation barrier for isomerization. |
Experimental Protocol: Isomerizing an Azanorcaradiene to an Azepine
If you have isolated the azanorcaradiene, you can often thermally convert it to the more stable azepine:
-
Dissolve: Dissolve the isolated azanorcaradiene in a high-boiling, relatively polar solvent (e.g., toluene, xylene, or DMF).
-
Heat: Heat the solution under an inert atmosphere (e.g., N₂ or Ar). The required temperature will depend on the specific substrate but typically ranges from 80 to 140 °C.
-
Monitor: Follow the progress of the isomerization by TLC, LC-MS, or by taking aliquots for ¹H NMR analysis. You should see the signals for the azanorcaradiene decrease as new signals for the azepine appear.
-
Isolate: Once the reaction is complete or has reached equilibrium, cool the mixture and isolate the azepine product using standard purification techniques.
Problem 3: I am observing a mixture of azepine isomers due to sigmatropic rearrangements. How can I control this?
1H-Azepines can be susceptible to thermally allowed[9][13]-sigmatropic rearrangements, which can scramble the positions of substituents on the ring.[23][24][25]
Caption: A simplified representation of a thermal[9][13]-sigmatropic rearrangement in a substituted azepine.
Mitigation Strategies:
-
Low-Temperature Purification: If the rearrangement is occurring during workup or purification, perform all steps at the lowest possible temperature. This includes extractions, solvent removal under reduced pressure, and chromatography.
-
Choice of Chromatography Media: Silica gel is acidic and can sometimes catalyze rearrangements. If you suspect this is an issue, try using deactivated silica (e.g., with triethylamine), neutral alumina, or a different purification method like preparative HPLC with a buffered mobile phase.
-
Protecting Group Strategy: The lability of the azepine ring to rearrangement is influenced by its substituents. In some cases, it may be possible to carry a precursor through several steps and form the azepine ring at a later stage in the synthesis to minimize its exposure to harsh conditions.
By understanding the nature of the intermediates in your chosen synthetic route and by applying these troubleshooting principles, you can more effectively navigate the challenges of azepine synthesis and unlock the potential of this important heterocyclic scaffold.
References
- BenchChem. (n.d.). Optimizing reaction conditions for azepane ring formation. BenchChem.
- Padwa, A., Kulkarni, Y. S., & Zhang, Z. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. National Institutes of Health.
- Slideshare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare.
- Greenberg, A., et al. (n.d.). Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides. National Institutes of Health.
- ResearchGate. (n.d.). Scheme 20. Synthesis of fused azepine via cycloaddition of vinyl aziridines and alkynes Ref.. ResearchGate.
- El-Faham, A., & El-Sayed, R. (n.d.). Azepines, Chemistry, Synthesis and Reactions. STM Journals.
- ResearchGate. (n.d.). Synthesis of azepines via [5+2] Cycloaddition of cyclopropyl imines and internal alkynes. ResearchGate.
- ResearchGate. (n.d.). Aryl nitrene precursors for aza-heterocyclic syntheses a Previous work:. ResearchGate.
- Greenberg, A., et al. (2020). Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium Upon Formation of Their N-Oxides. PubMed.
- eGyanKosh. (n.d.). SEVEN AND LARGE MEMBERED HETEROCYCLES. eGyanKosh.
- Wu, A., & Xiang, J. (2022). One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks. Organic Chemistry Frontiers.
- ChemRxiv. (n.d.). Chemoselective silver-catalyzed nitrene transfer: Syntheses of azepines and cyclic carbamimidates. ChemRxiv.
- COP Bela. (n.d.). BP401T. COP Bela.
- OUCI. (n.d.). Mild, Metal-Free Oxidative Ring-Expansion Approach for the Synthesis of Benzo[b]azepines. OUCI.
- National Institutes of Health. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. National Institutes of Health.
- The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
- Ashby, J., Cort, L. A., Elvidge, J. A., & Eisner, U. (1968). Heterocyclic rearrangements. Part IV. Formation and reactions of some azepines. Journal of the Chemical Society C: Organic.
- Shapiro, N. D., & Toste, F. D. (n.d.). Synthesis of Azepines by a Gold-Catalyzed Intermolecular [4 + 3]-Annulation. National Institutes of Health.
- Fan, W., et al. (2022). Iodine-Mediated Pyridine Ring Expansion for the Construction of Azepines. Organic Letters.
- ResearchGate. (2025). Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides. ResearchGate.
- ResearchGate. (2014). Why are 3H-Azepines more stable when compared to other isomers?. ResearchGate.
- Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central.
- Wikipedia. (n.d.). Nitrene C–H insertion. Wikipedia.
- ACS Publications. (n.d.). Unsaturated heterocyclic systems. LIII. Thermochemical reactions of 1H-azepine derivatives. 2. Aromatization and sigmatropic migrations involving nitrogen. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Azepane Synthesis Technical Support Center: Diastereoselectivity Troubleshooting. BenchChem.
- YouTube. (2021). Azepine sythesis. YouTube.
- ACS Publications. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry.
- ResearchGate. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. ResearchGate.
- National Institutes of Health. (n.d.). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. National Institutes of Health.
- National Institutes of Health. (n.d.). Nitrene Radical Intermediates in Catalytic Synthesis. National Institutes of Health.
- UniProjects. (n.d.). Chemistry Of Azepines And Their Derivatives. UniProjects.
- MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI.
- Chemistry LibreTexts. (2023). 1.4: Sigmatropic Rearrangements. Chemistry LibreTexts.
- Nguyen, T. N. (n.d.). Sigmatropic Rearrangements. The May lab.
- Organic Chemistry Portal. (n.d.). Azepine synthesis. Organic Chemistry Portal.
- ACS Publications. (2026). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Organic Letters.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis and characterization of 2-methoxy-2H-azepines: the first isolation of 2-azanorcaradiene, the valence isomer of 3H-azepine. RSC Publishing.
Sources
- 1. uniprojects.net [uniprojects.net]
- 2. Synthesis and reactions of Seven membered heterocycle-Azepines | PPTX [slideshare.net]
- 3. copbela.org [copbela.org]
- 4. Nitrene C–H insertion - Wikipedia [en.wikipedia.org]
- 5. Nitrene Radical Intermediates in Catalytic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium Upon Formation of Their N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Azepines by a Gold-Catalyzed Intermolecular [4 + 3]-Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Azepines, Chemistry, Synthesis And Reactions » IJMI [journals.stmjournals.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and characterization of 2-methoxy-2H-azepines: the first isolation of 2-azanorcaradiene, the valence isomer of 3H-azepine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. may.chem.uh.edu [may.chem.uh.edu]
Validation & Comparative
A Comparative Guide to the Validation of a Novel Extraction Method for Azepine Derivatives
Abstract
The robust extraction of azepine derivatives from complex matrices is a critical prerequisite for accurate downstream analysis in pharmaceutical development and quality control. Traditional methods such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) have long been the industry standard, yet they often present challenges related to solvent consumption, time efficiency, and potential for automation. This guide introduces and validates a novel Magnetic Solid-Phase Extraction (MSPE) method, benchmarking its performance against established LLE and SPE protocols. Through detailed experimental data, we demonstrate that the MSPE method offers superior recovery, reduced solvent usage, and significantly faster turnaround times. This document provides researchers, scientists, and drug development professionals with the objective data and step-by-step protocols necessary to evaluate and implement this advanced extraction technique.
Introduction: The Azepine Challenge
Azepines are a class of seven-membered nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals, including anticonvulsants like carbamazepine and antidepressants.[1][2] The non-planar and flexible nature of the azepine ring imparts unique pharmacological properties but also presents distinct challenges for chemical extraction.[2] Efficiently isolating these moderately polar compounds from diverse sample matrices—such as plasma, wastewater, or reaction mixtures—is paramount for reliable quantification and purity assessment.
Conventional extraction techniques, while functional, carry inherent limitations:
-
Liquid-Liquid Extraction (LLE): This classic method relies on the differential solubility of analytes between two immiscible liquid phases.[3][4] While inexpensive, LLE is often labor-intensive, prone to emulsion formation, and consumes large volumes of hazardous organic solvents.[4][5]
-
Solid-Phase Extraction (SPE): SPE offers greater selectivity than LLE by adsorbing analytes onto a solid sorbent packed into a cartridge.[6][7] However, it can suffer from issues like cartridge clogging, high back pressure, and the need for multi-step conditioning and washing protocols, which can be time-consuming.[8][9]
In response to these challenges and aligning with the principles of Green Analytical Chemistry, which advocate for reduced solvent use and waste generation[10][11], we propose a novel Magnetic Solid-Phase Extraction (MSPE) method. MSPE utilizes functionalized magnetic nanoparticles as a dispersed sorbent, combining the selectivity of SPE with a dramatically simplified workflow.[9][12] This guide provides a rigorous, data-driven validation of this MSPE method against its traditional counterparts.
Principles of the Extraction Methodologies
A foundational understanding of the mechanism behind each technique is crucial for appreciating the experimental design and results.
-
Liquid-Liquid Extraction (LLE): This technique is governed by the partition coefficient (LogP) of the analyte.[13] The azepine derivative is partitioned from an aqueous sample into an immiscible organic solvent in which it has higher solubility. The process often requires vigorous mixing to maximize surface area contact, followed by centrifugation or settling to separate the phases.[3][14]
-
Solid-Phase Extraction (SPE): SPE operates on chromatographic principles where compounds are separated based on their affinity for a solid stationary phase versus a liquid mobile phase.[15] A typical reversed-phase SPE protocol involves four steps: (1) Conditioning the sorbent, (2) Loading the sample, (3) Washing away impurities, and (4) Eluting the target analyte.[6][8]
-
Novel Method: Magnetic Solid-Phase Extraction (MSPE): MSPE is a variation of dispersive SPE.[9] Instead of a packed cartridge, magnetic nanoparticles (MNPs) coated with a selective functional group (e.g., C18) are dispersed directly into the sample solution.[12] The high surface area-to-volume ratio of the nanoparticles allows for rapid equilibrium and efficient capture of the analyte. Following a brief incubation, an external magnetic field is applied to aggregate and immobilize the analyte-bound nanoparticles, allowing the supernatant to be easily decanted.[9][16] The elution of the purified analyte is then achieved by re-suspending the MNPs in a small volume of an appropriate solvent. This process eliminates the need for filtration or centrifugation and avoids the column blockage issues common in traditional SPE.[17]
Comparative Experimental Workflow
To ensure a fair and objective comparison, a standardized sample containing a known concentration of an azepine derivative (e.g., Carbamazepine) in a buffered aqueous solution was prepared. Each extraction method was performed in triplicate to assess reproducibility. The validation of an analytical procedure must demonstrate its suitability for the intended purpose.[18]
Workflow Visualization
The following diagram illustrates the procedural differences between the three methods, highlighting the streamlined nature of the MSPE workflow.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. jopir.in [jopir.in]
- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 4. Liquid-liquid extraction [scioninstruments.com]
- 5. All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices [kjhil.com]
- 6. specartridge.com [specartridge.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solid Phase Extraction Guide | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. Magnetic Solid-Phase Extraction of Organic Compounds Based on Graphene Oxide Nanocomposites [mdpi.com]
- 10. chem.pg.edu.pl [chem.pg.edu.pl]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 15. organomation.com [organomation.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Magnetic Solid-Phase Extraction Based on Silica and Graphene Materials for Sensitive Analysis of Emerging Contaminants in Wastewater with the Aid of UHPLC-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one and Its Potential as a Novel Opioid Receptor Modulator
Introduction
The relentless pursuit of novel analgesics with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. The opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes, remain primary targets for the development of potent pain-relieving medications.[1] While classical morphinan-based opioids are highly effective, their utility is often hampered by adverse effects such as respiratory depression, tolerance, and addiction.[2] This has spurred the exploration of non-morphinan scaffolds that may offer a differentiated pharmacological profile.
This guide presents a comparative framework for evaluating Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (hereafter referred to as Compound X), a novel synthetic entity with structural motifs suggestive of potential interaction with opioid receptors. Due to the current absence of published biological data for Compound X, this document serves as a prospective guide for researchers, outlining a comprehensive strategy for its characterization and comparison against established opioid receptor ligands. We will delve into the structural rationale for investigating Compound X as an opioid modulator, propose a battery of experiments to define its pharmacological signature, and provide detailed, field-proven protocols for these evaluations.
Structural Rationale and a Comparative Overview
The chemical architecture of Compound X, featuring a 3-(3-hydroxyphenyl) group, a tertiary amine embedded within a caprolactam ring, and an N-methyl substituent, provides a strong basis for hypothesizing its affinity for opioid receptors.
-
The 3-Hydroxyphenyl Moiety: This phenolic group is a critical pharmacophore in a vast array of opioid receptor ligands, including morphine and its derivatives. It is known to form crucial hydrogen bonding interactions within the binding pockets of opioid receptors, contributing significantly to binding affinity.[3]
-
The Tertiary Amine: A protonatable nitrogen atom is another hallmark of most opioid ligands, engaging in a key ionic interaction with a conserved aspartic acid residue (Asp147 in the µ-opioid receptor) in the receptor binding site.[3] In Compound X, this nitrogen is part of the caprolactam ring.
-
The N-Methyl Group: Substitution on the nitrogen atom is a well-established determinant of functional activity at opioid receptors. While larger substituents like allyl or cyclopropylmethyl often confer antagonist properties, an N-methyl group is commonly found in potent agonists like morphine.[2]
-
The Lactam Scaffold: The seven-membered ε-caprolactam ring presents a conformationally constrained scaffold. Lactam-containing compounds have been reported to exhibit a wide spectrum of biological activities, including acting as opioid receptor agonists.[4] This rigid structure, when compared to more flexible opioid ligands, may confer a unique receptor-binding mode and selectivity profile.
To contextualize the potential of Compound X, we will compare its hypothetical performance against a panel of standard opioid ligands with diverse pharmacological profiles:
-
Morphine: A prototypical µ-opioid receptor full agonist.
-
Fentanyl: A potent synthetic µ-opioid receptor full agonist.
-
Buprenorphine: A µ-opioid receptor partial agonist and κ-opioid receptor antagonist.[3]
-
Naloxone: A non-selective opioid receptor antagonist with the highest affinity for the µ-opioid receptor.[5]
Proposed Experimental Workflow for Characterization
A systematic evaluation of Compound X would involve a tiered approach, beginning with in vitro receptor binding and functional assays, followed by preliminary ADME-Tox profiling, and culminating in in vivo assessment of its analgesic efficacy.
Caption: Figure 2. Principle of the competitive radioligand binding assay.
[³⁵S]GTPγS Binding Functional Assay
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC50) of Compound X at G-protein coupled opioid receptors.
Causality: Opioid receptors are Gi/o-coupled. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. Using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this primary signal transduction event. [6] Protocol:
-
Membrane Preparation: As described for the binding assay.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
Reagents: 30 µM GDP, 0.05 nM [³⁵S]GTPγS.
-
Procedure: a. Pre-incubate membranes with GDP for 15 minutes at 30°C. b. Add varying concentrations of Compound X (or reference compounds). c. Initiate the reaction by adding [³⁵S]GTPγS. d. Incubate for 60 minutes at 30°C. e. To determine antagonist activity, pre-incubate Compound X with a standard agonist (e.g., DAMGO for MOR). f. Terminate the reaction and measure bound radioactivity as described in the binding assay protocol.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 and Emax values.
cAMP Inhibition Functional Assay
Objective: To measure the downstream functional consequence of Gi/o-protein activation by Compound X.
Causality: Activation of Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. [7]This assay provides a measure of the compound's efficacy in a whole-cell context.
Protocol:
-
Cell Culture: Use HEK293 or CHO cells stably expressing the opioid receptor of interest.
-
Procedure: a. Plate cells in a 96- or 384-well plate and allow them to adhere overnight. b. Pre-treat cells with the test compound (Compound X or references) for 15 minutes. c. Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production. d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays). [8]5. Data Analysis: The inhibitory effect of the compound is measured as a decrease in the forskolin-stimulated cAMP signal. Calculate IC50 values from the concentration-response curves.
Caption: Figure 3. The inhibitory effect of Gi-coupled receptor activation on cAMP production.
In Vitro ADME-Tox Profiling
Objective: To obtain an early assessment of the drug-like properties of Compound X.
Causality: Poor metabolic stability or membrane permeability can terminate the development of an otherwise potent compound. These assays provide critical data for lead optimization.
-
Metabolic Stability Assay:
-
System: Human liver microsomes or hepatocytes. [9] 2. Procedure: Incubate Compound X at a known concentration (e.g., 1 µM) with the metabolic system in the presence of necessary cofactors (e.g., NADPH for microsomes).
-
Analysis: At various time points, quench the reaction and analyze the remaining concentration of Compound X using LC-MS/MS.
-
Output: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). [10]
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
System: A 96-well plate system with a donor compartment and an acceptor compartment separated by a filter coated with an artificial lipid membrane (e.g., lecithin in dodecane). [11] 2. Procedure: Add a solution of Compound X to the donor wells and buffer to the acceptor wells. Incubate for a defined period (e.g., 4-18 hours).
-
Analysis: Measure the concentration of Compound X in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Output: Calculate the effective permeability (Pe) value. [7]
-
In Vivo Analgesia Assessment: Hot Plate Test
Objective: To evaluate the central analgesic efficacy of Compound X in a rodent model.
Causality: The hot plate test measures the reaction time of an animal to a thermal stimulus, a response that is sensitive to centrally acting opioid analgesics. An increase in latency to respond (e.g., paw licking or jumping) indicates an analgesic effect. [12] Protocol:
-
Animals: Male Swiss Webster mice or Sprague-Dawley rats.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure: a. Determine the baseline latency for each animal by placing it on the hot plate and recording the time until it licks a hind paw or jumps. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage. b. Administer Compound X (or vehicle/reference drug) via a relevant route (e.g., intraperitoneal or subcutaneous). c. At various time points post-administration (e.g., 15, 30, 60, 90 minutes), re-test the animals on the hot plate.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
Conclusion and Future Directions
This guide provides a comprehensive, albeit prospective, comparative analysis of this compound. The structural features of Compound X strongly suggest its potential as a novel opioid receptor modulator. The proposed experimental workflow, grounded in established pharmacological principles and detailed protocols, offers a clear path for elucidating its binding affinity, functional efficacy, and in vivo analgesic potential.
The data generated from these studies will allow for a direct comparison with established opioids, revealing whether Compound X acts as a full agonist, partial agonist, or antagonist, and its selectivity profile across the µ, δ, and κ receptors. Should Compound X exhibit a promising profile, such as potent µ-agonism with reduced recruitment of β-arrestin (a pathway associated with adverse effects), or a unique mixed µ-agonist/κ-antagonist profile, it would warrant further investigation. Subsequent studies could explore the synthesis of analogues to establish a structure-activity relationship (SAR), further optimize its pharmacological properties, and conduct more extensive preclinical evaluation, including assessments of tolerance, dependence, and respiratory safety.
References
- Manglik, A., et al. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist.
-
Naloxone. In: Wikipedia. Retrieved January 21, 2026, from [Link]
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 448-454.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Kenakin, T. (2012). Understanding the effect of different assay formats on agonist parameters: a study using the µ-opioid receptor. Journal of Biomolecular Screening, 17(7), 896-908.
- Google Patents. (n.d.). CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
- de A. H. C. Pinto, L., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(48), 28091-28104.
- Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393.
- Traynor, J. R., & Nahorski, S. R. (1995). Modulation by µ-opioid agonists of guanosine-5'-O-(3-[35S]thio)triphosphate binding to membranes from human neuroblastoma SH-SY5Y cells. Molecular Pharmacology, 47(4), 848-854.
- Revvity. (n.d.). Upstream/downstream GPCR readout monitoring with GTP Gi binding and cAMP Gi HTRF assays.
- Sadée, W., et al. (2020). Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level. PLoS One, 15(6), e0234221.
- Al-Suwaidan, I. A., et al. (2021). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 6(1), 547-558.
- Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Accounts of Chemical Research, 41(2), 198–211.
- Spetea, M., et al. (2019). Structures of morphine, codeine, oxycodone, 14-O-methyloxycodone... Molecules, 24(21), 3968.
-
PubChem. (n.d.). Caprolactam. Retrieved January 21, 2026, from [Link]
- Díaz-Álvarez, A. E., et al. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. European Journal of Organic Chemistry, 2014(28), 6211-6218.
- Moe, S. T., et al. (2012). Ligand- and cell-dependent determinants of internalization and cAMP modulation by delta opioid receptor (DOR) agonists. Journal of Pharmacology and Experimental Therapeutics, 343(3), 651–661.
- Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.
- Enzymlogic. (n.d.). Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists.
- Smith, H. S. (2009). Opioid metabolism. Mayo Clinic Proceedings, 84(7), 613-624.
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform.
-
PrepChem. (n.d.). Synthesis of N-methylcaprolactam. Retrieved January 21, 2026, from [Link]
- Yamamoto, S., Sakaguchi, S., & Ishii, Y. (2003). Synthesis of ε-caprolactam precursors through the N-hydroxyphthalimide-catalyzed aerobic oxidation of K/A-oil. Green Chemistry, 5(3), 300-302.
- Thangavelu, K., et al. (2020). Activation of the μ-opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure. British Journal of Pharmacology, 177(14), 3195-3207.
- Al-Amiery, A. A., et al. (2018). Review In Lactam Compounds ((Methods of Preparation, Reactions, Applications, Activity)).
- Di, L., et al. (2014). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Drug Metabolism and Disposition, 42(9), 1509–1515.
- Wang, Y., et al. (2020). Structure–Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. Journal of Medicinal Chemistry, 63(7), 3530–3549.
- Google Patents. (n.d.). EP0391070A1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts.
- Creative Biolabs. (n.d.). Metabolic Stability Assay.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- McFadyen, I. J. (1999).
- Zheng, H., et al. (2021). Kinetics and Mechanism of Fentanyl Dissociation from the μ-Opioid Receptor. JACS Au, 1(11), 1984–1996.
- Poczta, A., et al. (2022).
- Morgan, L. P., et al. (2018). Gi/o-Coupled Receptors Compete for Signaling to Adenylyl Cyclase in SH-SY5Y Cells and Reduce Opioid-Mediated cAMP Overshoot. Journal of Pharmacology and Experimental Therapeutics, 365(2), 340-350.
- Kumar, A., et al. (2025). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol: A Comprehensive Study. International Journal of Engineering Development and Research, 13(3).
- Frontage Laboratories. (n.d.). Metabolic Stability.
Sources
- 1. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 2. Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of opioid action: from structures to new leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]
- 5. Naloxone - Wikipedia [en.wikipedia.org]
- 6. bioassaysys.com [bioassaysys.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nuvisan.com [nuvisan.com]
- 10. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Selective iNOS Inhibitors for Drug Discovery Professionals
Foreword
In the landscape of inflammatory and autoimmune disorders, the quest for targeted therapeutic agents remains a paramount challenge. Inducible nitric oxide synthase (iNOS) has long been identified as a critical mediator in the pathophysiology of numerous diseases, making it a compelling target for drug development. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of key selective iNOS inhibitors. While this document aims to provide a broad overview, it is important to note that publicly available experimental data on Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one as an iNOS inhibitor is limited. Therefore, this guide will focus on a comparative analysis of well-characterized and widely studied iNOS inhibitors, providing a framework for the evaluation of novel chemical entities against established benchmarks.
The Rationale for Targeting iNOS in Inflammatory Conditions
Nitric oxide (NO) is a pleiotropic signaling molecule with diverse physiological and pathological roles. Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Among the three main isoforms—neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)—iNOS is of particular interest in drug development.[1] Unlike its constitutive counterparts, iNOS is not typically expressed in resting cells. Its expression is induced by pro-inflammatory cytokines and microbial products, leading to the sustained and high-output production of NO.[2] This prolonged elevation of NO contributes to tissue damage, inflammation, and cellular dysfunction in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, sepsis, and some cancers.[3][4][5]
The therapeutic rationale for selective iNOS inhibition lies in the desire to quell the detrimental effects of excessive NO production in inflamed tissues while preserving the essential homeostatic functions of nNOS and eNOS, such as neurotransmission and regulation of blood pressure.[1] The development of inhibitors with high selectivity for iNOS over the other isoforms is therefore a critical objective to minimize off-target effects.[2][5]
Comparative Analysis of Key iNOS Inhibitors
The development of potent and selective iNOS inhibitors has been an active area of research for decades. Several classes of compounds have been investigated, with some advancing to preclinical and clinical studies. This section provides a comparative overview of some of the most well-characterized iNOS inhibitors.
Aminoguanidine: The Archetypal iNOS Inhibitor
Aminoguanidine was one of the first compounds identified as a selective iNOS inhibitor.[6] It acts as a diamine oxidase and nitric oxide synthase inhibitor.[7] While it demonstrates preferential inhibition of iNOS over eNOS and nNOS, its selectivity is modest compared to more modern inhibitors.[6][8] Aminoguanidine has been shown to be effective in various animal models of inflammatory diseases, including autoimmune diabetes and encephalomyelitis.[6][9][10] However, its clinical development has been hampered by off-target effects and a narrow therapeutic window.
L-NIL (N6-(1-Iminoethyl)-L-lysine): A More Selective Arginine Analogue
L-NIL is an L-arginine analogue that exhibits greater selectivity for iNOS compared to aminoguanidine.[11] It is a potent inhibitor of mouse iNOS with an IC50 of 3.3 µM and demonstrates approximately 28-fold selectivity for iNOS over nNOS.[11][12][13] L-NIL has been instrumental as a research tool to probe the role of iNOS in various disease models, including cancer and infection.[14][15]
1400W (N-(3-(Aminomethyl)benzyl)acetamidine): A High-Affinity, Slow-Binding Inhibitor
1400W is a highly potent and selective iNOS inhibitor characterized by its slow, tight-binding mechanism.[16][17] It exhibits a Kd value of less than or equal to 7 nM for human iNOS and demonstrates remarkable selectivity, being at least 5,000-fold more selective for iNOS versus eNOS.[17][18] This high selectivity is a significant advantage, minimizing the potential for cardiovascular side effects associated with eNOS inhibition. 1400W has shown efficacy in in vivo models of cancer, neuroinflammation, and spinal cord injury.[19][20][21][22]
GW274150: An Orally Active and Long-Acting Inhibitor
GW274150 is a potent, selective, and orally active inhibitor of human iNOS with an IC50 of 2.19 µM and a Kd of 40 nM.[23][24] It displays greater than 100-fold selectivity for human iNOS over eNOS and greater than 80-fold selectivity over nNOS.[1] A key feature of GW274150 is its long half-life, making it suitable for in vivo studies requiring sustained iNOS inhibition.[23] It has demonstrated protective effects in animal models of acute lung injury, renal ischemia/reperfusion injury, and inflammatory pain.[23][25][26]
Quantitative Comparison of iNOS Inhibitors
The following table summarizes the key inhibitory and selectivity data for the discussed compounds, providing a clear basis for comparison.
| Inhibitor | Target | IC50 / Ki / Kd | Selectivity (fold) vs. eNOS | Selectivity (fold) vs. nNOS | Reference(s) |
| Aminoguanidine | iNOS | IC50 ≈ 2.1 µM (mouse) | >50 | >50 | [6][27] |
| L-NIL | iNOS | IC50 = 3.3 µM (mouse) | ~10-25 | ~28 | [11][12][13][14] |
| 1400W | iNOS | Kd ≤ 7 nM (human) | >5000 | ~285 (vs. human nNOS Ki of 2 µM) | [17][18][28] |
| GW274150 | iNOS | IC50 = 2.19 µM, Kd = 40 nM (human) | >100 | >80 | [1][23][24] |
Experimental Methodologies for Evaluating iNOS Inhibitors
Rigorous and reproducible experimental protocols are the cornerstone of drug discovery. This section details the methodologies for assessing the potency and selectivity of iNOS inhibitors in vitro and their efficacy in vivo.
In Vitro Assessment of iNOS Inhibition: The Griess Assay
The Griess assay is a simple and widely used colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite (NO₂⁻).[29][30]
Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a colored azo compound that can be measured spectrophotometrically at 540-570 nm.[29][30][31]
Step-by-Step Protocol for Cell-Based iNOS Inhibition Assay:
-
Cell Culture and Stimulation:
-
Plate macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Induce iNOS expression by stimulating the cells with a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). Include appropriate vehicle and unstimulated controls.
-
Incubate for 18-24 hours to allow for iNOS expression and NO production.
-
-
Griess Assay Procedure:
-
Prepare a nitrite standard curve using a known concentration of sodium nitrite.
-
Collect the cell culture supernatant.
-
Add the Griess reagent (a mixture of sulfanilamide and NED in an acidic buffer) to the standards and samples in a new 96-well plate.[30]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Determine the percentage of iNOS inhibition for each concentration of the test compound relative to the stimulated vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Evaluation of iNOS Inhibitors
In vivo models are essential for evaluating the therapeutic potential and pharmacokinetic/pharmacodynamic properties of iNOS inhibitors. A common model involves the induction of systemic inflammation using LPS.
Step-by-Step Protocol for a Murine Model of LPS-Induced Inflammation:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Divide the animals into experimental groups (e.g., vehicle control, LPS + vehicle, LPS + test inhibitor at various doses).
-
-
Inhibitor Administration:
-
Administer the test inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before LPS challenge. The timing and dose will depend on the pharmacokinetic properties of the compound.
-
-
Induction of Inflammation:
-
Administer a sublethal dose of LPS to induce a systemic inflammatory response and iNOS expression.
-
-
Sample Collection and Analysis:
-
At a specified time point after LPS administration, collect blood and tissues.
-
Measure plasma nitrite/nitrate levels as an indicator of systemic NO production.
-
Assess inflammatory markers in plasma or tissue homogenates (e.g., cytokines, chemokines).
-
In some studies, iNOS expression and activity can be measured in specific tissues.[32]
-
-
Data Interpretation:
-
Evaluate the ability of the test inhibitor to reduce LPS-induced increases in plasma nitrite/nitrate and other inflammatory markers.
-
Assess the dose-response relationship to determine the in vivo efficacy of the compound.
-
Visualization of Key Pathways and Workflows
iNOS Signaling Pathway
Caption: Simplified iNOS induction and signaling pathway.
Experimental Workflow for iNOS Inhibitor Screening
Caption: Workflow for in vitro screening of iNOS inhibitors.
Concluding Remarks and Future Directions
The selective inhibition of iNOS remains a promising therapeutic strategy for a multitude of inflammatory disorders. The compounds discussed in this guide—Aminoguanidine, L-NIL, 1400W, and GW274150—each represent important milestones in the development of iNOS-targeted therapies and serve as crucial benchmarks for the evaluation of new chemical entities. While a direct comparison with this compound is not currently possible due to a lack of available data, the experimental frameworks provided herein offer a robust platform for its characterization and comparison against these established inhibitors.
Future research in this field will likely focus on the development of inhibitors with improved pharmacokinetic profiles, tissue-specific targeting, and novel mechanisms of action. As our understanding of the nuanced roles of NOS isoforms in health and disease continues to evolve, so too will the strategies for therapeutic intervention.
References
-
GW274150 is a Selective, Long Acting and Orally Active iNOS Inhibitor. (2020-05-05). Available from: [Link]
- Thomsen, L. L., et al. (1997). Selective Inhibition of Inducible Nitric Oxide Synthase Inhibits Tumor Growth in Vivo: Studies with 1400W, a Novel Inhibitor. Cancer Research, 57(15), 3300–3304.
- Corbett, J. A., & McDaniel, M. L. (1996). The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes. Methods, 10(1), 21–30.
-
In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model. Available from: [Link]_
- Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. The Journal of Biological Chemistry, 272(8), 4959–4963.
- Machelska, H., et al. (2006). GW274150, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS)
- Cross, A. H., et al. (1995). Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice.
- Cuzzocrea, S., et al. (2003). GW274150, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury.
- Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 37(23), 3886–3888.
- Panda, K., et al. (2003). Mechanism of Inducible Nitric Oxide Synthase Inactivation by Aminoguanidine and l-N6-(1-Iminoethyl)lysine. Biochemistry, 42(23), 7197–7205.
- Tanaka, K., et al. (1998). Aminoguanidine, a selective inhibitor of the inducible nitric oxide synthase, has different effects on experimental allergic encephalomyelitis in the induction and progression phase. Journal of Neuroimmunology, 81(1-2), 201–210.
- Misko, T. P., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. European Journal of Pharmacology, 233(1), 119–125.
- Pearse, D. D., et al. (2003). Comparison of iNOS Inhibition by Antisense and Pharmacological Inhibitors after Spinal Cord Injury. Journal of Neuropathology & Experimental Neurology, 62(11), 1096–1107.
-
Griess reagent is used to measure NO released by cells. How can I use this to assess the function of endothelial nitric oxide synthase (eNOS)? ResearchGate. Available from: [Link]
-
Pearse, D. D., et al. (2003). Comparison of iNOS inhibition by antisense and pharmacological inhibitors after spinal cord injury. University of Miami. Available from: [Link]
- Szabó, C., et al. (1997). Selective in vivo inhibition of inducible nitric oxide synthase in a rat model of sepsis.
-
Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. (2018-04-23). Digital Showcase @ University of Lynchburg. Available from: [Link]
- Ekmekcioglu, S., et al. (2010). Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy. Clinical Cancer Research, 16(10), 2773–2784.
- Akinbi, H. T., et al. (2005). Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice. The Journal of Immunology, 175(5), 3348–3356.
- Kaufman, R. J., et al. (2012). Inhibition of Inducible Nitric Oxide Synthase Expression by a Novel Small Molecule Activator of the Unfolded Protein Response. PLoS ONE, 7(5), e36263.
- Singh, S., & Gupta, S. (2011). iNOS-selective inhibitors for cancer prevention: promise and progress.
- Oku, H., et al. (2002). Discovery of novel inhibitors of inducible nitric oxide synthase. European Journal of Pharmacology, 447(1), 27–34.
- van der Worp, H. B., et al. (2009). Selective iNOS inhibition for the treatment of sepsis-induced acute kidney injury. Nature Reviews Nephrology, 5(10), 583–590.
- Hobbs, A. J., et al. (2006). Selective Inhibitors of Inducible Nitric Oxide Synthase: Potential Agents for the Treatment of Inflammatory Diseases? Current Medicinal Chemistry, 13(12), 1437–1456.
- Chegaev, K., et al. (2021). Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. International Journal of Molecular Sciences, 22(15), 7886.
- Ghasemi, M., et al. (2012). Inhibition of iNOS induces antidepressant-like effects in mice: pharmacological and genetic evidence. Neuropharmacology, 62(2), 1017–1025.
Sources
- 1. immune-system-research.com [immune-system-research.com]
- 2. Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iNOS-selective inhibitors for cancer prevention: promise and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective iNOS inhibition for the treatment of sepsis-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI - Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice. [jci.org]
- 10. Aminoguanidine, a selective inhibitor of the inducible nitric oxide synthase, has different effects on experimental allergic encephalomyelitis in the induction and progression phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biotium.com [biotium.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of iNOS induces antidepressant-like effects in mice: pharmacological and genetic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. GW274150, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. GW274150, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 1400W dihydrochloride | iNOS Inhibitors: Tocris Bioscience [rndsystems.com]
- 29. Griess Reagent System [worldwide.promega.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]
- 32. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Cross-Reactivity Profiling of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
Introduction: The Imperative of Selectivity for Novel Analgesics
The development of novel centrally-acting analgesics is a critical endeavor in pharmaceutical science, aimed at addressing the significant public health challenge of managing severe pain while mitigating the risks associated with current therapies.[1] A novel compound, Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (herein referred to as Compound X), presents a chemical scaffold with features suggestive of interaction with the opioid receptor system. Specifically, the 3-hydroxyphenyl group is a well-established pharmacophore for mu-opioid receptor (MOR) affinity, and the N-methyl-azepinone core represents a unique modification of cyclic amine structures common in analgesic agents.[2][3][4]
Given this structural hypothesis, a rigorous assessment of Compound X's binding selectivity and functional activity is not merely a regulatory requirement but a scientific necessity. Undesired interactions with other receptors, ion channels, or enzymes—known as off-target effects or cross-reactivity—are a primary cause of adverse drug reactions (ADRs).[5] For a compound targeting the opioid system, off-target activities can lead to a range of serious side effects, including cardiovascular events, sedation, or psychiatric disturbances, complicating the therapeutic profile and potentially leading to late-stage clinical failure.[6][7]
This guide provides a comprehensive framework for conducting the preclinical cross-reactivity studies essential for de-risking Compound X. We will compare its hypothetical profile against established benchmarks, detail the gold-standard experimental protocols for determining affinity and function, and explain the causal logic behind each step. The objective is to build a robust safety profile that enables a clear, data-driven decision on the compound's potential for further development.[8]
Part 1: Strategic Design of the Cross-Reactivity Study
The foundation of a meaningful cross-reactivity study lies in a well-designed experimental plan. This involves selecting appropriate comparators and defining a comprehensive panel of biological targets.
Selection of Comparator Compounds
To contextualize the binding profile of Compound X, it must be benchmarked against compounds with known properties. An ideal set of comparators would include:
-
A Highly Selective Agonist: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is a gold-standard, highly selective peptide agonist for the mu-opioid receptor (MOR). It serves to define the upper limit of selective MOR activation.
-
A Non-Selective Opioid: Morphine is the archetypal opioid analgesic. While its primary activity is at the MOR, it exhibits functionally relevant affinity for delta (DOR) and kappa (KOR) opioid receptors at higher concentrations, providing a benchmark for a less selective profile.[6]
-
A Structurally-Related Negative Control: A compound possessing the azepin-2-one scaffold but lacking the critical 3-hydroxyphenyl pharmacophore could be synthesized. This helps confirm that the observed primary activity is due to the intended pharmacophore and not an artifact of the core structure.
Defining the Target Panel: The SafetyScreen Approach
Early identification of potential liabilities is crucial.[9] Profiling Compound X against a broad panel of off-targets associated with clinical ADRs is standard industry practice.[5] A panel like the Eurofins SafetyScreen44 or an expanded SafetyScreen77 provides an excellent framework.[5][9][10] This panel should be designed to assess interactions with key physiological systems.[5]
The core components of such a panel include:
-
Primary Targets: Mu (MOR), Delta (DOR), and Kappa (KOR) opioid receptors.
-
Key Off-Target GPCRs: Adrenergic, Dopaminergic, Serotonergic, Muscarinic, and Histaminergic receptors.
-
Ion Channels: hERG potassium channel (critical for cardiac safety), sodium, and calcium channels.
-
Transporters: Neurotransmitter transporters such as DAT, SERT, and NET.
-
Key Enzymes: COX-1, COX-2, and various Cytochrome P450 (CYP) enzymes to flag potential for drug-drug interactions.[11]
The initial screen is typically performed at a high concentration (e.g., 10 µM) to identify any significant interactions (>50% inhibition of binding). Any "hits" from this primary screen must then be followed up with full dose-response studies to determine the affinity (Kᵢ) of the interaction.
Part 2: Experimental Methodologies & Protocols
Accurate and reproducible data are the bedrock of any preclinical safety assessment. The following sections detail the essential, self-validating protocols for determining both binding affinity and functional activity.
Radioligand Binding Assays: Quantifying Affinity (Kᵢ)
Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor due to their robustness and sensitivity.[12][13] A competitive binding assay is used to determine the inhibition constant (Kᵢ) of Compound X, which reflects its binding affinity for the target.
Caption: Workflow for a competitive radioligand binding assay.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Radioligand: [³H]-DAMGO (specific activity >30 Ci/mmol) diluted in assay buffer to a final concentration equal to its Kₑ value (approx. 1-2 nM).[12]
-
Test Compound (Compound X): Prepare an 11-point, 3-fold serial dilution series in assay buffer, starting from a top concentration of 100 µM.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radioactive, potent MOR ligand like Naloxone.
-
Receptor Source: Commercially available membrane preparations from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR). Thaw on ice and dilute in assay buffer to a concentration of 5-10 µg protein per well.
-
-
Assay Plate Setup (96-well format):
-
Add 50 µL of assay buffer to "Total Binding" wells.
-
Add 50 µL of the NSB control (Naloxone) to "NSB" wells.
-
Add 50 µL of each concentration of the Compound X dilution series to respective wells.
-
Add 50 µL of [³H]-DAMGO to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation to all wells.
-
-
Incubation: Incubate the plate for 60 minutes at 25°C with gentle shaking to allow the binding reaction to reach equilibrium.
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[13]
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioactivity.
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of Compound X using the formula: % Inhibition = 100 * (1 - (CPM_CompoundX - CPM_NSB) / (CPM_Total - CPM_NSB)).
-
Plot the % Inhibition against the logarithm of Compound X concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Compound X that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[14]
-
Functional Assays: Differentiating Agonists from Antagonists
Binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on the receptor.[15] Functional assays are essential to determine the efficacy of Compound X.[16] Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.[17] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), and stimulates the binding of GTP to the G-protein.[18][19]
This assay directly measures the first step in G-protein activation.[20] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state can be trapped and quantified.[15]
-
Principle: In membranes containing the opioid receptor and associated G-proteins, an agonist will stimulate the binding of [³⁵S]GTPγS. The amount of bound radioactivity is proportional to the degree of receptor activation (efficacy).
-
Interpretation: An increase in [³⁵S]GTPγS binding indicates agonist activity. An antagonist will produce no effect on its own but will block the agonist-induced signal in a co-incubation experiment.
This assay measures a downstream consequence of Gαi/o activation.[21]
-
Principle: Cells expressing the opioid receptor are first treated with forskolin, a direct activator of adenylyl cyclase, to raise intracellular cAMP levels. The ability of an agonist to inhibit this forskolin-stimulated cAMP production is then measured.[22][23]
-
Interpretation: A dose-dependent decrease in cAMP levels indicates Gαi-coupled agonist activity. An antagonist will block the ability of a known agonist to decrease cAMP levels.
Caption: Decision tree for functional characterization of a receptor binder.
Part 3: Data Summary and Comparative Analysis
The ultimate goal is to synthesize the binding and functional data into a clear, comparative profile. The following table presents hypothetical data for Compound X, illustrating a desirable profile of a potent and selective MOR agonist.
Table 1: Comparative Cross-Reactivity Profile
| Target | Assay Type | Compound X | DAMGO (Comparator 1) | Morphine (Comparator 2) |
| Primary Targets | Kᵢ (nM) / EC₅₀ (nM) | Kᵢ (nM) / EC₅₀ (nM) | Kᵢ (nM) / EC₅₀ (nM) | |
| Mu-Opioid (MOR) | Binding (Kᵢ) | 1.5 | 0.8 | 5.2 |
| Functional (EC₅₀)¹ | 12.0 (95% Eₘₐₓ) | 8.5 (100% Eₘₐₓ) | 35.0 (98% Eₘₐₓ) | |
| Delta-Opioid (DOR) | Binding (Kᵢ) | >10,000 | >5,000 | 250 |
| Kappa-Opioid (KOR) | Binding (Kᵢ) | 850 | >10,000 | 310 |
| Key Off-Targets | % Inhibition @ 10 µM | % Inhibition @ 10 µM | % Inhibition @ 10 µM | |
| Adrenergic α₁ | Binding | 8% | <5% | 15% |
| Serotonin 5-HT₂ₐ | Binding | 12% | <5% | 22% |
| Dopamine D₂ | Binding | <5% | <5% | 9% |
| hERG Channel | Binding | 2% | <5% | 7% |
¹Functional data from [³⁵S]GTPγS assay, with Eₘₐₓ relative to the full agonist DAMGO.
Interpretation of Hypothetical Data
-
Potency and Selectivity: The hypothetical data show Compound X is a potent binder to the MOR (Kᵢ = 1.5 nM), comparable to the selective agonist DAMGO and more potent than morphine. Crucially, its affinity for DOR is negligible (>10,000 nM), and its affinity for KOR is over 500-fold weaker than for MOR (850 nM vs. 1.5 nM). This high selectivity ratio (KOR Kᵢ / MOR Kᵢ > 500 ) is a highly desirable characteristic, suggesting a lower risk of KOR-mediated side effects like dysphoria.
-
Functional Activity: Compound X demonstrates potent agonist activity at the MOR (EC₅₀ = 12.0 nM) with high efficacy (95% Eₘₐₓ), confirming it activates the receptor.
-
Off-Target Profile: In the broad panel screen, Compound X shows minimal (<15%) inhibition of binding at all tested off-targets at a high concentration of 10 µM. This "clean" profile, particularly the lack of interaction with the hERG channel, suggests a low potential for common ADRs and is a strong positive indicator for its safety profile.
Conclusion and Forward Look
This guide has outlined a rigorous, multi-faceted strategy for the preclinical cross-reactivity assessment of a novel analgesic candidate, this compound. By employing a combination of high-affinity binding assays and functional screens against a comprehensive panel of targets, a clear picture of a compound's selectivity and potential for off-target liabilities can be established.[24][25]
The hypothetical data presented for Compound X illustrates an ideal outcome: a potent, selective, and functionally active MOR agonist with a clean off-target profile. Such a result would provide strong justification for advancing the compound to the next stage of preclinical development, which would include in vivo safety pharmacology and toxicology studies as mandated by regulatory guidelines.[26][27] This systematic and self-validating approach ensures that only the most promising and safest candidates proceed toward clinical evaluation, maximizing the potential for success in developing next-generation analgesics.
References
-
Eurofins DiscoverX. (2020). GPCR Assays. YouTube. Available at: [Link]
-
Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. Available at: [Link]
-
Vowles, K. E., et al. (2015). Opioid Analgesia and Opioid-Induced Adverse Effects: A Review. PMC - PubMed Central. Available at: [Link]
-
Thomas, J. B., et al. (2013). 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist. PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
-
Singh, S., et al. (2016). Recent Advances in Anticancer Chemotherapeutics Based Upon Azepine Scaffold. PubMed. Available at: [Link]
-
Gavioli, E. C., et al. (2008). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Cai, T. B., et al. (2008). Synthesis and in Vitro Opioid Receptor Functional Antagonism of Analogues of the Selective Kappa Opioid Receptor Antagonist (3R). PubMed. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Opioid receptors. Available at: [Link]
-
Creative Bioarray. GTPγS Binding Assay. Available at: [Link]
-
Scavone, C., et al. (2023). Molecular and Epigenetic Aspects of Opioid Receptors in Drug Addiction and Pain Management in Sport. MDPI. Available at: [Link]
-
MedCentral. (2022). Opioid Prescribing Down, Yet Alternative Pain Treatments Remain Underused. Available at: [Link]
-
National Institute of Allergy and Infectious Diseases (NIAID). (2025). GENERIC PRECLINICAL DEVELOPMENT PLAN FOR HUMAN MONOCLONAL ANTIBODIES. Available at: [Link]
-
Scientist.com. (2025). Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery. Available at: [Link]
-
Liu, H., et al. (2010). Design and synthesis of benzoazepin-2-one analogs as allosteric binders targeting the PIF pocket of PDK1. PubMed. Available at: [Link]
-
Majumdar, S., et al. (2011). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. PubMed. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. ResearchGate. Available at: [Link]
-
Prisys Events. (2024). How To Conduct Preclinical Pharmacology/Toxicology Evaluation Of ADCs?. Available at: [Link]
-
ResearchGate. Molecular structures of each opioid analgesic. Available at: [Link]
-
Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. Available at: [Link]
-
Harrison, C., & Hill, S. J. (2006). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. Available at: [Link]
-
Lemoine, L., et al. (2012). Synthesis of a potent and selective 18F-labeled δ-opioid receptor antagonist derived from the Dmt-Tic pharmacophore for PET imaging. PMC - PubMed Central. Available at: [Link]
-
Centers for Disease Control and Prevention. (2022). CDC Clinical Practice Guideline for Prescribing Opioids for Pain — United States, 2022. MMWR. Available at: [Link]
-
ResearchGate. Safety screening in early drug discovery: An optimized assay panel. Available at: [Link]
-
Todd, A. (2017). Capturing novel non-opioid pain targets. PMC - PubMed Central. Available at: [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]
-
Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Available at: [Link]
-
Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
-
Creative BioMart. cAMP Accumulation Assay. Available at: [Link]
-
de Oliveira, M. S., et al. (2024). 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives. MDPI. Available at: [Link]
-
Purdue University. NARCOTIC ANALGESICS: MORPHINE AND “PERIPHERALLY MODIFIED” MORPHINE ANALOGS. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. Available at: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]
-
Siopa, F., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. PubMed. Available at: [Link]
-
Spetea, M., et al. (2019). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. MDPI. Available at: [Link]
-
AEMPS. preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the european union. Available at: [Link]
-
Chu, L. F., et al. (2008). Improved Opioid Analgesic Effect Following Opioid Dose Reduction. Pain Medicine. Available at: [Link]
-
Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician. Available at: [Link]
-
News-Medical.Net. (2025). Opioid receptors caught in motion offering clues for safer painkillers. Available at: [Link]
Sources
- 1. Capturing novel non-opioid pain targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery | Scientist.com [app.scientist.com]
- 6. Opioid Analgesia and Opioid-Induced Adverse Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. altasciences.com [altasciences.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. mdpi.com [mdpi.com]
- 12. revvity.com [revvity.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. painphysicianjournal.com [painphysicianjournal.com]
- 18. youtube.com [youtube.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 22. cAMP-Glo™ Assay [worldwide.promega.com]
- 23. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
- 25. prisysbiotech.com [prisysbiotech.com]
- 26. fda.gov [fda.gov]
- 27. aemps.gob.es [aemps.gob.es]
A Senior Application Scientist's Guide to the Enantioselective Synthesis and Comparison of Azepinone Stereoisomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Azepinone Scaffolds
Azepinones, seven-membered nitrogen-containing heterocyclic compounds, represent a privileged scaffold in medicinal chemistry and are core structural units in numerous natural products and pharmaceutically active molecules.[1][2][3][4] Their utility spans a wide range of therapeutic areas, including inhibitors of cyclin-dependent kinases and vitamin D receptors.[2]
Like many biologically active molecules, azepinones often possess one or more stereocenters, meaning they can exist as stereoisomers—molecules with the same connectivity but different three-dimensional arrangements of atoms. These isomers, particularly enantiomers (non-superimposable mirror images), can exhibit profoundly different pharmacological and toxicological profiles.[5][6] One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or even highly toxic.[5][6] This stereochemical dependence is due to the chiral nature of biological receptors, enzymes, and other macromolecules, which selectively interact with only one of the stereoisomers.[5][7] Consequently, the ability to synthesize a single, desired stereoisomer—a process known as enantioselective synthesis—is not merely an academic challenge but a critical necessity in modern drug discovery and development.
This guide provides an in-depth comparison of modern enantioselective strategies for synthesizing azepinone stereoisomers, evaluates their relative merits, and discusses the crucial impact of stereochemistry on biological function, supported by experimental data and established protocols.
Comparative Analysis of Enantioselective Synthetic Strategies
The synthesis of enantioenriched azepinones has evolved significantly from classical methods, which often required complex substrates or harsh conditions, to sophisticated catalytic asymmetric approaches.[3] Modern strategies predominantly rely on transition-metal catalysis and organocatalysis, with emerging photochemical methods offering mild, metal-free alternatives.
Transition-Metal Catalysis: Power and Precision
Transition metals, particularly rhodium (Rh) and palladium (Pd), are powerful tools for forging C-N and C-C bonds with high stereocontrol.[4] These methods often feature high catalytic turnover, excellent yields, and exceptional levels of stereoselectivity.
Causality Behind Experimental Choices: The choice of metal, ligand, and reaction conditions is paramount. The chiral ligand coordinates to the metal center, creating a chiral environment that forces the substrate to approach in a specific orientation. This geometrically constrained transition state dictates which of the two possible enantiomeric products is formed.
-
Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in ring-expansion and annulation reactions to build the seven-membered azepinone core.[1][8] A notable strategy involves the relay catalysis of transition metals with bioinspired peptide-phosphonium salts, which can achieve excellent yields (up to 96%) and high stereoselectivities (up to 98% ee and >20:1 dr).[8]
-
Palladium-Catalyzed Reactions: Palladium catalysis is versatile, enabling key transformations such as intramolecular Heck couplings and C-H functionalization to construct the azepinone ring.[4][9] These methods allow for the convergent synthesis of complex molecules from readily available starting materials.[9]
Organocatalysis: A Metal-Free Paradigm
Asymmetric organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity, bypassing the need for often expensive and potentially toxic heavy metals.[10][11] This field has grown rapidly, providing mild and environmentally benign alternatives for chiral synthesis.[11][12]
Causality Behind Experimental Choices: Organocatalysts, such as chiral Brønsted acids or amines (e.g., L-Proline), operate through distinct mechanisms.[10] Chiral Brønsted acids, for instance, can activate substrates by protonating a specific functional group, creating a chiral ion pair that directs the subsequent bond-forming event. This approach has been successfully applied to the asymmetric synthesis of bridged tetrahydrobenzo[b]azepines through an aza-Piancatelli rearrangement/Michael addition sequence, affording products in good yields with excellent enantio- and diastereoselectivities.[13]
Photochemical Synthesis: A Modern, Light-Driven Approach
Recent advances have introduced metal-free photochemical methods for azepinone synthesis.[2][3] These reactions are typically conducted under mild conditions at room temperature using visible light, such as blue LEDs.
Causality Behind Experimental Choices: This strategy often involves the photochemical generation of a reactive intermediate, like a nitrene, from a stable precursor such as an azide.[2][3] The nitrene then undergoes a cascade of reactions, including annulation and ring expansion, to form the azepinone structure. The process can be catalyzed by a Brønsted acid, which facilitates the final ring-expansion and water addition steps.[2] This approach is notable for its operational simplicity and sustainability.
Data Summary: Performance Comparison of Synthetic Methods
The following table provides a comparative summary of the key performance indicators for the discussed enantioselective strategies.
| Synthetic Strategy | Catalyst Type | Typical Enantioselectivity (ee) | Diastereoselectivity (dr) | Yields | Key Advantages | Limitations |
| Transition-Metal Catalysis | Rhodium, Palladium with chiral ligands | 85-98%[8] | Often >20:1[8] | Good to Excellent (up to 96%)[8] | High efficiency, broad substrate scope, high stereoselectivity. | Cost of precious metals, potential for product contamination, often requires inert atmosphere. |
| Organocatalysis | Chiral Brønsted acids, Amines | Good to Excellent (up to 99:1 er)[14] | Excellent[13] | Good | Metal-free, environmentally benign, mild conditions, stable catalysts. | Higher catalyst loading may be required, substrate scope can be narrower than metal catalysts. |
| Photochemical Synthesis | Metal-free, Brønsted acid co-catalyst | (Method is often focused on construction, not asymmetry) | N/A | Good | Extremely mild conditions (room temp, visible light), high atom economy, sustainable. | Enantioselective variants are less developed, potential for side reactions.[3] |
| Asymmetric Beckmann Rearrangement | Chiral Brønsted acid + Lewis acid promoter | Up to 97:3 er[15] | N/A | High | Powerful method for direct nitrogen insertion into cyclic ketones.[15] | Requires specific hydroxylamine reagents.[15] |
Visualizing the Synthetic Workflow and Stereoisomer Relationships
To better understand the process, the following diagrams illustrate a generalized workflow for enantioselective synthesis and the fundamental relationships between stereoisomers.
Caption: Generalized workflow for enantioselective synthesis of azepinone stereoisomers.
Caption: Stereochemical relationships for a hypothetical azepinone with two stereocenters.
Impact of Stereochemistry on Biological Activity: A Comparative Look
The ultimate validation of enantioselective synthesis lies in the differential biological activity of the resulting stereoisomers. While comprehensive comparative data for a single azepinone scaffold is often proprietary or spread across numerous studies, the principle of stereospecificity is well-established.
For instance, in a study on nature-inspired antimalarial compounds, isomers with the natural (5S, αS) configuration showed potent, sub-micromolar activity, whereas their enantiomers and diastereoisomers were significantly less active.[7] This difference was attributed to a stereoselective uptake mechanism, highlighting that biological effects can be dictated by transport and metabolism in addition to target binding.[7]
Similarly, in the development of novel Rho-kinase (ROCK) inhibitors based on a benzoazepinone core, the precise three-dimensional structure is critical for fitting into the enzyme's active site and forming a productive hydrogen-bond interaction with the catalytic lysine residue.[16] Any deviation in stereochemistry would alter this fit, drastically reducing or eliminating inhibitory activity. The same principle applies to countless other drug classes where one enantiomer is active while the other is not.[6]
| Stereoisomer Property | (R)-Enantiomer | (S)-Enantiomer | Rationale for Difference |
| Receptor Binding Affinity | Potentially High | Potentially Low | The chiral binding pocket of the receptor only accommodates the specific 3D shape of one enantiomer.[5] |
| Enzymatic Metabolism | May be metabolized slowly | May be metabolized rapidly | Metabolic enzymes are chiral and can process stereoisomers at different rates.[5] |
| Therapeutic Effect | Eutomer (Active form) | Distomer (Inactive or toxic form) | The desired pharmacological effect is triggered by the specific interaction of the eutomer with its biological target.[6] |
| Toxicity | Potentially Low | Potentially High | The off-target effects or toxic metabolites may be associated with only one stereoisomer.[5][6] |
Detailed Experimental Protocol: Organocatalytic Asymmetric Synthesis of Bridged Tetrahydrobenzo[b]azepines
This protocol is adapted from a reported chiral Brønsted acid-catalyzed asymmetric aza-Piancatelli rearrangement/Michael addition sequence, demonstrating a state-of-the-art organocatalytic approach.[13]
Objective: To synthesize enantioenriched bridged tetrahydrobenzo[b]azepine derivatives.
Materials:
-
2-(Furan-2-ylmethyl)aniline starting material
-
α,β-Unsaturated aldehyde
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP)
-
4Å Molecular Sieves
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the 2-(furan-2-ylmethyl)aniline derivative (0.2 mmol, 1.0 equiv.), 4Å molecular sieves (100 mg), and the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (2.0 mL) to the tube.
-
Cooling: Cool the reaction mixture to the specified temperature (e.g., -20 °C) using a cryocooler or appropriate cooling bath.
-
Substrate Addition: Slowly add the α,β-unsaturated aldehyde (0.24 mmol, 1.2 equiv.) to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at this temperature for the specified time (e.g., 24-48 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure, enantioenriched bridged tetrahydrobenzo[b]azepine product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral High-Performance Liquid Chromatography (HPLC).
Trustworthiness of Protocol: This protocol describes a self-validating system. The successful synthesis of the target molecule with high yield, diastereoselectivity, and enantioselectivity, as verified by standard analytical techniques (NMR, HRMS, chiral HPLC), confirms the efficacy and stereocontrolling power of the chosen chiral organocatalyst and reaction conditions.
Conclusion and Future Outlook
The enantioselective synthesis of azepinones is a dynamic and crucial field, driven by the demand for stereochemically pure pharmaceuticals. While transition-metal catalysis remains a highly effective and robust strategy, the rise of organocatalysis and novel photochemical methods offers greener, milder, and often more cost-effective alternatives. The comparative data clearly show that high levels of stereocontrol are achievable across multiple platforms, providing chemists with a versatile toolkit to approach the synthesis of these important scaffolds.
Future research will likely focus on expanding the substrate scope of these catalytic systems, lowering catalyst loadings, and developing new asymmetric reactions that can build the azepinone core with even greater efficiency and complexity. The continued integration of computational studies to predict and explain the origins of stereoselectivity will further accelerate the discovery of next-generation catalysts for producing single-enantiomer azepinone drugs.
References
-
ResearchGate. Proposed mechanism for the synthesis of azepinones using metal nitrenes and ring expansion strategy. Available at: [Link]
-
Organocatalytic Asymmetric Synthesis of Bridged Tetrahydrobenzo[ b]azepines/oxepines. (2022-10-07). Organic Letters, 24(39), 7140-7144. Available at: [Link]
-
National Institutes of Health. Enantioselective Nucleophilic Catalysis: The Synthesis of Aza-β-Lactams via [2+2] Reactions of Ketenes with Azo Compounds. (2009-12-08). Available at: [Link]
-
ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]
-
ResearchGate. An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. Available at: [Link]
-
Song, L., et al. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. Nature Communications. Available at: [Link]
-
ResearchGate. Enantioselective Nucleophilic Catalysis: The Synthesis of Aza-β-Lactams through [2+2] Cycloadditions of Ketenes with Azo Compounds | Request PDF. Available at: [Link]
-
Huang, X.-L., Chen, X.-Y., & Ye, S. (2009). Enantioselective synthesis of aza-beta-lactams via NHC-catalyzed [2 + 2] cycloaddition of ketenes with diazenedicarboxylates. The Journal of Organic Chemistry, 74(19), 7585-7587. Available at: [Link]
-
ResearchGate. Metal‐Catalyzed Approaches for the Construction of Azepinones. (2022-07-15). Available at: [Link]
-
Royal Society of Chemistry. Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation of ketones. (2022). Organic Chemistry Frontiers. Available at: [Link]
-
National Institutes of Health. Enantioselective Synthesis of Caprolactam and Enone Precursors to the Heterocyclic DEFG Ring System of Zoanthenol. Available at: [Link]
-
PubMed Central. Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. (2024-09-16). Available at: [Link]
-
Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Academic Journal of Biomedical Sciences. Available at: [Link]
-
ResearchGate. Enantioselective Synthesis of Aminobenzazepinones | Request PDF. Available at: [Link]
-
OUCI. An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. Available at: [Link]
-
YouTube. Asymmetric Organocatalysis: The 2021 Nobel Prize. (2022-11-25). Available at: [Link]
-
ResearchGate. Synthesis and antimicrobial activity of azepine and thiepine derivatives. (2016-01-07). Available at: [Link]
-
YouTube. Introduction to Asymmetric Organocatalysis. (2025-04-25). Available at: [Link]
-
PubMed Central. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Available at: [Link]
-
PubMed Central. Synthesis of chiral lactams by asymmetric nitrogen insertion. (2025-11-10). Available at: [Link]
-
PubMed Central. Enzymatic strategies for asymmetric synthesis. Available at: [Link]
-
PubMed Central. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Available at: [Link]
-
Amanote Research. (PDF) Organocatalytic Asymmetric Synthesis of. (2014-11-14). Available at: [Link]
-
PubMed. Asymmetric Synthesis of Enantioenriched 6-Hydroxyl Butyrolactams Promoted by N-Heterocyclic Carbene. (2019-08-16). Available at: [Link]
-
MDPI. New Trends in Asymmetric Catalysis. (2021-02-26). Available at: [Link]
-
PubMed. Asymmetric synthesis of enantioenriched (+)-elaeokanine A. (2006-07-21). Available at: [Link]
-
Stereochemistry and Biological Activity of Drugs. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acris.aalto.fi [acris.aalto.fi]
- 4. researchgate.net [researchgate.net]
- 5. biomedgrid.com [biomedgrid.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Organocatalytic Asymmetric Synthesis of Bridged Tetrahydrobenzo[ b]azepines/oxepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Computational Analysis of Azepin-2-one Binding Affinity
Welcome, fellow researchers and drug development professionals. In the intricate dance of drug discovery, understanding the binding affinity between a ligand and its target protein is paramount. This guide is designed to provide a deep, practical dive into the computational analysis of binding affinity, with a specific focus on the promising azepin-2-one scaffold. Azepine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of bioactive molecules and pharmaceuticals.[1][2]
This document deviates from rigid templates to offer a narrative built on scientific integrity and field-proven insights. We will explore not just the "how" but the "why" behind our computational choices, ensuring a self-validating system of protocols. Every claim is grounded in authoritative sources, providing you with a trustworthy and comprehensive resource.
The Azepin-2-one Scaffold: A Privileged Structure in Drug Discovery
The seven-membered nitrogen-containing heterocyclic ring of azepine and its derivatives, such as azepin-2-one, are considered "privileged structures." This is due to their ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and angiotensin-converting enzyme (ACE) inhibitors, among other therapeutic applications.[1][2] The structural flexibility and diverse substitution patterns of the azepin-2-one core make it an attractive starting point for the design of novel therapeutics.
Pillars of Computational Binding Affinity Analysis
The computational prediction of how tightly a drug candidate (ligand) will bind to its protein target is a cornerstone of modern structure-based drug design.[3][4][5][6] This process allows us to prioritize compounds for synthesis and experimental testing, saving considerable time and resources. Our exploration will focus on a multi-tiered approach, starting with rapid screening methods and progressing to more computationally intensive, and accurate, techniques.
Here is a conceptual workflow illustrating the computational pipeline for analyzing binding affinity:
Caption: Thermodynamic cycle for relative binding free energy calculation using alchemical methods.
Conclusion and Future Perspectives
The computational analysis of azepin-2-one binding affinity is a powerful strategy to accelerate drug discovery programs. By employing a tiered approach, from rapid molecular docking to more rigorous MM/GBSA and free energy calculations, researchers can efficiently screen, prioritize, and optimize novel drug candidates.
The key to success lies not in blindly applying these methods, but in understanding the underlying principles and making informed choices based on the specific research question and available computational resources. As computational power and algorithms continue to improve, we can expect these methods to play an increasingly integral role in the development of next-generation therapeutics based on the versatile azepin-2-one scaffold.
References
-
Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. (2024). ResearchGate. [Link]
-
Angiotensin-converting enzyme inhibitors. 2. Perhydroazepin-2-one derivatives. (1990). PubMed. [Link]
-
In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents. (2022). PubMed Central. [Link]
-
A Comprehensive Docking and MM/GBSA Rescoring Study of Ligand Recognition upon Binding Antithrombin. (2014). PubMed Central. [Link]
-
Structure-Based Drug Design of COX-1 and COX-2 Specific Inhibitors. (n.d.). LibreTexts Chemistry. [Link]
-
Structure-based design of enzyme inhibitors and receptor ligands. (1998). PubMed. [Link]
-
Pharmacophore based virtual screening, molecular docking, molecular dynamics and MM-GBSA approach for identification of prospective SARS-CoV-2 inhibitor from natural product databases. (2020). PubMed. [Link]
-
QSAR, Molecular Docking, MD Simulation and MMGBSA Calculations Approaches to Recognize Concealed Pharmacophoric Features Requisite for the Optimization of ALK Tyrosine Kinase Inhibitors as Anticancer Leads. (2022). MDPI. [Link]
-
Identification of inhibitors targeting HIF-2α/c-Myc by molecular docking and MM-GBSA technology. (2020). PubMed. [Link]
-
Structure-based design of enzyme inhibitors and receptor ligands. (1998). ResearchGate. [Link]
-
Does Protein Kinases exhibit Binding Affinity with Antipsychotic Drugs? – A Molecular Docking Approach. (2023). SciTechnol. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Angiotensin-converting enzyme inhibitors. 2. Perhydroazepin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of COX-1 and COX-2 Specific Inhibitors [proteinstructures.com]
- 4. Structure-based design of enzyme inhibitors and receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Inhibitor Design [creative-enzymes.com]
- 6. kubinyi.de [kubinyi.de]
Bridging the Gap: A Comparative Guide to Experimental and Theoretical Data for Hexahydro-azepinone Compounds
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, hexahydro-azepinone, commonly known as ε-caprolactam, and its derivatives represent a cornerstone of both industrial and pharmaceutical research. As the precursor to Nylon-6, its polymerization has been extensively studied.[1] Furthermore, the seven-membered azepane scaffold is a recurring motif in a multitude of biologically active compounds, making a deep understanding of its structural and electronic properties paramount for rational drug design.[2] This guide provides a comparative analysis of experimental data and theoretical predictions for hexahydro-azepinone compounds, offering insights into the synergy and discrepancies between laboratory measurements and computational models.
The Foundation: Conformational Analysis
The seven-membered ring of hexahydro-azepinone is not planar and exists in various conformations. Understanding the dominant conformation and the energy barriers between different forms is crucial as it dictates the molecule's shape and how it interacts with its environment.
Experimental Insights from Spectroscopy and Crystallography
Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in elucidating the conformational landscape of hexahydro-azepinone and its derivatives. Low-temperature 13C NMR studies have shown that ε-caprolactam predominantly exists in a single conformation in solution, which is the same as that observed in its crystalline state.[3] X-ray crystallography and NMR spectroscopy studies on substituted ε-caprolactams have confirmed that these molecules generally adopt a chair-type conformation with a planar lactam group.[1][4]
Theoretical Predictions: A Complementary View
Computational chemistry provides a powerful lens to explore the potential energy surface of molecules. For ε-caprolactam, theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to determine the relative energies of different conformations and the transition states connecting them. A key finding is the excellent agreement between the theoretically calculated and experimentally determined energy barrier for the inversion of the most stable chair conformation.
| Parameter | Experimental Value | Theoretical Value | Method |
| Free Energy of Activation (ΔG‡) for Chair Inversion | 10.3 kcal/mol | 10.5 kcal/mol | B3LYP/6-311+G(d,p) |
Table 1: Comparison of experimental and theoretical free energy of activation for the chair inversion of ε-caprolactam.[3]
This strong correlation between experimental and theoretical values instills confidence in the ability of computational models to accurately describe the conformational preferences of this heterocyclic system.
Spectroscopic Fingerprints: A Tale of Two Spectra
Spectroscopic techniques such as Infrared (IR) and NMR spectroscopy provide unique "fingerprints" of a molecule. While experimental spectra represent the reality of the molecule's behavior, computational spectroscopy offers a means to predict and interpret these spectra, aiding in structural elucidation and the assignment of complex spectral features.
The Vibrational Landscape: IR Spectroscopy
Experimental FT-IR spectra of ε-caprolactam and its derivatives reveal characteristic vibrational modes, including the prominent C=O stretching of the amide group and N-H stretching vibrations, which are indicative of hydrogen bonding.[5]
Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule. However, a direct one-to-one correspondence with experimental spectra is not always achieved due to factors like the experimental phase (solid, liquid, or gas), intermolecular interactions, and the inherent approximations in computational methods. Often, a scaling factor is applied to the calculated frequencies to improve the agreement with experimental data.[2][6]
The comparison of experimental and theoretical IR spectra allows for a detailed assignment of vibrational modes. For instance, in the case of ε-caprolactam dimers, FTIR measurements in the solid state confirmed the presence of hydrogen bonds between NH protons and CO groups. Upon heating, these bonds weaken, which is observed as shifts in the NH stretching band to higher wavenumbers.[5] DFT calculations on these dimers have corroborated these findings, showing that intermolecular hydrogen bonding is a significant stabilizing factor.[5]
The Nuclear Environment: NMR Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. 1H and 13C NMR spectra provide information about the chemical environment of each nucleus.
Predicting NMR chemical shifts and coupling constants through computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, has become a standard practice. The comparison between experimental and calculated NMR spectra can be invaluable for confirming structural assignments, especially for complex molecules with many overlapping signals.[7]
For substituted ε-caprolactams, NMR spectroscopy has been used to study the equilibrium between different chair forms in solution.[4] Computational modeling can complement these studies by predicting the relative energies of these conformers and their corresponding NMR parameters, aiding in the interpretation of the experimental spectra.
Physicochemical Properties: From the Beaker to the Algorithm
A molecule's physicochemical properties, such as its lipophilicity (logP), solubility, and pKa, are critical determinants of its pharmacokinetic profile and biological activity.[8]
Experimental Determination
These properties are routinely measured in the laboratory using established methods. For instance, the octanol-water partition coefficient is the standard measure of lipophilicity.
In Silico Predictions
A wide array of computational tools and algorithms, often based on Quantitative Structure-Property Relationships (QSPR), are available to predict these properties directly from a molecule's structure.[9][10] These predictions are significantly faster and more cost-effective than experimental measurements, making them invaluable in the early stages of drug discovery for screening large libraries of virtual compounds.
However, it's important to recognize that the accuracy of these predictions can vary, and significant discrepancies can exist between calculated and experimentally determined values.[11] Factors such as tautomerism can pose a significant challenge for predictive models.[12][13][14] For hexahydro-azepinone, the lactam-lactim tautomerism is a key consideration.
Experimental Protocols
General Protocol for 1H and 13C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the hexahydro-azepinone compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the 1H spectrum using a standard pulse sequence. For the 13C spectrum, a proton-decoupled pulse sequence is typically used.
-
Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum.
-
Analysis: Integrate the signals in the 1H spectrum to determine proton ratios. Analyze the chemical shifts and coupling patterns to elucidate the structure.
General Protocol for FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or with the pure KBr pellet/salt plates).
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Workflow
Caption: Workflow comparing experimental and theoretical data.
Conclusion: A Symbiotic Relationship
The comparison of experimental and theoretical data for hexahydro-azepinone compounds reveals a powerful symbiotic relationship. Experimental data provides the ground truth, the ultimate benchmark for the accuracy of computational models. In turn, theoretical calculations offer a framework for interpreting experimental results, exploring conformational landscapes that may be difficult to access in the lab, and predicting the properties of yet-to-be-synthesized molecules. For researchers in drug development and materials science, leveraging both approaches is not just advantageous; it is essential for accelerating discovery and innovation.
References
- Groenewald, F., & Dillen, J. (2012). Conformational analysis of caprolactam, cycloheptene and caprolactone. Journal of Molecular Modeling, 18(6), 2543-2553.
- Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry. (URL not available in search results)
-
Comparison of the experimental and calculated FT-IR spectra of... - ResearchGate. (URL: [Link])
-
Theoretical and experimental examination of -caprolactam dimer stability - ResearchGate. (URL: [Link])
-
Comparison between the experimental (powder) and DFT-calculated... - ResearchGate. (URL: [Link])
-
Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - ResearchGate. (URL: [Link])
- IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (URL not available in search results)
-
Why does epsilon caprolactone not have triplets on 1H NMR? - Chemistry Stack Exchange. (URL: [Link])
- Flame-Retardant Polyamide 6 Enabled by a Reactive α-Amino-ε-caprolactam-Based Comonomer and In Situ Melamine Cyanurate. (URL not available in search results)
-
Comparison of the experimental and calculated FT-IR spectra of the investigated compounds - ResearchGate. (URL: [Link])
-
Comparison between experimental and calculated NMR spectra for... - ResearchGate. (URL: [Link])
-
Comparison between the experimental (top) and the calculated IR spectra... - ResearchGate. (URL: [Link])
-
A Combined Computational and Experimental Study on the Polymerization of ϵ-Caprolactone | Request PDF - ResearchGate. (URL: [Link])
-
Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples - PubMed Central. (URL: [Link])
-
Experimental and pKa prediction aspects of tautomerism of drug-like molecules - PubMed. (URL: [Link])
-
Let's not forget tautomers - PMC. (URL: [Link])
-
Flame-Retardant Polyamide 6 Enabled by a Reactive α-Amino-ε-caprolactam-Based Comonomer and In Situ Melamine Cyanurate - ACS Publications. (URL: [Link])
-
Prediction of physicochemical properties - PubMed. (URL: [Link])
-
Prediction of Physicochemical Properties - ResearchGate. (URL: [Link])
-
Computational design to experimental validation: molecular dynamics-assisted development of polycaprolactone micelles for drug delivery - PubMed. (URL: [Link])
-
Conformational Analysis and Absolute Configuration Determination of Some Organic and Coordination Chemistry Compounds Using Chiroptical Spectroscopy and DFT calculations - ERA: Education & Research Archive. (URL: [Link])
-
Schematic of a ring open mechanism of an ε -caprolactam followed by a possible electrostatic interaction with sulfonic acid in PEM. - ResearchGate. (URL: [Link])
-
Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC - PubMed Central. (URL: [Link])
-
Prediction of Physicochemical Properties of Compounds - OUCI. (URL: [Link])
-
Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches - MDPI. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediction of Physicochemical Properties of Compounds [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
- 12. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental and pKa prediction aspects of tautomerism of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to encompass their entire lifecycle, including safe handling and environmentally responsible disposal. This guide provides a detailed operational and disposal plan for Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (CAS No. 71592-44-4), a specialized synthetic intermediate.[1] Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this exact compound, this protocol is synthesized from established best practices for analogous chemical structures and general regulatory frameworks. The objective is to ensure the safety of laboratory personnel and minimize environmental impact.
Inferred Hazard Profile and Risk Assessment
Understanding the potential risks is the foundation of any safe disposal procedure. While specific toxicological data for this compound is limited, we can infer a likely hazard profile by examining structurally related azepinone and caprolactam derivatives.
Causality Behind Precaution: The azepinone core structure is present in various biologically active molecules. Analogous compounds, such as hexahydro-2H-azepin-2-one, sodium salt, are classified as causing severe skin burns, eye damage, and demonstrating acute oral and inhalation toxicity.[2] Another related compound, 3-aminohexahydro-2H-azepin-2-one, is known to cause skin and eye irritation.[3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar irritant, corrosive, and toxic properties until proven otherwise.
| Potential Hazard | Basis of Inference | Recommended Precaution |
| Acute Toxicity (Oral, Inhalation) | Analogy with hexahydro-2H-azepin-2-one, sodium salt and 3-aminohexahydro-2H-azepin-2-one.[2][3] | Avoid creating dust; handle only in well-ventilated areas or with local exhaust ventilation.[2] Do not eat, drink, or smoke when handling.[2] |
| Skin Corrosion / Irritation | Analogy with related caprolactam derivatives.[2][3] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[2] |
| Serious Eye Damage / Irritation | High likelihood based on analogous compounds.[2][3] | Wear safety glasses with side shields or chemical splash goggles.[2] |
| Reactivity | Stated incompatibility with oxidizing agents.[1] | Store and dispose of separately from oxidizing agents. |
| Environmental Hazard | Unknown ecotoxicity. General principle for synthetic intermediates. | Do not allow the material to enter drains or water courses.[2] |
Pre-Disposal Handling and Waste Segregation
Proper segregation is a self-validating system that prevents accidental chemical reactions and ensures compliant disposal. The process begins the moment a material is deemed "waste."
Step-by-Step Segregation Protocol:
-
Don Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE as outlined in the table above: nitrile gloves, safety goggles, and a lab coat.
-
Characterize the Waste: Identify the physical state of the waste:
-
Solid Waste: Unused or expired pure compound.
-
Contaminated Debris: Items such as weigh boats, spatulas, gloves, or absorbent pads that have come into direct contact with the compound.
-
Liquid Waste: Solutions containing the dissolved compound.
-
-
Select and Label the Correct Waste Container:
-
Use only dedicated, leak-proof, and chemically compatible hazardous waste containers.
-
The container label must be filled out completely before any waste is added. The label must include:
-
The words "Hazardous Waste."
-
Full Chemical Name: "this compound"
-
CAS Number: "71592-44-4"[4]
-
Associated Hazards: "Toxic," "Irritant."
-
Accumulation Start Date.
-
-
-
Maintain Segregation: Critically, do not mix this waste with other waste streams, particularly oxidizing agents, to prevent hazardous reactions.[1]
Step-by-Step Disposal Procedures
The following protocols provide direct, operational guidance for handling different forms of waste containing this compound.
Protocol A: Disposal of Solid (Pure) Compound
-
Work Area: Conduct this procedure within a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[2]
-
Transfer: Carefully transfer the solid waste from its original container into the pre-labeled solid hazardous waste container. Use a dedicated spatula or scoop.
-
Minimize Dust: Avoid any actions that could generate dust, such as crushing or vigorous scraping.[2]
-
Seal Container: Securely close the hazardous waste container.
-
Decontaminate: Clean any residual compound from the spatula and work surface with a suitable solvent (e.g., methanol or ethanol) and dispose of the cleaning materials (e.g., paper towels) as contaminated debris (Protocol B).
Protocol B: Disposal of Contaminated Debris
-
Collection: Place all contaminated items (gloves, weigh paper, absorbent pads, etc.) directly into the pre-labeled solid hazardous waste container.
-
Sharp Objects: If contaminated sharps (e.g., needles, broken glass) are involved, they must first be placed in a designated sharps container, which is then placed inside the hazardous waste container.
-
Seal Container: Securely close the hazardous waste container after adding debris.
Protocol C: Disposal of Liquid Waste (Solutions)
-
Prohibition of Drain Disposal: Under no circumstances should solutions containing this compound be poured down the sink.[2][5] The unknown environmental fate and potential for persistence in aquatic systems necessitate this precaution.[6]
-
Collection: Carefully pour the liquid waste into a pre-labeled liquid hazardous waste container. Use a funnel to prevent spills.
-
Container Material: Ensure the liquid waste container is compatible with the solvent used in the solution.
-
Seal Container: Securely cap the container. Do not overfill; leave at least 10% of the container volume as headspace for vapor expansion.
Final Disposal Pathway and Emergency Spill Cleanup
All segregated and properly labeled waste containers must be transferred to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. The standard and most effective method of destruction for such organic compounds is high-temperature incineration at an approved facility. This method aligns with the DEA's "non-retrievable" standard for the disposal of controlled substances, representing the highest level of secure destruction.[7][8]
Emergency Spill Response:
-
Evacuate: If a significant spill occurs, evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear appropriate PPE, including respiratory protection if dust is airborne.
-
Contain & Absorb: Cover the spill with a chemical absorbent material. Do not use combustible materials like paper towels on a large spill.
-
Collect: Sweep or scoop the absorbed material into the solid hazardous waste container.[2]
-
Report: Report the spill to your laboratory supervisor and EHS office immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the safe disposal of this compound.
Caption: Decision workflow for compliant disposal of chemical waste.
References
-
Safety Data Sheet(SDS). (Generic SDS structure). Available from: [Link]
-
This compound Cas No.71592-44-4. ALLGREEN. Available from: [Link]
-
2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463. PubChem. Available from: [Link]
-
21 CFR Part 1317 -- Disposal. eCFR. Available from: [Link]
-
DEA Pharmaceutical Disposal Regulations. Rx Destroyer. Available from: [Link]
-
Environmental Fate and Effects of the Non-persistent Pesticide, Chlorpyrifos-methyl... ResearchGate. Available from: [Link]
Sources
- 1. Customized this compound Cas No.71592-44-4 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 71592-44-4 [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 8. rxdestroyer.com [rxdestroyer.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one
In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (CAS No. 71592-44-4). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe laboratory environment.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are therefore based on a thorough risk assessment of structurally similar compounds, namely caprolactam, N-methylcaprolactam, and other substituted azepinones. This approach is taken to ensure the highest level of safety in the absence of specific toxicological data.
Understanding the Potential Hazards: A Logic-Driven Approach
This compound is a solid organic compound used as an intermediate in synthetic chemistry. Its core structure is an N-methylated caprolactam ring with a hydroxyphenyl substituent. To ascertain the potential hazards, we can infer from the known toxicological profiles of its structural analogs.
-
Caprolactam , the parent structure, is known to cause irritation to the skin, eyes, nose, and throat upon acute exposure.[1][2]
-
N-Methylcaprolactam , which shares the N-methylated azepinone ring, is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]
-
3-Aminoazepan-2-one , another analog with a substitution at the 3-position, is also classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[4]
Based on this data, it is prudent to handle this compound as a compound that is potentially harmful by ingestion, inhalation, and skin contact, and as a skin, eye, and respiratory irritant.
Core Directive: Selecting the Appropriate PPE
Given the anticipated hazards, a comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Hands | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous chemicals to protect against undetected pinholes or tears in the outer glove. |
| Body | Chemical-resistant lab coat or gown | Protects against accidental spills and contamination of personal clothing. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Shields the eyes from dust particles and splashes. Goggles provide a more complete seal for splash protection. |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes, such as when handling larger quantities or preparing solutions. |
| Respiratory | N95 respirator or a higher-level respirator | Necessary when handling the solid powder outside of a ventilated enclosure to prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step PPE Protocols
Adherence to proper donning and doffing procedures is critical to prevent cross-contamination.
Donning PPE: A Step-by-Step Guide
-
Hand Hygiene: Start with clean hands. Wash with soap and water or use an alcohol-based hand sanitizer.
-
Gown/Lab Coat: Put on a clean, chemical-resistant lab coat or gown, ensuring it is fully buttoned or tied.
-
Respiratory Protection: If required, don your N95 respirator. Ensure a proper fit with a good seal around the nose and mouth.
-
Eye and Face Protection: Put on safety glasses or goggles. If a splash hazard exists, add a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. Don the second pair of gloves over the first.
Doffing PPE: A Contamination-Conscious Approach
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Gown/Lab Coat: Unbutton or untie the gown and remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward. Dispose of it in the designated waste stream.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head forward. Place them in a designated area for decontamination.
-
Respiratory Protection: Remove the respirator from the back of your head forward, avoiding touching the front of the mask. Dispose of it according to your institution's policy.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
All disposable PPE, including gloves, lab coats, and respirators, that has come into contact with this compound should be considered contaminated chemical waste.
-
Solid Waste: Place all contaminated solid items in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be collected in a labeled, sealed hazardous waste container.
-
Disposal Method: Due to the nature of aprotic solvents and their derivatives, incineration is often the preferred method of disposal for the chemical waste generated. Always follow your institution's specific hazardous waste disposal protocols.
By adhering to these guidelines, you can confidently and safely handle this compound in your laboratory, ensuring both your personal safety and the integrity of your research.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7768, Caprolactam. Retrieved from [Link].
-
U.S. Environmental Protection Agency. (1994). Caprolactam. Retrieved from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17369, N-Methylcaprolactam. Retrieved from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 102463, 2H-Azepin-2-one, 3-aminohexahydro-. Retrieved from [Link].
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
